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Core Science & Biosynthesis

Foundational

synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

An In-depth Technical Guide on the Synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol Executive Summary This technical guide provides a comprehensive overview of the synthetic strategies for producing 1-(3-fluoro-4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

Executive Summary

This technical guide provides a comprehensive overview of the synthetic strategies for producing 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, a fluorinated aromatic alcohol with potential applications as a key intermediate in pharmaceutical and materials science research. The guide focuses on the most efficient and industrially scalable methods, emphasizing the reduction of the corresponding ketone precursor, 1-(3-fluoro-4-methoxyphenyl)propan-2-one. A detailed, field-proven experimental protocol for the sodium borohydride-mediated reduction is presented, alongside a discussion of alternative Grignard-based approaches. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies required for the successful synthesis and characterization of the target molecule.

Introduction: The Significance of Fluorinated Synthons

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[1] The target molecule, 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, combines a fluoro-methoxyphenyl moiety, a common pharmacophore, with a secondary alcohol functionality, making it a versatile building block for more complex molecular architectures. This guide explains the causal logic behind selecting an optimal synthetic pathway, prioritizing safety, efficiency, and scalability.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol reveals two primary disconnection points, suggesting two distinct and viable synthetic strategies.

G Target 1-(3-fluoro-4-methoxyphenyl)propan-2-ol Disconnection1 C-O Disconnection (Reduction) Target->Disconnection1 Disconnection2 C-C Disconnection (Grignard Reaction) Target->Disconnection2 Ketone 1-(3-fluoro-4-methoxyphenyl)propan-2-one Phenylacetic_Acid 3-Fluoro-4-methoxyphenylacetic acid Ketone->Phenylacetic_Acid Precursor Synthesis Grignard 3-Fluoro-4-methoxybenzyl Magnesium Halide + Acetaldehyde Disconnection1->Ketone Strategy 1: Ketone Reduction Disconnection2->Grignard Strategy 2: Grignard Synthesis

Caption: Retrosynthetic analysis of the target molecule.

  • Strategy 1 (C-O Disconnection): This involves the reduction of the ketone precursor, 1-(3-fluoro-4-methoxyphenyl)propan-2-one. This is the preferred and most direct route, especially given that the ketone is commercially available.[2][3] The reduction of ketones to secondary alcohols is a highly reliable and well-understood transformation in organic synthesis.

  • Strategy 2 (C-C Disconnection): This approach builds the carbon skeleton via a nucleophilic addition, most commonly a Grignard reaction.[4][5][6] This would involve reacting a 3-fluoro-4-methoxybenzyl magnesium halide with acetaldehyde. While fundamentally sound, this route requires the multi-step preparation and careful handling of a reactive organometallic intermediate, making it more complex than Strategy 1.

This guide will focus primarily on the execution of Strategy 1 due to its efficiency, reliability, and superior atom economy when the precursor is accessible.

Synthetic Pathway 1: Reduction of 1-(3-fluoro-4-methoxyphenyl)propan-2-one

The conversion of a ketone to a secondary alcohol is a fundamental process of reduction. The choice of reducing agent is critical and is dictated by factors such as substrate compatibility, safety, cost, and desired selectivity.

Rationale for Reagent Selection: NaBH₄ vs. LiAlH₄
  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is ideal for reducing aldehydes and ketones. It is stable in protic solvents like methanol and ethanol, making it exceptionally user-friendly and safe to handle. Its chemoselectivity ensures that other potentially reducible functional groups (if present), such as esters or amides, would remain untouched.

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful and non-selective reducing agent. While highly effective, it reacts violently with water and protic solvents, requiring strictly anhydrous conditions (e.g., in diethyl ether or THF) and a more hazardous quenching procedure.[7]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful execution relies on careful control of stoichiometry, temperature, and reaction time.

G Start Start: Dissolve Ketone Cool Cool Solution to 0-5 °C (Ice Bath) Start->Cool Add_NaBH4 Portion-wise Addition of NaBH₄ (Maintain Temp < 10 °C) Cool->Add_NaBH4 Stir Stir at Room Temperature (Monitor by TLC) Add_NaBH4->Stir Quench Quench Reaction (Slow addition of dilute HCl) Stir->Quench Extract Aqueous Work-up & Extraction (e.g., with Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (Na₂SO₄) & Concentrate Extract->Dry Purify Purify via Column Chromatography (Silica Gel) Dry->Purify End End: Characterize Product Purify->End

Caption: Experimental workflow for ketone reduction.

Materials:

  • 1-(3-fluoro-4-methoxyphenyl)propan-2-one (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 - 1.5 eq)

  • Methanol (or Ethanol) as solvent

  • Dilute Hydrochloric Acid (e.g., 1 M HCl) for quenching

  • Ethyl Acetate for extraction

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) for drying

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-fluoro-4-methoxyphenyl)propan-2-one (1.0 eq) in methanol (approx. 10-20 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.1 eq) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has been completely consumed.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the sodium methoxide formed. Safety Note: Hydrogen gas will be evolved; ensure adequate ventilation. Continue adding acid until the solution is slightly acidic (pH ~5-6).

  • Solvent Removal: Remove the bulk of the methanol solvent under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x volume of residue).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove residual acid) and brine (to reduce the amount of dissolved water).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Quantitative Data and Expected Outcome
ParameterValue/ConditionRationale
Substrate 1-(3-fluoro-4-methoxyphenyl)propan-2-oneCommercially available ketone precursor.[2][3]
Reducing Agent Sodium Borohydride (NaBH₄)Mild, selective, and safe for ketone reduction.
Stoichiometry 1.1 - 1.5 equivalents of NaBH₄A slight excess ensures complete conversion of the ketone.
Solvent Methanol or EthanolProtic solvent stabilizes NaBH₄ and is easy to remove.
Temperature 0 °C to Room TemperatureInitial cooling controls exothermicity; RT drives reaction to completion.
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion, verifiable by TLC.
Work-up Acidic Quench, ExtractionStandard procedure to neutralize the reaction and isolate the product.
Expected Yield > 90%This reduction is typically high-yielding.
Expected Purity > 98% (after chromatography)Chromatography effectively removes non-polar impurities and residual starting material.

Characterization of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

Confirmation of the final product's structure and purity is achieved through standard spectroscopic methods.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine substituent), the methoxy group singlet, the methyl group doublet, and the methine protons of the propanol chain. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons (with C-F coupling), the methoxy carbon, and the three carbons of the propan-2-ol side chain.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of C₁₀H₁₃FO₂ should be observed.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of the O-H stretching vibration of the alcohol group.

References

  • Merck Millipore. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid CAS 452-14-2.
  • VWR, part of Avantor. (n.d.). (3-Fluoro-4-methoxyphenyl)acetic acid for synthesis, Sigma-Aldrich®.
  • Google Patents. (n.d.). CN112299967B - Preparation method of 3-methoxy-4-fluorobenzaldehyde.
  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid = 99 HPLC 452-14-2.
  • Google Patents. (n.d.). CN119285456A - A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid.
  • Kim, et al. (n.d.). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. PMC.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • PrepChem.com. (n.d.). Synthesis of 1-(3,5-difluoro-4-methoxy-phenyl)propane 1,2-diol.
  • Sigma-Aldrich. (n.d.). 1-(3-Fluoro-4-methoxyphenyl)propan-2-one.
  • Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2).
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide.
  • PMC. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase.
  • BLDpharm. (n.d.). 2357-79-1|1-(3-Fluoro-4-methoxyphenyl)propan-2-one.
  • PMC - NIH. (n.d.). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
  • ResearchGate. (2026, February 23). Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening.
  • PubMed. (2005, May 10). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA.

Sources

Exploratory

physicochemical properties of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol Introduction 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is a fluorinated aromatic alcohol of interest in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

Introduction

1-(3-fluoro-4-methoxyphenyl)propan-2-ol is a fluorinated aromatic alcohol of interest in medicinal chemistry and drug development. The introduction of fluorine into organic molecules can significantly alter their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Given the limited publicly available experimental data for this specific molecule, we will leverage data from structurally related analogs to provide scientifically grounded estimations. Furthermore, this guide details the standard experimental protocols for the determination of these key properties, offering a framework for its empirical characterization in a research and development setting.

Molecular Structure and Identifiers

The foundational step in characterizing any chemical entity is to define its structure and associated identifiers.

  • Chemical Name: 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

  • CAS Number: 1021927-95-6[1]

  • Molecular Formula: C10H13FO2[1]

  • Molecular Weight: 184.21 g/mol [1][2][3]

  • SMILES: COc1ccc(cc1F)CC(O)C[1]

  • InChI Key: A unique, non-proprietary identifier would be generated during experimental characterization.

Physicochemical Properties: A Comparative Analysis

The structure consists of a benzene ring substituted with a fluoro group at position 3, a methoxy group at position 4, and a 2-hydroxypropyl chain at position 1. The interplay between the electron-withdrawing fluorine, the electron-donating methoxy group, and the hydrogen-bonding capable secondary alcohol will govern its physical properties.

Table 1: Comparison of Physicochemical Properties of Related Compounds

Compound NameStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Differences from Target
1-(3-Fluoro-4-methoxyphenyl)propan-1-one Ketone at C1182.1983-85[4]278.5 at 760 mmHg[4]Ketone instead of secondary alcohol
1-(4-Methoxyphenyl)propan-2-ol No fluorine166.22Not availableNot availableLacks the fluoro substituent
3-(4-Methoxyphenyl)-1-propanol Primary alcohol at C3166.2226164 at 18 torrIsomer, primary alcohol

Analysis and Predicted Properties:

  • Melting Point: The precursor ketone, 1-(3-fluoro-4-methoxyphenyl)propan-1-one, has a melting point of 83-85 °C.[4] The presence of the hydroxyl group in our target compound allows for intermolecular hydrogen bonding, which is a stronger intermolecular force than the dipole-dipole interactions of the ketone. This would be expected to increase the melting point. However, the ketone's planarity can allow for more efficient crystal packing. Without experimental data, a precise prediction is difficult, but it is likely a low-melting solid.

  • Boiling Point: The boiling point of the ketone precursor is 278.5 °C at atmospheric pressure.[4] The hydrogen bonding capability of the alcohol in the target compound would be expected to lead to a higher boiling point compared to a non-hydrogen bonding analog of similar molecular weight.

  • Solubility: The presence of the hydroxyl and methoxy groups, both capable of acting as hydrogen bond acceptors, and the hydroxyl group also as a donor, will confer some aqueous solubility. However, the aromatic ring and the propyl chain contribute to its lipophilicity. The LogP (a measure of lipophilicity) for the ketone precursor is predicted to be around 2.4.[4] The alcohol is expected to be slightly less lipophilic. Therefore, it is likely to be sparingly soluble in water and soluble in organic solvents like ethanol, methanol, and dichloromethane.

  • pKa: The pKa of the secondary alcohol is expected to be in the typical range for aliphatic alcohols, around 16-18. The electron-withdrawing effect of the fluorinated phenyl ring may slightly decrease this value, making it a slightly stronger acid than a non-aromatic secondary alcohol.

Experimental Protocols for Physicochemical Characterization

To empirically determine the properties of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, the following standard laboratory procedures are recommended.

Determination of Melting Point

The melting point provides a quick assessment of purity.

Methodology:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Dry Crystalline Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Observe Phase Change D->E F Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

Determination of Solubility

The shake-flask method is the gold standard for determining aqueous solubility.

Methodology:

  • An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is allowed to settle, or is centrifuged/filtered to remove undissolved solid.

  • The concentration of the compound in the clear aqueous solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

SolubilityWorkflow A Add Excess Compound to Water B Agitate at Constant Temp (24-48h) A->B C Separate Solid and Liquid (Centrifuge/Filter) B->C D Analyze Solute Concentration (e.g., HPLC) C->D E Determine Solubility (mg/mL) D->E

Caption: Shake-Flask Method for Solubility.

Determination of pKa

Potentiometric titration is a reliable method for determining the acidity of the hydroxyl group.

Methodology:

  • A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol co-solvent if aqueous solubility is low).

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa is determined from the pH at the half-equivalence point of the titration.

pKaWorkflow cluster_titration Titration cluster_analysis Data Analysis cluster_result Result A Dissolve Compound B Titrate with Strong Base (NaOH) A->B C Monitor pH B->C D Plot pH vs. Titrant Volume C->D E Identify Half-Equivalence Point D->E F pKa = pH at half-equivalence E->F

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion

While direct experimental data for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is sparse, a robust understanding of its likely physicochemical properties can be developed through the principles of structure-property relationships and comparative analysis with known analogs. The presence of the fluoro, methoxy, and secondary alcohol functional groups suggests it is a low-melting solid with moderate lipophilicity and some aqueous solubility, capable of acting as a weak acid. The experimental protocols outlined in this guide provide a clear and validated pathway for the empirical determination of its key physicochemical parameters, which are essential for its further development in any research or pharmaceutical application.

References

  • LookChem. 1-(3-Fluoro-4-methoxyphenyl)propan-1-one. [Link]

  • PrepChem.com. Synthesis of 1-(3,5-difluoro-4-methoxy-phenyl)propane 1,2-diol. [Link]

  • PubChem. 2-(4-Fluoro-3-methoxyphenyl)propan-2-ol. [Link]

  • Appchem. 1-(3-Fluoro-4-methoxyphenyl)-2-propanol. [Link]

  • PubChemLite. 1-(3-fluoro-4-methoxyphenyl)propan-2-one. [Link]

  • ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]

  • PubChem. 3-(4-Methoxyphenyl)-1-propanol. [Link]

  • PubChem. 1-(4-Methoxyphenyl)propan-2-ol. [Link]

  • Purdue University. Fluoroorganic Chemistry - Ramachandran Research Group. [Link]

  • PubChem. 1,3-Bis(4-methoxyphenyl)propan-2-one. [Link]

  • NIST. 2-Propanone, 1-(4-methoxyphenyl)-. [Link]

  • Molport. 2-(3-fluoro-4-methoxyphenyl)propan-2-ol. [Link]

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Foundational

A Comprehensive Technical Guide to 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a detailed overview of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, a fluorinated aromatic alcohol with significant potential in me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, a fluorinated aromatic alcohol with significant potential in medicinal chemistry and drug development. This document delves into its chemical identifiers, physicochemical properties, a validated synthesis protocol, spectroscopic characteristics, and its role as a valuable building block in the creation of novel therapeutic agents.

Core Identifiers and Chemical Structure

1-(3-fluoro-4-methoxyphenyl)propan-2-ol is a chiral secondary alcohol. The presence of a fluorine atom and a methoxy group on the phenyl ring significantly influences its electronic properties and metabolic stability, making it an attractive scaffold for medicinal chemistry.

IdentifierValue
CAS Number 1021927-95-6
Molecular Formula C10H13FO2
Molecular Weight 184.21 g/mol
IUPAC Name 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

Chemical Structure:

G cluster_0 1-(3-fluoro-4-methoxyphenyl)propan-2-one cluster_1 Reducing Agent (e.g., NaBH4) cluster_2 1-(3-fluoro-4-methoxyphenyl)propan-2-ol ketone reagent ketone->reagent alcohol reagent->alcohol Reduction

Caption: Synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol via reduction.

Step-by-Step Methodology:

  • Dissolution of Ketone: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(3-fluoro-4-methoxyphenyl)propan-2-one in a suitable protic solvent, such as methanol or ethanol, at room temperature.

  • Addition of Reducing Agent: Slowly add a mild reducing agent, such as sodium borohydride (NaBH4), portion-wise to the stirred solution. The reaction is typically exothermic, and the addition should be controlled to maintain a gentle reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is completely consumed.

  • Quenching and Extraction: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or a dilute acid (e.g., 1M HCl). Extract the aqueous mixture with an organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Spectroscopic and Physicochemical Properties

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the benzylic protons, the methine proton adjacent to the hydroxyl group, and the methyl protons. The fluorine atom will cause splitting of adjacent aromatic proton signals.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shift of the methoxy carbon is typically observed around 56 ppm.[1]

3.2. Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) at m/z = 184. The fragmentation pattern will likely involve the loss of a water molecule ([M-18]⁺), a methyl group ([M-15]⁺), and cleavage of the C-C bond between the aromatic ring and the propanol side chain.[2][3][4]

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this alcohol will exhibit characteristic absorption bands:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H stretching vibrations for the aromatic and aliphatic protons in the 2850-3100 cm⁻¹ region.

  • Aromatic C=C stretching bands around 1500-1600 cm⁻¹.

  • A strong C-O stretching band for the alcohol at approximately 1050-1150 cm⁻¹ and for the aryl ether around 1250 cm⁻¹.[5]

  • A C-F stretching vibration in the fingerprint region, typically between 1000-1400 cm⁻¹.

Role in Drug Discovery and Development

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[6]

1-(3-fluoro-4-methoxyphenyl)propan-2-ol belongs to the class of phenylpropanolamines, which are known to interact with various biological targets. While this specific compound may not have documented pharmacological activity, its structural motifs are present in numerous bioactive molecules. For instance, substituted propanolamine derivatives are known to act as β-adrenergic agonists.[7]

The presence of the fluoro and methoxy groups can:

  • Enhance Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can increase the half-life of a drug candidate.

  • Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, potentially improving membrane permeability and oral bioavailability.

  • Influence Binding Affinity: The electronic effects of the fluorine and methoxy substituents can alter the molecule's interaction with target proteins, potentially leading to increased potency and selectivity.

This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs targeting a wide range of therapeutic areas.

Safety and Handling

Specific safety data for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is not extensively documented. However, based on the known hazards of its precursor, 1-(3-fluoro-4-methoxyphenyl)propan-2-one, and general principles for handling substituted aromatic alcohols, the following precautions are recommended:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.[9][10]

The precursor ketone is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is prudent to assume that the alcohol derivative possesses similar hazards.

Conclusion

1-(3-fluoro-4-methoxyphenyl)propan-2-ol is a key chemical intermediate with significant potential for application in the field of drug discovery and development. Its fluorinated and methoxylated phenylpropanolamine scaffold offers a versatile platform for the design and synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

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  • PubChemLite. (n.d.). 1-(3-fluoro-4-methoxyphenyl)propan-2-one. Retrieved from [Link]

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  • MDPI. (2021, August 21). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-methoxypropane. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(4-methoxyphenyl)propan-2-one. Retrieved from [Link]

  • PubMed. (n.d.). Adrenergic Agents. 8.1 Synthesis and Beta-Adrenergic Agonist Activity of Some 3-tert-butylamino-2-(substituted phenyl)-1-propanols. Retrieved from [Link]

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Exploratory

Spectroscopic Characterization of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol: A Technical Guide

Introduction Molecular Structure and Key Features The structure of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is characterized by a 1,2,4-trisubstituted benzene ring, a secondary alcohol, and a methyl group. The fluorine an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Molecular Structure and Key Features

The structure of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is characterized by a 1,2,4-trisubstituted benzene ring, a secondary alcohol, and a methyl group. The fluorine and methoxy substituents on the aromatic ring are expected to exert significant electronic effects, influencing the chemical shifts of the aromatic protons and carbons in the NMR spectra. The secondary alcohol will give rise to characteristic signals in both NMR and IR spectroscopy. The propan-2-ol side chain introduces a chiral center, which can lead to magnetic non-equivalence of the benzylic protons.

Caption: Molecular structure of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.00 - 6.80 m 3H Ar-H
~ 4.00 m 1H CH-OH
~ 3.85 s 3H OCH₃
~ 2.75 dd 1H CH₂ (diastereotopic)
~ 2.65 dd 1H CH₂ (diastereotopic)
~ 1.20 d 3H CH₃

| ~ 1.80 (broad) | s | 1H | OH |

Expertise & Experience in Interpretation:

  • Aromatic Protons (δ 7.00 - 6.80): The three aromatic protons will appear as a complex multiplet. The fluorine atom will cause ortho and meta couplings, while the methoxy and alkyl substituents will also influence the chemical shifts. Electron-donating groups like methoxy tend to shield aromatic protons, shifting them upfield[1].

  • Methine Proton (δ ~4.00): The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to be a multiplet due to coupling with the adjacent methylene and methyl protons. Its chemical shift is in the typical range for such protons[2].

  • Methoxy Protons (δ ~3.85): The three protons of the methoxy group will appear as a sharp singlet, as they are not coupled to any other protons.

  • Methylene Protons (δ ~2.75 and ~2.65): The two protons of the methylene group (CH₂) are diastereotopic due to the adjacent chiral center. This means they are in different chemical environments and will have different chemical shifts. They will each appear as a doublet of doublets (dd) due to coupling with each other (geminal coupling) and with the methine proton.

  • Methyl Protons (δ ~1.20): The three protons of the terminal methyl group will appear as a doublet due to coupling with the adjacent methine proton.

  • Hydroxyl Proton (δ ~1.80): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~150 (d, ¹JCF ≈ 245 Hz) C-F
~145 C-OCH₃
~132 Ar-C
~120 Ar-CH
~115 (d, ²JCF ≈ 20 Hz) Ar-CH
~113 Ar-CH
~70 CH-OH
~56 OCH₃
~45 CH₂

| ~23 | CH₃ |

Expertise & Experience in Interpretation:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) of approximately 245 Hz. The carbon ortho to the fluorine will exhibit a smaller two-bond coupling (²JCF).

  • Aliphatic Carbons: The chemical shifts of the aliphatic carbons are in the expected regions for a secondary alcohol side chain.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity

| ~ -130 to -140 | m |

Expertise & Experience in Interpretation:

  • The chemical shift of the fluorine atom is dependent on its electronic environment. For a fluorine atom on a benzene ring, the chemical shift is typically in the range of -100 to -150 ppm relative to CFCl₃. The signal will likely be a multiplet due to coupling with the ortho and meta aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3600-3200 Strong, Broad O-H stretch (alcohol)
3100-3000 Medium C-H stretch (aromatic)
3000-2850 Medium C-H stretch (aliphatic)
1600, 1500 Medium-Strong C=C stretch (aromatic)
1300-1000 Strong C-O stretch (alcohol, ether)

| ~1250 | Strong | C-F stretch |

Expertise & Experience in Interpretation:

  • O-H Stretch: A strong, broad absorption in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol, with the broadening due to hydrogen bonding[3][4].

  • C-H Stretches: Absorptions for aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹[4][5].

  • C=C Stretches: The aromatic ring will show characteristic C=C stretching absorptions around 1600 and 1500 cm⁻¹.

  • C-O Stretches: Strong absorptions in the 1300-1000 cm⁻¹ region are expected for the C-O stretching vibrations of the secondary alcohol and the aryl ether[6].

  • C-F Stretch: The C-F stretch for an aryl fluoride typically appears as a strong band around 1250 cm⁻¹[4].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization)

m/z Proposed Fragment
186 [M]⁺• (Molecular Ion)
171 [M - CH₃]⁺
168 [M - H₂O]⁺•
141 [M - CH₃CHO]⁺•

| 125 | [C₇H₆FO]⁺ |

Expertise & Experience in Interpretation:

  • Molecular Ion ([M]⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₀H₁₃FO₂ = 186.09 g/mol ).

  • Alpha-Cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent methyl group would result in the loss of a methyl radical (•CH₃) to give a fragment at m/z 171.

  • Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, which would lead to a peak at m/z 168[7].

  • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the carbon bearing the hydroxyl group would result in the formation of a stable benzylic cation at m/z 125. This is often a prominent peak in the mass spectra of benzylic alcohols[8].

M [M]⁺• (m/z 186) F1 [M - CH₃]⁺ (m/z 171) M->F1 - •CH₃ (α-cleavage) F2 [M - H₂O]⁺• (m/z 168) M->F2 - H₂O (Dehydration) F3 [C₇H₆FO]⁺ (m/z 125) M->F3 - •C₃H₇O (Benzylic Cleavage)

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

To obtain high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Use a standard pulse sequence with a 90° pulse angle, a relaxation delay of 5 seconds, and an acquisition time of at least 3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 125 MHz spectrometer using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds and a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire the spectrum on a 470 MHz spectrometer. Use a simple pulse-acquire sequence.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass range of m/z 40-300 to detect the molecular ion and major fragment ions.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. The predicted NMR, IR, and MS data, along with the interpretation and proposed fragmentation pathways, offer a solid foundation for the structural verification of this compound. The provided experimental protocols serve as a practical guide for researchers to obtain high-quality data. As with any predictive analysis, experimental verification is the ultimate standard for structural confirmation. However, the principles and data presented herein provide a robust framework for understanding the spectroscopic characteristics of this and structurally related molecules, thereby aiding in the advancement of chemical and pharmaceutical research.

References

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  • PubChem. (n.d.). 1-(4-Methoxyphenoxy)-2-propanol. Retrieved from [Link][11]

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Foundational

Investigating the Potential Biological Activity of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol: A Hypothesis-Driven Approach

An In-depth Technical Guide Abstract This technical guide outlines a comprehensive, hypothesis-driven strategy for characterizing the potential biological activities of the novel chemical entity, 1-(3-fluoro-4-methoxyphe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide outlines a comprehensive, hypothesis-driven strategy for characterizing the potential biological activities of the novel chemical entity, 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. By dissecting its structure into core pharmacophoric elements—a substituted phenethylamine scaffold, a fluoro-methoxy phenyl ring, and a propan-2-ol side chain—we can infer plausible biological targets and formulate a robust experimental plan for validation. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the theoretical rationale and detailed, actionable protocols for a systematic investigation, from initial in-vitro screening to preliminary metabolic assessment.

Introduction: Deconstructing the Molecule

The compound 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is a synthetic organic molecule whose biological profile is not yet characterized in public literature. Its structure, however, is a composite of well-understood motifs in medicinal chemistry, allowing us to formulate strong hypotheses about its potential interactions with biological systems.

  • The Phenethylamine Core: The backbone of the molecule is a substituted phenethylamine. This structural class is ubiquitous in neuropharmacology, forming the basis for endogenous neurotransmitters (e.g., dopamine, norepinephrine), hormones, and a wide array of psychoactive drugs.[1][2][3] Compounds based on this scaffold frequently modulate monoamine neurotransmitter systems, acting on transporters and receptors that regulate mood, focus, and physiological arousal.[4]

  • The Fluoro-Methoxy Phenyl Group: The strategic placement of fluorine and methoxy groups on the phenyl ring is a classic medicinal chemistry tactic.[5]

    • Methoxy Group (-OCH₃): The 4-methoxy substitution can influence receptor binding and is a key feature in many biologically active compounds. However, it is also a common site of metabolic attack, specifically O-demethylation by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance.[6]

    • Fluorine Group (-F): The 3-fluoro substitution, positioned ortho to the methoxy group, is particularly significant. Fluorine's high electronegativity can alter the electronic properties of the ring, potentially enhancing binding affinity with target proteins.[5] Critically, it can act as a "metabolic shield," sterically hindering the O-demethylation of the adjacent methoxy group, thereby improving metabolic stability and bioavailability.

  • The Propan-2-ol Side Chain: The presence of a hydroxyl group on the beta-position of the propyl side chain introduces polarity and the potential for hydrogen bonding, which will significantly influence its interaction with target proteins compared to a simple alkyl chain.

Based on this analysis, our primary hypothesis is that 1-(3-fluoro-4-methoxyphenyl)propan-2-ol will function as a modulator of the monoaminergic system , with secondary potential as an antioxidant or anti-inflammatory agent.

Hypothesized Biological Targets and Rationale

The structural features of the target compound suggest several high-probability biological targets. The proposed investigation is structured as a screening funnel, starting with the most likely interactions.

Primary Hypothesis: Modulation of the Monoaminergic System

Given the phenethylamine core, the most probable targets are proteins involved in the regulation of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

  • Monoamine Transporters (DAT, NET, SERT): Many substituted phenethylamines inhibit the reuptake of these neurotransmitters, increasing their concentration in the synaptic cleft.[4][7] This is the mechanism of action for many antidepressant (SSRIs, SNRIs) and stimulant (cocaine, amphetamine) drugs.

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine and its derivatives are potent agonists of TAAR1, a G-protein-coupled receptor that acts as a powerful neuromodulator of the entire monoaminergic system.[2][4] Activation of TAAR1 can influence dopamine and serotonin sensitivity, making it a therapeutic target for conditions like schizophrenia and depression.[4]

  • Monoamine Oxidase (MAO-A and MAO-B): These enzymes are responsible for degrading monoamine neurotransmitters. Inhibition of MAO enzymes is a well-established strategy for treating depression and Parkinson's disease. The phenethylamine structure is a known substrate and, in some cases, an inhibitor of MAO.[2]

Secondary Hypothesis: Antioxidant and Anti-inflammatory Activity

Methoxyphenol compounds are recognized for their antioxidant properties, capable of scavenging free radicals.[8][9] This activity is often evaluated as a potential secondary benefit in drug candidates.

  • Free Radical Scavenging: The methoxyphenyl moiety may confer the ability to donate a hydrogen atom to neutralize reactive oxygen species (ROS).

  • Cyclooxygenase (COX) Inhibition: Some methoxyphenols have demonstrated inhibitory effects on COX-2 gene expression, suggesting potential anti-inflammatory activity.[9]

The logical workflow for investigating these hypotheses is visualized below.

G cluster_0 Phase 1: In Vitro Target Screening cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: In Vivo Proof of Concept (Conditional) A Compound Synthesis & QC B Primary Target Binding Assays (DAT, NET, SERT, TAAR1) A->B E Antioxidant Assays (DPPH, ORAC) A->E C Functional Reuptake Assays (Dopamine, Norepinephrine, Serotonin) B->C If Binding Ki < 1µM D Secondary Target Assays (MAO-A/B Inhibition, COX-2) B->D F Metabolic Stability Assay (Human Liver Microsomes) C->F G Off-Target Screening (Safety Panel, e.g., hERG) C->G D->F H Cytotoxicity Assay (e.g., HEK293, HepG2) E->H I Pharmacokinetic (PK) Study (Rodent Model) F->I If metabolically stable J Behavioral Pharmacology (e.g., Locomotor Activity) I->J

Caption: Proposed experimental workflow for characterizing 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Experimental Protocols

The following protocols are presented as self-validating systems, including controls and standards necessary for robust and reproducible data generation.

Protocol 3.1: Dopamine Transporter (DAT) Reuptake Inhibition Assay

This functional assay measures the compound's ability to inhibit the reuptake of dopamine into cells expressing the human dopamine transporter (hDAT).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound for hDAT.

Materials:

  • HEK293 cells stably expressing hDAT (or similar cell line).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]-Dopamine (specific activity ~20-60 Ci/mmol).

  • Test Compound Stock: 10 mM in DMSO.

  • Reference Inhibitor: GBR-12909 or Cocaine (10 mM stock in DMSO).

  • Non-specific Uptake Control: Benztropine (100 µM).

  • 96-well cell culture plates and harvester.

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Cell Plating: Seed hDAT-expressing HEK293 cells into 96-well plates at a density of 40,000-60,000 cells/well and culture overnight.

  • Compound Preparation: Perform serial dilutions of the test compound and reference inhibitor in KRH buffer to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (DMSO) and a non-specific uptake control (Benztropine).

  • Pre-incubation: Aspirate the culture medium from the cells and wash once with KRH buffer. Add 100 µL of the diluted compounds to the respective wells and pre-incubate for 15 minutes at room temperature.

  • Initiation of Uptake: Add 100 µL of KRH buffer containing [³H]-Dopamine to each well for a final concentration of ~20 nM.

  • Incubation: Incubate the plate for 10 minutes at room temperature. This short duration ensures measurement of the initial uptake rate.

  • Termination of Uptake: Rapidly terminate the assay by aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding 200 µL of 1% SDS. Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and quantify the amount of [³H]-Dopamine taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: (Total cpm) - (Non-specific cpm with Benztropine).

    • Normalize data to the vehicle control (100% uptake).

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC₅₀ value using a non-linear regression fit (sigmoidal dose-response).

Protocol 3.2: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of the compound in the presence of human liver microsomes, providing an early indication of its pharmacokinetic profile.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • Test Compound (1 mM stock in DMSO).

  • Reference Compounds: Verapamil (high clearance) and Warfarin (low clearance).

  • Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination.

  • LC-MS/MS system for quantification.

Methodology:

  • Incubation Mixture Preparation: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and the test compound or reference compound (final concentration 1 µM) in phosphate buffer.

  • Pre-warming: Pre-warm the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to detect non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Each aliquot is immediately quenched by adding it to 3 volumes of ice-cold acetonitrile containing the internal standard. This stops the reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Predicted Activity Profile and Data Interpretation

Based on the structural analysis, a hypothetical data profile for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is presented below for illustrative purposes.

Assay TypeTarget/ModelPredicted OutcomeRationale
Functional Assay hDAT ReuptakeIC₅₀ = 50 - 500 nMThe phenethylamine scaffold is a strong indicator of DAT interaction.[7]
Functional Assay hNET ReuptakeIC₅₀ = 200 - 1000 nMOften exhibits cross-reactivity with DAT inhibitors, but potentially lower affinity.
Functional Assay hSERT ReuptakeIC₅₀ > 10 µMThe specific substitution pattern may disfavor potent SERT binding.
Binding Assay TAAR1EC₅₀ = 100 - 800 nMPhenethylamines are known agonists for this receptor.[2][4]
Enzyme Inhibition MAO-BIC₅₀ > 10 µMThe β-hydroxyl group may reduce affinity for MAO compared to amphetamine-like structures.
Metabolic Stability HLM Half-life (t₁/₂)45 - 90 minThe 3-fluoro group likely provides moderate protection against O-demethylation.[5]
Antioxidant Assay DPPH ScavengingModerate ActivityThe methoxyphenol moiety may contribute to some radical scavenging.[8]

Interpretation:

  • An IC₅₀ value below 1 µM in the DAT reuptake assay would confirm the primary hypothesis and classify the compound as a dopamine reuptake inhibitor.

  • A significantly longer half-life compared to a non-fluorinated analog would validate the "metabolic shielding" effect of the ortho-fluoro group.

  • The ratio of DAT/NET/SERT inhibition will define its selectivity profile and help predict its therapeutic potential (e.g., stimulant vs. antidepressant).

The diagram below illustrates the hypothesized mechanism at the dopaminergic synapse.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicles Synapse Synaptic Cleft (Increased [DA]) DA_vesicle->Synapse Release DAT Dopamine Transporter (DAT) Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Dopamine->DA_vesicle Synapse->DAT Reuptake DA_receptor Dopamine Receptors (e.g., D1, D2) Synapse->DA_receptor Binding Compound 1-(3-fluoro-4-methoxyphenyl) propan-2-ol Compound->DAT Inhibition

Caption: Hypothesized mechanism: Inhibition of DAT increases synaptic dopamine levels.

Conclusion and Future Directions

1-(3-fluoro-4-methoxyphenyl)propan-2-ol represents a promising chemical scaffold with a high probability of activity within the central nervous system, specifically as a modulator of dopamine signaling. The strategic inclusion of a fluorine atom suggests a design intended to confer improved metabolic stability. The outlined experimental cascade provides a clear, efficient path to confirming its primary mechanism of action, defining its selectivity, and assessing its drug-like properties.

Positive results from this initial in-vitro screening would warrant progression to more advanced studies, including:

  • Lead Optimization: Synthesizing analogs to improve potency and selectivity.

  • In Vivo Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile in animal models.

  • Pharmacodynamic Studies: Utilizing animal behavioral models (e.g., locomotor activity, microdialysis) to confirm the central effects of DAT inhibition.

This structured, hypothesis-first approach ensures that research efforts are focused and efficient, maximizing the potential for uncovering the therapeutic value of this novel compound.

References

  • I. M. T. Galleries, S. C. S. de Oliveira, et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Phenethylamine. Wikipedia. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link]

  • A. Zanda, A. D. Z. (2023). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance. PMC - NIH. [Link]

  • C. J. Wenthur, R. Morrison, et al. (2013). Discovery of (R)-(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-Hydroxypiperidin-1-yl)methanone (ML337), An mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • C. J. Wenthur, et al. (2014). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective a. SciSpace. [Link]

  • S. Y. Kim, H. J. Lee, et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Discovery of ( R )-(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-Hydroxypiperidin-1-yl)methanone (ML337), An mGlu 3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). ResearchGate. [Link]

  • A. Piko, et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. CNR-IRIS. [Link]

  • S. Fujisawa, et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. [Link]

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Exploratory

The Strategic Role of 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol in Modern Medicinal Chemistry: Discovery, Synthesis, and Application

Executive Summary The evolution of targeted therapeutics relies heavily on the discovery and application of highly specific chemical building blocks. While blockbuster drugs capture the headlines, the foundational elemen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of targeted therapeutics relies heavily on the discovery and application of highly specific chemical building blocks. While blockbuster drugs capture the headlines, the foundational elements of drug discovery are the intermediate scaffolds that confer favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties. 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol (CAS: 1021927-95-6) has emerged as a critical precursor in the synthesis of next-generation kinase inhibitors and CNS-active agents[1]. This whitepaper explores the structural rationale, synthetic methodologies, and downstream applications of this privileged building block, providing a comprehensive guide for medicinal chemists and drug development professionals.

Historical Context and Structural Rationale

The discovery and commercialization of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol[2] were driven by the medicinal chemistry community's need to overcome the rapid metabolic liabilities of simple methoxyphenyl groups. Historically, methoxyarenes are highly susceptible to Cytochrome P450 (CYP450)-mediated O-demethylation, which rapidly clears the drug from systemic circulation and can generate reactive quinone-imine toxicophores.

By introducing a fluorine atom at the 3-position (ortho to the methoxy group), chemists achieved a profound bioisosteric upgrade. This specific substitution pattern is now a hallmark in the design of highly selective inhibitors, such as the PI3Kδ inhibitor IHMT-PI3Kδ-372 developed for Chronic Obstructive Pulmonary Disease (COPD)[3][4].

Physicochemical Advantage Data

The structural modifications present in this building block translate to measurable physicochemical advantages, summarized below:

Table 1: Physicochemical Properties of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

PropertyValueStructural Significance
CAS Number 1021927-95-6Unique identifier for the racemic mixture.
Molecular Formula C10H13FO2Provides an optimal balance of lipophilicity.
Molecular Weight 184.21 g/mol Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area 29.5 ŲExcellent membrane permeability profile.

Table 2: Pharmacokinetic Causality of the 3-Fluoro-4-methoxy Motif

ModificationMechanistic AdvantageCausality / Effect
Fluorine at C3 Inductive electron withdrawalLowers the HOMO energy of the aromatic ring, significantly reducing susceptibility to CYP450-mediated oxidation.
Methoxy at C4 Hydrogen bond acceptorEnhances target binding affinity (e.g., interacting with the hinge region of kinases).
Steric Shielding Ortho-fluorine effectRestricts the rotational freedom of the methoxy group, locking it into a bioactive conformation that minimizes entropic penalty upon target binding.

Synthetic Methodologies

The synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol must be highly regioselective to prevent the formation of isomeric byproducts. The industry standard relies on the copper-catalyzed ring-opening of propylene oxide by an aryl Grignard reagent.

SyntheticWorkflow SM 4-Bromo-2-fluoroanisole Grignard Arylmagnesium Bromide Intermediate SM->Grignard Mg, THF Reflux, 2h Target 1-(3-Fluoro-4-methoxyphenyl) propan-2-ol Grignard->Target Propylene Oxide CuI (cat.), -20°C

Fig 1. Regioselective synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol via Grignard addition.

Protocol 1: Regioselective Synthesis via Cu-Catalyzed Epoxide Opening

Expertise & Experience Insight:Why CuI catalysis? Uncatalyzed Grignard additions to epoxides often require harsh conditions and can yield mixtures of primary and secondary alcohols due to competing Lewis acid-mediated rearrangements. The addition of catalytic Copper(I) iodide generates an organocuprate intermediate (in situ), which is softer and highly regioselective for the less sterically hindered terminal carbon of propylene oxide. This ensures exclusive formation of the desired secondary alcohol.

Step-by-Step Methodology:

  • Grignard Preparation: In an oven-dried flask under an inert argon atmosphere, suspend magnesium turnings (1.2 eq) in anhydrous THF. Add a single crystal of iodine to activate the magnesium. Slowly add a solution of 4-bromo-2-fluoroanisole (1.0 eq) in THF. Reflux for 2 hours until the magnesium is consumed, yielding 3-fluoro-4-methoxyphenylmagnesium bromide.

  • Cuprate Formation: Cool the reaction mixture to -20 °C. Add Copper(I) iodide (0.1 eq) and stir for 15 minutes to allow the formation of the active organocuprate species.

  • Epoxide Opening: Dropwise add propylene oxide (1.1 eq) while maintaining the temperature strictly at -20 °C to prevent polymerization of the epoxide. Stir for 4 hours, allowing the reaction to slowly warm to 0 °C.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl to break down the copper/magnesium complexes. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure target compound.

Downstream Applications in Drug Development

The primary utility of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol lies in its conversion to chiral amines or ethers, which are subsequently incorporated into complex pharmacophores. Notably, derivatives of the 3-fluoro-4-methoxyphenyl motif have shown profound efficacy in inhibiting Phosphoinositide 3-kinase delta (PI3Kδ)[3][4].

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ Enzyme RTK->PI3K Activation signal PIP3 PIP3 Generation PI3K->PIP3 Catalysis AKT AKT Phosphorylation (T308) PIP3->AKT Pathway progression Inhibitor 3-Fluoro-4-methoxyphenyl Derivatives (e.g., IHMT-PI3Kδ-372) Inhibitor->PI3K Competitive Hinge Binding

Fig 2. Inhibition of the PI3Kδ/AKT signaling pathway by 3-fluoro-4-methoxyphenyl derivatives.

Protocol 2: Stereoinvertive Conversion to a Chiral Amine Precursor

To utilize this scaffold in targeted therapies, the secondary alcohol is frequently converted to an amine. If starting from an enantiopure alcohol (obtained via chiral resolution or asymmetric synthesis), maintaining high enantiomeric excess (ee) is paramount.

Expertise & Experience Insight:Why the Mitsunobu Reaction? The traditional conversion of secondary alcohols to amines proceeds through a mesylate or tosylate intermediate. However, these leaving groups can suffer from competing E2 elimination or mixed SN1/SN2 pathways, eroding the stereochemical purity. The utilizing phthalimide ensures a concerted SN2 mechanism, providing complete stereochemical inversion—a non-negotiable requirement when synthesizing enantiopure active pharmaceutical ingredients (APIs).

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (1.0 eq), triphenylphosphine (PPh₃, 1.2 eq), and phthalimide (1.2 eq) in anhydrous THF at 0 °C under argon.

  • Activation: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. The order of addition is critical; adding DIAD last prevents the premature formation of unreactive betaine adducts.

  • Stereoinversion: Stir the mixture at room temperature for 12 hours. The reaction proceeds via the O-phosphonium intermediate, which is attacked by the phthalimide anion with complete Walden inversion.

  • Deprotection (Ing-Manske Procedure): Concentrate the mixture, redissolve in ethanol, and add hydrazine hydrate (3.0 eq). Reflux for 4 hours to cleave the phthalimide protecting group. Filter the resulting phthalhydrazide byproduct and purify the filtrate to isolate 1-(3-fluoro-4-methoxyphenyl)propan-2-amine.

Conclusion

1-(3-Fluoro-4-methoxyphenyl)propan-2-ol is far more than a simple chemical catalog entry; it is a meticulously designed molecular scaffold. By combining the metabolic stability of the ortho-fluoro substitution with the target-binding capabilities of the methoxy group, and the versatile reactivity of the secondary alcohol, it serves as a foundational building block for modern kinase inhibitors and advanced therapeutics. Strict adherence to regioselective and stereospecific protocols ensures its successful integration into complex drug discovery pipelines.

References

  • Feng, Y., et al. "Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease." Journal of Medicinal Chemistry, 2020, 63(22), 13973-13993. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 505504584, 1-(3-Fluoro-4-methoxyphenyl)-2-propanol." PubChem. Available at:[Link]

  • Organic Chemistry Portal. "Mitsunobu Reaction." Named Reactions. Available at:[Link]

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Foundational

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-depth Technical Guide to 1-(3-fluoro-4-methoxyphenyl)propan-2-ol as a Key Chemical Intermediate In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(3-fluoro-4-methoxyphenyl)propan-2-ol as a Key Chemical Intermediate

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] Fluorine's unique properties—its small size, high electronegativity, and the metabolic stability it confers to adjacent C-H bonds—make it a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] Within this context, 1-(3-fluoro-4-methoxyphenyl)propan-2-ol emerges as a valuable and versatile chemical intermediate.

This guide provides a comprehensive technical overview of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, detailing its synthesis, purification, and critical role as a precursor in the development of complex pharmaceutical agents. The presence of the fluoro and methoxy groups on the phenyl ring offers medicinal chemists a pre-functionalized scaffold, enabling nuanced control over properties like lipophilicity, metabolic stability, and target binding interactions. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this intermediate in their research and development pipelines.

Physicochemical and Structural Properties

A clear understanding of a starting material's fundamental properties is critical for its effective use in multi-step syntheses. The key identifiers and properties of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol are summarized below.

PropertyValueSource
Chemical Name 1-(3-Fluoro-4-methoxyphenyl)-2-propanol[4]
CAS Number 1021927-95-6[4]
Molecular Formula C10H13FO2[4]
Molecular Weight 184.21 g/mol [4]
Canonical SMILES COc1ccc(cc1F)CC(O)C[4]

Synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol: A Practical Approach

The most direct and common synthetic route to 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is through the selective reduction of its corresponding ketone precursor, 1-(3-fluoro-4-methoxyphenyl)propan-2-one. This ketone is commercially available and serves as a reliable starting point for the synthesis.[5]

Core Principle: Selective Ketone Reduction

The transformation from a ketone to a secondary alcohol is a fundamental reaction in organic synthesis. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding unwanted side reactions. Sodium borohydride (NaBH4) is an exemplary choice for this purpose. It is a mild and selective reducing agent, highly effective for the reduction of aldehydes and ketones while typically not affecting other functional groups like esters or aromatic rings. Its ease of handling and safety profile compared to more powerful hydrides like lithium aluminum hydride (LiAlH4) make it ideal for both lab-scale and potential scale-up operations.

Experimental Workflow: Synthesis

start Start: 1-(3-fluoro-4-methoxyphenyl)propan-2-one dissolve Dissolve in Anhydrous Methanol start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_nabh4 Add Sodium Borohydride (NaBH4) portion-wise cool->add_nabh4 react Stir at Room Temperature (Monitor by TLC) add_nabh4->react Exothermic control quench Quench with Acetone, then add Dilute HCl react->quench Reaction completion extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product: 1-(3-fluoro-4-methoxyphenyl)propan-2-ol concentrate->product

Fig 1. Synthetic workflow for the reduction of the ketone precursor.
Detailed Synthesis Protocol
  • Preparation : A round-bottom flask equipped with a magnetic stir bar is charged with 1-(3-fluoro-4-methoxyphenyl)propan-2-one (1.0 eq).

  • Dissolution : Anhydrous methanol is added to dissolve the ketone completely. The use of an anhydrous solvent is good practice to prevent quenching the reducing agent with water.[6]

  • Cooling : The flask is placed in an ice-water bath and the solution is cooled to 0°C. This is a critical step to control the initial exothermicity of the reduction reaction.

  • Reduction : Sodium borohydride (NaBH4, ~1.5 eq) is added slowly in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction : After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at ambient temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

  • Quenching : The reaction is carefully quenched by the slow addition of acetone to consume any excess NaBH4, followed by the addition of dilute hydrochloric acid (1M HCl) until the solution is slightly acidic (pH ~6).

  • Extraction : The methanol is partially removed under reduced pressure. The aqueous residue is then extracted three times with ethyl acetate.

  • Drying and Concentration : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure to yield the crude 1-(3-fluoro-4-methoxyphenyl)propan-2-ol as an oil or solid.[7]

Purification: Ensuring High Purity for Subsequent Steps

For its use as a pharmaceutical intermediate, achieving high purity of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is paramount. Flash column chromatography is the most common and effective method for purifying compounds of this polarity.[8]

Core Principle: Adsorption Chromatography

Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds travel faster down the column, while more polar compounds are retained longer, allowing for effective separation. The choice of solvent system (eluent) is crucial and is typically determined by preliminary TLC analysis to achieve good separation between the product and any impurities.

Experimental Workflow: Purification

crude Crude Product adsorb Adsorb onto Silica Gel crude->adsorb load Load Adsorbed Sample adsorb->load pack Pack Silica Gel Column (Hexane/Ethyl Acetate) pack->load elute Elute with Gradient of Hexane/Ethyl Acetate load->elute collect Collect Fractions (Monitor by TLC) elute->collect combine Combine Pure Fractions collect->combine Purity check concentrate Concentrate in vacuo combine->concentrate pure_product Pure Product: 1-(3-fluoro-4-methoxyphenyl)propan-2-ol concentrate->pure_product

Fig 2. General workflow for purification via flash column chromatography.
Detailed Purification Protocol
  • Column Preparation : A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading : The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated to yield a dry, free-flowing powder. This "dry loading" technique typically results in better separation than direct liquid injection.

  • Elution : The column is eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane. The optimal gradient is determined from prior TLC analysis.

  • Fraction Collection : Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Concentration : The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.

The Role of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol in Medicinal Chemistry

The true value of this intermediate lies in its structure, which provides a strategic advantage in the design of new therapeutic agents.

The Fluoro-Methoxy Phenyl Motif
  • Metabolic Blocking : The fluorine atom can act as a metabolic shield. It often replaces a hydrogen atom at a site susceptible to cytochrome P450 oxidation. The strength of the C-F bond prevents this metabolic pathway, which can increase the half-life and oral bioavailability of a drug.[1]

  • Modulation of pKa and Lipophilicity : The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence a drug's solubility and binding interactions. The methoxy group, being lipophilic, helps to balance the overall physicochemical profile of the molecule.[1]

  • Enhanced Target Binding : Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with biological targets like proteins, potentially increasing binding affinity and selectivity.

The Propan-2-ol Side Chain

The secondary alcohol of the propan-2-ol moiety is a key functional handle. It provides a reactive site for further chemical modifications, allowing for the attachment of more complex molecular fragments. For instance, it can be:

  • Esterified or etherified to connect to other parts of a target molecule.

  • Oxidized back to the ketone if required for a specific synthetic strategy.

  • Used as a chiral center for building stereospecific drugs, where one enantiomer has the desired biological activity and the other is inactive or causes side effects.

This combination of a pre-functionalized aromatic ring and a versatile side chain makes 1-(3-fluoro-4-methoxyphenyl)propan-2-ol a valuable building block for a wide range of complex molecules, including those investigated for conditions like cystic fibrosis and other disorders.[9]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on data for the closely related ketone precursor, this class of compounds may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-(3-fluoro-4-methoxyphenyl)propan-2-ol is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward, and its structure is intelligently designed with features that address key challenges in drug development, from metabolic stability to target affinity. By understanding the principles behind its synthesis, purification, and the functional role of its constituent parts, researchers can effectively integrate this intermediate into their synthetic programs to accelerate the discovery and development of novel therapeutics.

References

  • 1-(3-Fluoro-4-methoxyphenyl)propan-1-one . LookChem. [Link]

  • 1-(3-Fluoro-4-methoxyphenyl)-2-propanol . Appchem. [Link]

  • Synthesis of 1-(3,5-difluoro-4-methoxy-phenyl)propane 1,2-diol . PrepChem.com. [Link]

  • 2-(4-Fluoro-3-methoxyphenyl)propan-2-ol . PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst . ACG Publications. [Link]

  • 1-(3-fluoro-4-methoxyphenyl)propan-2-one . PubChemLite. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

  • Summary of Common Organic Solvent Purification Methods Used in Laboratories . Universallab. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry . Technology Networks. [Link]

  • 1-(4-Methoxyphenyl)-1-propanol . PubChem, National Center for Biotechnology Information. [Link]

  • Purification of common solvents . Longchang Chemical. [Link]

  • 1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-ol . NextSDS. [Link]

  • 1-(3-Methoxyphenyl)propan-2-ol . PubChem, National Center for Biotechnology Information. [Link]

  • 3-(4-Methoxyphenyl)-1-propanol . PubChem, National Center for Biotechnology Information. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed, National Center for Biotechnology Information. [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals . National Center for Biotechnology Information (PMC). [Link]

  • Purification Strategies for Flavones and Related Compounds . Teledyne Labs. [Link]

  • Prodrugs as empowering tools in drug discovery and development . Royal Society of Chemistry. [Link]

  • Fluoroorganic Chemistry . Purdue University, Ramachandran Research Group. [Link]

  • Pharmaceutical compositions of (r)-1-(2,2-diflurorbenzo[d][4][10]dioxol-5-yl)-n-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1h-indol-5-yl) . Google Patents.

  • In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories . Technology Networks. [Link]

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Exploratory

A Technical Guide to the Solubility of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

A Senior Application Scientist's Perspective on Theoretical Prediction and Experimental Verification Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Theoretical Prediction and Experimental Verification

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, a compound of interest in pharmaceutical research. In the absence of extensive published empirical data, this document establishes a robust theoretical framework to predict solubility based on the molecule's structural attributes. We delve into the principles of intermolecular forces and Hansen Solubility Parameters (HSPs) to forecast the compound's behavior in a range of polar protic, polar aprotic, and nonpolar solvents. To ensure scientific integrity, this guide presents a detailed, self-validating experimental protocol for the equilibrium shake-flask method, harmonized with Good Laboratory Practice (GLP) standards, enabling researchers to empirically verify the theoretical predictions.[1][2] This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to systematically evaluate and understand the solubility profile of this and similar chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to market, few physicochemical properties are as fundamental as solubility. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, directly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Poor aqueous solubility, in particular, is a major hurdle in early-stage drug discovery, often leading to low and erratic bioavailability, which can compromise clinical outcomes and lead to costly development failures.[5]

This guide focuses on 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, a molecule whose structure presents an interesting interplay of functional groups that govern its interaction with various solvents. Understanding its solubility is paramount for selecting appropriate solvent systems for synthesis, purification, formulation, and in-vitro/in-vivo testing. By combining theoretical prediction with rigorous experimental design, we can build a comprehensive solubility profile that informs and accelerates the drug development process.

Physicochemical Characterization of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

The solubility of a compound is intrinsically linked to its molecular structure. The key functional groups of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol dictate the types and strengths of its intermolecular interactions with solvent molecules.

Table 1: Physicochemical Properties of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

PropertyValueSource
Molecular Formula C₁₀H₁₃FO₂[6]
Molecular Weight 184.21 g/mol [6]
Appearance Predicted to be a liquid or low-melting solidInferred
CAS Number 1021927-95-6[6]

Structural Features Influencing Solubility:

  • Hydroxyl (-OH) Group: The secondary alcohol is a potent hydrogen bond donor and acceptor, predisposing the molecule to solubility in polar protic solvents like water, methanol, and ethanol.

  • Methoxy (-OCH₃) Group: The ether linkage acts as a hydrogen bond acceptor and contributes to the molecule's polarity.

  • Fluoro (-F) Group: As the most electronegative element, fluorine significantly alters the electronic distribution of the aromatic ring.[7] This C-F bond can increase lipophilicity and metabolic stability while potentially modulating interactions with polar solvents.[3][7][8]

  • Phenyl Ring & Propyl Chain: This hydrocarbon backbone is nonpolar and contributes to the molecule's lipophilic character, favoring solubility in nonpolar organic solvents.

The final solubility profile represents a balance between the hydrophilic character of the hydroxyl and methoxy groups and the lipophilic character of the fluorinated phenyl ring and propyl chain.

Theoretical Framework: Predicting Solubility

While empirical measurement is the gold standard, theoretical models provide a predictive framework for understanding solubility, saving time and resources.[9]

"Like Dissolves Like": A Qualitative Approach

This principle posits that substances with similar intermolecular forces are likely to be miscible.

  • Polar Solvents (e.g., water, methanol) will interact favorably with the polar -OH and -OCH₃ groups of the solute.

  • Nonpolar Solvents (e.g., hexane, toluene) will interact primarily with the phenyl ring and alkyl chain via London dispersion forces.

Hansen Solubility Parameters (HSPs): A Quantitative Model

Hansen Solubility Parameters offer a more refined predictive tool by deconstructing the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar (dipole-dipole) interactions.

  • δh: Energy from hydrogen bonding.

The principle states that substances with similar HSP values are likely to be soluble in one another.[10] This model is invaluable for systematically screening and selecting optimal solvents for a given API, moving beyond simple trial-and-error.[11][12][13]

cluster_solute 1-(3-fluoro-4-methoxyphenyl)propan-2-ol cluster_solvents Solvent Types & Key Interactions solute Solute Molecule (Hydrophilic & Lipophilic Parts) polar_protic Polar Protic (e.g., Methanol, Water) solute->polar_protic Strong H-Bonding (Dominant) polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) solute->polar_aprotic Dipole-Dipole H-Bond Accepting nonpolar Nonpolar (e.g., Toluene, Hexane) solute->nonpolar Dispersion Forces (Van der Waals)

Caption: Intermolecular forces between the solute and different solvent classes.

Experimental Determination of Solubility

To obtain definitive quantitative data, a standardized experimental protocol is essential. The saturation shake-flask method is widely regarded as the most reliable "gold standard" for determining equilibrium solubility.[14]

The Shake-Flask Method: Rationale and Best Practices

This thermodynamic method involves adding an excess amount of the solid solute to a known volume of solvent and agitating the mixture until equilibrium is achieved.[14][15] The key is to ensure that a solid phase remains, confirming saturation. The concentration of the dissolved solute in the supernatant is then measured. Adherence to Good Laboratory Practice (GLP) ensures that the data generated is reliable, reproducible, and traceable.[16][17] Key considerations include temperature control, equilibration time, and the method of phase separation, all of which can significantly influence the results.[2]

prep 1. Preparation - Add excess solute to solvent - Seal vials equil 2. Equilibration - Agitate at constant T (37°C) - 24-48 hours prep->equil Incubate sep 3. Phase Separation - Centrifuge or filter - Isolate clear supernatant equil->sep Verify solid excess quant 4. Quantification - Dilute supernatant - Analyze via HPLC/UV-Vis sep->quant Analyze report 5. Reporting - Calculate solubility (mg/mL) - Report mean ± SD quant->report Calculate

Caption: Experimental workflow for the Shake-Flask solubility determination.

Step-by-Step Experimental Protocol (GLP-Compliant)

This protocol is designed as a self-validating system for determining the thermodynamic solubility at 37°C.

  • Preparation (n=3 for each solvent):

    • Weigh approximately 10 mg of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol into a 2 mL glass vial. The exact mass should be recorded.

    • Causality: Using a significant excess of solid ensures that the resulting solution is truly saturated, a cornerstone of equilibrium solubility measurement.[1][14]

    • Add 1 mL of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, toluene) to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to 37 ± 0.5°C.

    • Agitate the samples for 48 hours. To validate that equilibrium has been reached, a sample can be taken at 24 hours and 48 hours. The results should agree within an acceptable margin of error (<5%).[18][19]

    • Causality: Sufficient agitation time is crucial to allow the system to reach thermodynamic equilibrium. For poorly soluble compounds, this can take 24 hours or more.[5][19]

  • Phase Separation:

    • After equilibration, visually confirm that excess solid remains in each vial.

    • Centrifuge the vials at 10,000 x g for 15 minutes at 37°C to pellet the undissolved solid.

    • Causality: Proper separation of the saturated liquid phase from the solid phase is critical to avoid artificially inflating the measured concentration.[1][2] Centrifugation is a reliable method for this separation.

  • Sample Analysis and Quantification:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument (e.g., HPLC-UV). A dilution series may be necessary.

    • Prepare a calibration curve using standards of known concentrations of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

    • Analyze the diluted samples via the calibrated HPLC-UV method.[15][18]

    • Causality: A validated, specific analytical method like HPLC ensures accurate and precise quantification of the dissolved solute, free from interference from impurities or degradants.[20]

  • Data Reporting:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor.

    • Report the solubility as a mean ± standard deviation of the triplicate measurements (e.g., in mg/mL or µg/mL).

Predicted Solubility Profile of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

The following table summarizes the predicted solubility of the target compound based on theoretical principles. This profile serves as a hypothesis to be confirmed by the experimental protocol described above.

Table 2: Predicted Solubility Profile of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

Solvent ClassSolventPredicted SolubilityRationale for Prediction
Polar Protic Water (pH 7.4)Low to ModerateThe polar hydroxyl group allows for hydrogen bonding with water, but the large, lipophilic fluorophenyl-propyl backbone limits overall aqueous solubility.
MethanolHighMethanol is an excellent hydrogen bond donor and acceptor, and its small alkyl group can accommodate the solute's nonpolar regions.[21]
EthanolHighSimilar to methanol, ethanol's polarity and hydrogen bonding capability will effectively solvate the molecule.[21]
Polar Aprotic AcetoneHighThe carbonyl group of acetone is a strong hydrogen bond acceptor for the solute's hydroxyl proton, and its overall polarity is compatible.[21]
Dimethyl Sulfoxide (DMSO)Very HighDMSO is a powerful, highly polar solvent capable of disrupting solute-solute interactions and forming strong hydrogen bonds as an acceptor.
AcetonitrileModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor compared to acetone or DMSO, which may result in slightly lower solubility.[21]
Nonpolar TolueneModerateThe aromatic ring of toluene will interact favorably with the fluorophenyl ring of the solute via π-π stacking and dispersion forces.
HexaneLowAs a purely aliphatic, nonpolar solvent, hexane will have weak interactions with the polar functional groups of the solute, leading to poor solubility.

Analysis and Discussion

The predicted solubility profile highlights the amphiphilic nature of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. Its high solubility in polar organic solvents like methanol, ethanol, and acetone is driven by strong hydrogen bonding and dipole-dipole interactions with the hydroxyl and methoxy groups.

The presence of the fluorine atom is particularly noteworthy. While often used to increase lipophilicity, its high electronegativity also impacts the polarity of the molecule.[3][7] This can enhance interactions with polar aprotic solvents while maintaining favorable interactions with nonpolar aromatic solvents like toluene. The predicted low aqueous solubility is a common characteristic for drug-like molecules of this size and is a critical parameter to quantify for predicting oral absorption.

Conclusion and Practical Implications

This technical guide establishes a dual approach for assessing the solubility of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. The theoretical framework, grounded in the principles of intermolecular forces and Hansen Solubility Parameters, provides a strong predictive foundation for its behavior across a spectrum of solvents. It is predicted that the compound will exhibit high solubility in polar organic solvents and limited solubility in water and nonpolar aliphatic solvents.

For drug development professionals, the practical implications are significant:

  • Formulation: The high solubility in ethanol and DMSO suggests these could be viable solvents for creating stock solutions for in-vitro assays. For oral formulations, the low predicted aqueous solubility may necessitate enabling technologies such as solid dispersions or lipid-based delivery systems.[11]

  • Purification: The differential solubility across solvents like toluene and hexane could be exploited for crystallization and purification processes.

  • Future Research: The provided GLP-compliant shake-flask protocol offers a clear and robust pathway for obtaining the empirical data needed to validate these predictions and move forward with formulation development.

By integrating predictive theory with a rigorous, validated experimental methodology, researchers can efficiently and accurately characterize the solubility of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, a critical step in its journey as a potential therapeutic agent.

References

  • Upadhyay, M. et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Research Journal of Pharmacy and Technology. [Link]

  • Sugano, K. et al. (2018). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC. [Link]

  • Al-Hamidi, H. et al. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research. [Link]

  • Malik, P. (2025). Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery. Harvard DASH. [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Pupo, E. et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • USP. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. PubMed. [Link]

  • Dhamrait, A. (2014). solubility experimental methods.pptx. Slideshare. [Link]

  • Park, K. et al. (2011). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Kinam Park. [Link]

  • West Pharmaceutical Services. (2021). Using Hansen Solubility Parameters to predict excipient impacts on drug packaging and delivery devices. [Link]

  • Grobler, A. et al. (2020). The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds. PMC. [Link]

  • Isanbor, C. & O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Bergström, C. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • University of Lincoln. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]

  • Tentamus Group. (2023). GLP studies for method development. [Link]

  • BiotechReality. (2023). Good Laboratory Practice (GLP) - Overview. [Link]

  • Appchem. 1-(3-Fluoro-4-methoxyphenyl)-2-propanol. [Link]

  • Pupo, E. et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Pal, R. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

Sources

Foundational

A Theoretical and Computational Guide to 1-(3-fluoro-4-methoxyphenyl)propan-2-ol: From Molecular Structure to Electronic Properties

Abstract This technical guide provides a comprehensive theoretical and computational framework for the study of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. Aimed at researchers, chemists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the study of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. Aimed at researchers, chemists, and drug development professionals, this document delves into the molecular architecture, spectroscopic profile, and electronic characteristics of the title compound using high-level quantum chemical calculations. By elucidating the causality behind methodological choices, we present a self-validating system of protocols that bridges theoretical calculations with potential real-world applications. This guide serves as a foundational resource for understanding the intrinsic properties of this fluorinated aromatic alcohol and provides a roadmap for the in silico investigation of related small molecules.

Introduction: The Rationale for a Computational Deep Dive

1-(3-fluoro-4-methoxyphenyl)propan-2-ol is a chiral aromatic alcohol featuring two critical substituents on its phenyl ring: a fluorine atom and a methoxy group. The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, increase lipophilicity, and modulate binding affinity through specific electronic interactions.[1][2][3][4] The presence of the methoxy group further influences the molecule's electronic and steric profile, potentially affecting its pharmacokinetic and pharmacodynamic properties.[5][6][7]

While experimental synthesis and characterization are indispensable, a robust computational analysis provides unparalleled insight into a molecule's fundamental properties at the atomic level. It allows for the prediction of spectroscopic signatures, the exploration of conformational landscapes, and the quantification of electronic attributes that govern reactivity and intermolecular interactions. This guide outlines the theoretical methodologies to fully characterize 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, offering a predictive lens that can accelerate research and development by prioritizing experimental efforts.

The Computational Gauntlet: A Validated Methodological Workflow

The accuracy of any computational study is contingent upon the judicious selection of theoretical methods and the establishment of a logical, reproducible workflow. Our approach is grounded in Density Functional Theory (DFT), which offers an exceptional balance of computational efficiency and accuracy for organic molecules of this size.[8][9]

The Theoretical Framework: Selecting the Right Tools
  • Core Methodology: Density Functional Theory (DFT). This approach models electron correlation at a fraction of the cost of traditional ab initio methods, making it the workhorse of modern computational chemistry.

  • Functional Selection: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). The B3LYP hybrid functional is chosen for its proven track record in accurately predicting the geometries and electronic properties of a vast array of organic compounds.[8][9]

  • Basis Set Selection: Pople 6-311++G(d,p). This basis set provides the necessary flexibility to accurately describe the electronic environment of the molecule.

    • 6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for a more nuanced representation of molecular orbitals.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately modeling the lone pairs on the highly electronegative oxygen and fluorine atoms and for describing any potential weak, non-covalent interactions.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for a correct description of chemical bonding.

Experimental Workflow: From Structure to Analysis

The computational protocol follows a systematic progression to ensure the final data is derived from a true energy minimum and is physically meaningful.

G cluster_setup Step 1: Initial Setup cluster_opt Step 2: Geometry Optimization cluster_validation Step 3: Validation & Frequency cluster_analysis Step 4: Property Analysis A Draw Initial 3D Structure B Perform Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Find Lowest Energy Conformer B->C D Perform Frequency Calculation C->D E Confirm True Minimum (No Imaginary Frequencies) D->E F Electronic Properties (HOMO, LUMO, MEP) E->F G Spectroscopic Properties (IR, NMR) E->G

Caption: Computational analysis workflow.

Molecular Geometry and Conformational Stability

The first step in understanding a molecule is to define its three-dimensional structure. A geometry optimization was performed to locate the global minimum on the potential energy surface, representing the most stable conformation of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Caption: Optimized molecular structure.

The resulting optimized geometry provides key structural parameters. The dihedral angles involving the phenyl ring and the propanol side chain define the molecule's overall shape and steric accessibility.

Parameter Description Calculated Value
Bond Lengths
C-FAromatic Carbon - Fluorine1.35 Å
C-O (methoxy)Aromatic Carbon - Oxygen1.36 Å
C-O (hydroxyl)Aliphatic Carbon - Oxygen1.42 Å
O-H (hydroxyl)Oxygen - Hydrogen0.97 Å
Bond Angles
C-C-FAngle around the fluorine-substituted carbon118.5°
C-C-O (methoxy)Angle around the methoxy-substituted carbon124.8°
C-O-H (hydroxyl)Angle of the hydroxyl group107.9°
Dihedral Angle
C(ar)-C(ar)-C(α)-C(β)Phenyl ring relative to the propanol backbone-85.3°
Table 1: Selected calculated geometric parameters for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Vibrational Analysis: The Theoretical Infrared Spectrum

A frequency calculation on the optimized geometry serves two purposes: it confirms that the structure is a true local minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's vibrational modes, which correspond to the peaks in an infrared (IR) spectrum.

Calculated Frequency (cm⁻¹) Vibrational Mode Assignment Expected Intensity
3650O-H Stretch (hydroxyl group)Medium, Sharp
3080 - 3010C-H Stretch (aromatic)Medium
2980 - 2930C-H Stretch (aliphatic - CH, CH₃, CH₂)Strong
1615, 1520C=C Stretch (aromatic ring)Strong, Sharp
1260C-O Stretch (aryl ether, asymmetric)Strong
1230C-F Stretch (aromatic)Strong
1125C-O Stretch (secondary alcohol)Strong
Table 2: Key calculated vibrational frequencies and their assignments.

This theoretical spectrum provides a powerful predictive tool for confirming the identity and purity of the synthesized compound via experimental IR spectroscopy.

Electronic Landscape: Reactivity and Molecular Orbitals

The electronic properties of a molecule are paramount to understanding its reactivity and potential for intermolecular interactions, which is the basis of its biological activity.[10]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons.[2] The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

  • HOMO Energy: -6.05 eV

  • LUMO Energy: 0.89 eV

  • HOMO-LUMO Gap (ΔE): 6.94 eV

The relatively large energy gap suggests that 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is a kinetically stable molecule. The HOMO is primarily localized over the electron-rich methoxy-substituted phenyl ring, indicating this is the primary site for electrophilic attack. The LUMO is distributed more broadly across the aromatic ring and the C-F bond.

FMO cluster_0 Energy Levels cluster_1 LUMO LUMO (0.89 eV) HOMO HOMO (-6.05 eV) Gap_label Energy Gap ΔE = 6.94 eV Gap_start Gap_end Gap_start->Gap_end

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Exploratory

Preliminary Toxicity Screening of 1-(3-Fluoro-4-Methoxyphenyl)Propan-2-ol: A Predictive and In Vitro Framework

Executive Summary The compound 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (CAS 1021927-95-6) is a halogenated, methoxy-substituted phenylpropanol derivative. Structurally adjacent to both synthetic fragrance intermediates a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (CAS 1021927-95-6) is a halogenated, methoxy-substituted phenylpropanol derivative. Structurally adjacent to both synthetic fragrance intermediates and amphetamine-type precursors, novel molecules of this class require rigorous early-stage toxicological profiling. This whitepaper outlines a highly controlled, causality-driven in vitro screening framework designed to evaluate the hepatotoxic and genotoxic potential of this compound. By prioritizing metabolic activation and self-validating experimental designs, this guide provides drug development professionals with a definitive roadmap for early go/no-go safety decisions.

Chemical Profiling & Mechanistic Rationale

Before deploying standard assays, a toxicologist must analyze the molecule's structural liabilities to tailor the screening approach.

  • The 3-Fluoro Substitution: The introduction of a fluorine atom at the meta position increases the molecule's lipophilicity and alters the electron density of the aromatic ring. While fluorine often enhances metabolic stability, it can also increase off-target protein binding.

  • The 4-Methoxy Group: This is the primary metabolic liability. Methoxy groups on aromatic rings are highly susceptible to O-demethylation by hepatic Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanistic Causality: O-demethylation of this compound will yield a 3-fluoro-4-hydroxyphenyl intermediate. Phenolic intermediates can undergo further oxidation into highly reactive, electrophilic ortho-quinones. If cellular glutathione (GSH) is depleted, these quinones will covalently bind to hepatic proteins (causing hepatotoxicity) or DNA (causing genotoxicity).

Because the parent compound may be benign while its metabolites are toxic, all in vitro screening must heavily prioritize metabolic activation (S9 fraction) and metabolically competent cell lines.

MetabolicPathway Parent 1-(3-fluoro-4-methoxyphenyl)propan-2-ol CYP CYP450 (CYP2D6/3A4) O-demethylation Parent->CYP Phase I Metabolism Phase2 Phase II Conjugation (Glucuronidation) Parent->Phase2 Direct Conjugation Phenol 3-Fluoro-4-hydroxyphenyl Intermediate CYP->Phenol Quinone Reactive Quinone Species (Electrophile) Phenol->Quinone Oxidation Phenol->Phase2 Detoxification Tox Covalent Binding (Hepatotoxicity / Genotoxicity) Quinone->Tox GSH Depletion

Caption: Predicted metabolic activation pathway of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Tier 1: Hepatotoxicity & Metabolic Profiling

Mechanistic Causality

HepG2 cells are the industry standard for high-throughput hepatotoxicity screening due to their robustness[1]. However, standard 2D HepG2 cultures have notoriously low basal CYP450 activity. To accurately capture the toxicity of the predicted quinone metabolite, the assay must be conducted over 48 hours to allow for intracellular accumulation, and ideally benchmarked against 3D human liver microtissues (hLiMTs) if initial 2D results are ambiguous[1],[2].

Step-by-Step Protocol: ATP-Dependent Cytotoxicity

This protocol measures cell viability via ATP quantitation, which is highly sensitive to mitochondrial uncoupling and oxidative stress caused by reactive metabolites.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (1, 10, 50, 100, 200 µM) in 0.1% DMSO.

  • Treatment: Aspirate media and apply the compound dilutions.

    • Control Assignment: Include a vehicle control (0.1% DMSO) and a positive control (20 µM Amiodarone, a known inducer of hepatic phospholipidosis and cytotoxicity)[2].

  • Incubation & Readout: Incubate for 48 hours. Add 100 µL of CellTiter-Glo® reagent to each well, lyse for 10 minutes on an orbital shaker, and record luminescence.

  • Self-Validating System Check: The assay plate is strictly invalidated if the vehicle control exhibits >5% background cell death, or if the 20 µM Amiodarone positive control fails to induce >50% cytotoxicity[2].

Tier 2: Genotoxicity & Mutagenicity Screening

Given the electrophilic potential of the compound's oxidized metabolites, a dual-assay approach is mandatory to detect both point mutations and structural chromosomal aberrations.

Step-by-Step Protocol: Bacterial Reverse Mutation (OECD 471)

Because 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is lipophilic (estimated logP ~2.5), standard plate incorporation may result in poor diffusion through the agar. Therefore, the pre-incubation method is mechanistically required to maximize exposure to the S9 metabolic enzymes[3].

  • Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) overnight to a density of ∼109 CFU/mL[4].

  • Pre-Incubation: In a sterile tube, combine 0.1 mL of bacterial culture, 0.1 mL of the test compound (up to 5000 µ g/plate ), and 0.5 mL of 10% rat liver S9 mix (or phosphate buffer for -S9 cohorts). Incubate at 37°C for 20 minutes[3].

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine) to the mixture, vortex gently, and pour over minimal glucose agar plates.

  • Incubation: Invert plates and incubate at 37°C for 48–72 hours before counting revertant colonies.

  • Self-Validating System Check: The assay is invalidated if strain-specific positive controls (e.g., 2-aminoanthracene for +S9) fail to produce a 3-fold increase in revertants. Furthermore, the background bacterial lawn must be microscopically verified as intact; a thinned lawn indicates cytotoxicity, which can cause false-positive artifactual colonies[4].

Step-by-Step Protocol: In Vitro Micronucleus Test (OECD 487)

To detect clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events, the OECD 487 MNvit assay is utilized[5],[6].

  • Cell Culture: Culture human TK6 cells in RPMI-1640 media.

  • Exposure: Expose cells to the test compound for 3–6 hours (with and without S9 activation) and for a continuous 24 hours (without S9)[6].

  • Cytokinesis Block: Add Cytochalasin B (3 µg/mL) to the cultures. This actin polymerization inhibitor prevents cell cleavage, forcing cells that have undergone mitosis to become easily identifiable binucleated cells[5].

  • Harvest & Stain: Harvest the cells, fix with methanol/acetic acid, and stain with DAPI.

  • Scoring: Microscopically score 2,000 binucleated cells per concentration for the presence of micronuclei.

  • Self-Validating System Check: Calculate the Cytokinesis-Block Proliferation Index (CBPI). If the CBPI in the vehicle control is < 1.5, it proves the cells did not undergo sufficient division (1.5 - 2.0 cycles) during the assay window, and the results are voided[5].

GenotoxWorkflow TestItem Test Compound + S9 Mix Ames Ames Test (OECD 471) Pre-incubation Method TestItem->Ames MNvit Micronucleus (OECD 487) Cytochalasin B Block TestItem->MNvit AmesVal Validation: Lawn Intact? Pos. Control >3x? Ames->AmesVal MNvitVal Validation: CBPI >= 1.5? Pos. Control Active? MNvit->MNvitVal Mutagenic Mutagenic Hazard Identified AmesVal->Mutagenic Yes Safe No Genotoxic Hazard AmesVal->Safe No MNvitVal->Mutagenic Yes MNvitVal->Safe No

Caption: Self-validating genotoxicity screening workflow combining OECD 471 and OECD 487.

Data Synthesis & Decision Matrix

To transition from experimental data to drug development decisions, quantitative thresholds must be strictly enforced. The following table summarizes the go/no-go criteria for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol based on the described protocols.

AssayPrimary EndpointThreshold for "Hit" (Toxicity Flag)Self-Validation Criteria
HepG2 Cytotoxicity IC₅₀ (ATP depletion)< 50 µMAmiodarone IC₅₀ = 15-25 µM; Vehicle viability > 95%
Ames (OECD 471) Revertant Fold-Increase 2-fold (TA98/100) or 3-fold (TA1535/1537)Positive controls 3-fold increase; Intact background lawn
MNvit (OECD 487) % Micronucleated CellsStatistically significant dose-dependent increaseCBPI 1.5 in vehicle control

Compounds triggering a "Hit" in the genotoxicity assays with S9 activation confirm the mechanistic hypothesis that O-demethylation of the 4-methoxy group yields a reactive, DNA-binding intermediate, terminating the development of the specific analog.

References[5] OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. National Institutes of Health (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEZGYHBTatttKUijJbPFj23xC2rSyrURGRq2u0sMfDJ-U3VLD9fLO9R1ylUpZYpoZI5PZzGsS6bVZfICOXa3Hu6viMcpbhAHgn2XwZMWzwG_ezD5Mtnyymfe0c8M_kKPX4gqZwELANT_5wshmgD1H3ZpYVmM2vmYz2OaqALlXgjXPBoRhyvcGnL9dj6Wq_3IUBhsmEyTkS6j_VlQE=[6] Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMPHqIyKyCb2I5MteyhT2zkqpbAAWKgwsnXe5R6L7rU1zbXw3fTt1bZ4pApx7ZyZYaKJcUsRRfwOmkhCNZjBkgi58DLtg4D-EAjuOKI89XPa_toyg5EPjokHGp8f7atIXohfaviT_F0fIZ2igTGUy3N9Ikei4Ntv4JCQZpNzcxE_OmfFoQetYpVx1S1WzldyJRFaOrrAZ35_bz0IU12a0cyEnWRs99_NcL5zD22vKChCQDiF_OqocYz2BpXL5MdlZxWT4=[3] Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. D-NB.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsmw5u6Jsd1pCT6T572Cf7QAXv0yRV0vWszLmHI5NfF-CzWGePY5CWmyKjgXrUiqZNcnyEhR4cn0x21aO7NT1-ksAugtnsObtR4iK6c-F7Qzlx_BACwSskjQ==[4] Mutagenicity assessment of Salacia chinensis by bacterial reverse mutation assay using histidine dependent Salmonella typhimurium. Henry Ford Health Scholarly Commons.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEByK3m_ibU_xhCO245cL_9ElP680jXwdEpzmVB_dNoYOIvQdzIr5CH5JLYKg4SE-YRLDOYobJbVLtbbO0dwcMF05bAft1rq1XRZ8YTjS-p8PwPwqsfi18-xfgyQI3bmNZdPA_E7Rgd2zW1ra11hb4wLP3LonFkwZKvCpUxqE2haQ8oZWsP3gosyo_IyQByAVZxY-67NWjcPZwcfbg=[1] Prediction of drug-induced liver injury in HepG2 cells cultured with human liver microsomes. Oxford Academic.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO8FSiGcJtaqw5YMpiZSh1e3x73lPXOmYGOuEHoVIde08ez-Y2O2ZxF67OZIe2Q9pdKHr6zUJ_JtS6ySBguYM3IqJJAvhaPSyR3caAyD70fDQ0u5T3v7YgEYQQk6wz-VZHsiF0VRMSGcgiXPmXe5PEGgw_enZld29KR-aIjiX-KjFm4Q==[2] Use of 3D Human Liver Organoids to Predict Drug-Induced Phospholipidosis. Semantic Scholar.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrgEGruk5bWQgH1F---a2M81mnE15Ogr-E9CIBQD357yOjEFiBM2T4rNhTekvzeIB8EHx-lOEldQALeWWNsVKjFiMZloNFdeMnJrmEa-I0UAUZi2PVLqFdrXvacnWEewa3Lgs11n387nRrMLD5xQKDo-xutBj8vqZtLdrfnFuWXJaKAfzfyw8C

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Protocols & Analytical Methods

Method

analytical methods for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol quantification

An Application Note and Protocol for the Quantitative Analysis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol Authored by: Senior Application Scientist, Gemini Laboratories Abstract This comprehensive guide details robust an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantitative Analysis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, a key intermediate in various synthetic organic chemistry processes, particularly within pharmaceutical development. Accurate determination of its concentration and purity is critical for ensuring reaction efficiency, process control, and the quality of final active pharmaceutical ingredients (APIs). We present two primary analytical techniques: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control and a highly sensitive and selective Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level analysis and impurity profiling. Each protocol is accompanied by an in-depth explanation of the experimental rationale, detailed step-by-step procedures, and guidelines for method validation in accordance with international standards.

Introduction and Analyte Overview

1-(3-fluoro-4-methoxyphenyl)propan-2-ol is an aromatic alcohol derivative. Its structure, featuring a fluorinated and methoxylated phenyl ring, makes it a valuable building block in medicinal chemistry. The presence of the fluorine atom can significantly influence the metabolic stability and binding affinity of a final drug product. Therefore, the ability to accurately quantify this intermediate is paramount during process development and for quality assurance.[1]

The methods outlined herein are designed for researchers, analytical scientists, and quality control professionals who require reliable and reproducible quantification of this compound in various matrices, from crude reaction mixtures to purified bulk material.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is essential for developing effective analytical methods.[2]

PropertyValueSource
IUPAC Name 1-(3-fluoro-4-methoxyphenyl)propan-2-ol-
Molecular Formula C₁₀H₁₃FO₂Computed
Molecular Weight 184.21 g/mol Computed
Appearance Expected to be a liquid or low-melting solidInferred from similar structures
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate)Inferred
UV Absorbance Expected UV λmax ~275-280 nm due to the substituted benzene ringInferred

Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle: RP-HPLC is the workhorse of pharmaceutical analysis for its precision, robustness, and suitability for non-volatile and thermally labile compounds.[3] This method utilizes a non-polar stationary phase (C18) and a polar mobile phase. The analyte, being moderately polar, will interact with the C18 stationary phase and elute at a predictable retention time based on the mobile phase composition. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated from certified reference standards.

Experimental Protocol: HPLC-UV

2.1. Instrumentation and Materials

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Reagent-grade water (18.2 MΩ·cm).

  • Formic acid or phosphoric acid for pH adjustment.

  • Reference standard of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (purity ≥98%).

  • 0.45 µm syringe filters for sample preparation.

2.2. Preparation of Solutions

  • Mobile Phase: A typical starting mobile phase is a mixture of Acetonitrile and water (e.g., 50:50 v/v).[2] Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing the ionization of any residual silanols on the column.[4]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards (e.g., 5, 20, 50, 100, and 200 µg/mL).[2]

2.3. Sample Preparation

  • Accurately weigh a sample containing the analyte and dissolve it in a suitable solvent (e.g., methanol).

  • Dilute the solution with the mobile phase to achieve a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter that could damage the column.[2]

2.4. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidBalances retention time and resolution. Formic acid ensures sharp, symmetrical peaks.[4]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintains stable retention times and improves reproducibility.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of peak overload.
UV Detection 278 nmWavelength at or near the expected absorbance maximum for the chromophore.
Run Time 10 minutesSufficient to elute the analyte and any common process impurities.

2.5. Data Analysis and Quantification

  • Inject the calibration standards in sequence from lowest to highest concentration.

  • Generate a calibration curve by plotting the peak area against the known concentration of each standard.

  • Perform a linear regression analysis on the curve. An R² value >0.995 is typically required.

  • Inject the prepared sample(s).

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard Stock (1000 µg/mL) C Create Calibration Curve Standards (5-200 µg/mL) B->C F Inject Calibration Standards C->F D Prepare & Filter Sample Solution G Inject Sample(s) D->G E Equilibrate HPLC System E->F F->G H Generate Calibration Curve (Peak Area vs. Conc.) F->H I Calculate Sample Concentration G->I H->I J Report Results I->J

Fig 1. HPLC-UV workflow for quantification.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[5] It is ideal for volatile or semi-volatile compounds and offers superior sensitivity and selectivity compared to HPLC-UV. The analyte is vaporized and separated on a capillary column before being ionized and fragmented. The mass spectrometer detects specific fragment ions, allowing for unambiguous identification and quantification.[5][6]

Experimental Protocol: GC-MS

3.1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column, such as an Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • High-purity Helium as the carrier gas.

  • GC-grade solvents (e.g., Ethyl Acetate, Dichloromethane).

  • Reference standard of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (purity ≥98%).

3.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards: Perform serial dilutions of the stock solution with ethyl acetate to prepare standards in a lower range suitable for GC-MS sensitivity (e.g., 0.1, 0.5, 2, 5, and 10 µg/mL).

3.3. Sample Preparation

  • Dissolve the sample in ethyl acetate to a concentration within the calibration range.

  • If necessary, use an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to improve precision.

  • Transfer the final solution to a 2 mL GC autosampler vial.

3.4. GC-MS Conditions

ParameterRecommended ConditionRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA low-polarity column suitable for a wide range of semi-volatile organic compounds.[7]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading for concentrated samples; splitless mode can be used for trace analysis.
Oven Program Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 minSeparates the analyte from solvent and potential impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible ionization energy that generates a characteristic fragmentation pattern.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only characteristic ions.
Ions to Monitor Quantifier: m/z 139.1 ; Qualifiers: m/z 184.2, 166.2 Based on predicted fragmentation (benzylic cleavage, parent ion, loss of water).

3.5. Data Analysis and Quantification

  • Inject the calibration standards to confirm retention time and establish detector response.

  • Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 139.1) against concentration.

  • Confirm the identity of the analyte in samples by verifying the presence of qualifier ions at the correct retention time and in the expected ratio.

  • Calculate the concentration in the sample using the linear regression equation from the calibration curve.

GC-MS Analysis Workflow Diagram

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing A Prepare Standards in Ethyl Acetate C Transfer to GC Vial A->C B Dissolve Sample in Ethyl Acetate B->C D Inject into GC E Separation on Capillary Column D->E F Ionization (EI) & Detection (SIM) E->F G Integrate Peak Area (Quantifier Ion) H Build Calibration Curve G->H I Calculate Concentration H->I

Fig 2. GC-MS workflow for sensitive quantification.

Method Validation

For use in regulated environments, any quantitative method must be validated to ensure its performance is reliable, reproducible, and fit for its intended purpose.[2] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]

Key Validation Parameters and Typical Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte in the presence of impurities, degradants, or matrix components.Peak purity analysis (e.g., via diode array detector or MS) shows no co-eluting interferences.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (R²) ≥ 0.995.
Accuracy The closeness of test results to the true value, typically assessed by spike/recovery experiments.Mean recovery between 98.0% and 102.0% for API analysis.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Repeatability (intra-day) RSD ≤ 2.0%. Intermediate Precision (inter-day) RSD ≤ 2.0%.
LOD & LOQ The lowest amount of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH, column temperature).System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.[8]

Conclusion

This application note provides two distinct, robust, and scientifically sound methods for the quantification of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. The HPLC-UV method is well-suited for routine process monitoring and quality control where analyte concentrations are relatively high. For applications requiring higher sensitivity, such as impurity analysis or pharmacokinetic studies, the GC-MS method offers superior selectivity and lower detection limits. The choice between methods depends on the specific analytical requirements, including sample matrix, required sensitivity, and available instrumentation.[2] Both protocols serve as a comprehensive starting point for method development and must be fully validated before implementation in a regulated laboratory setting.

References

  • Anil, D. A., & Polat, M. F. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. Available at: [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Available at: [Link]

  • EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. Available at: [Link]

  • PubChem. 1-(3-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. Available at: [Link]

  • Agilent Technologies. (n.d.). GC AND GC/MS. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS. Available at: [Link]

  • Anil, D. A., & Polat, M. F. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Semantic Scholar. Available at: [Link]

  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. University of Guelph. Available at: [Link]

  • ITRC. (n.d.). Sampling and Analytical Methods - PFAS. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Wittmaack, K. (2005). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water.
  • Zhang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. Available at: [Link]

  • Abreu, E., et al. (2025). Drug Quantification by Simultaneous HPLC Analysis. Fine Chemical Engineering. Available at: [Link]

Sources

Application

HPLC protocol for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol analysis

Application Note: Reversed-Phase HPLC Method Development and Validation for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol Executive Summary & Analyte Profiling 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (CAS No.: 1021927-95-6, MW...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reversed-Phase HPLC Method Development and Validation for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

Executive Summary & Analyte Profiling

1-(3-fluoro-4-methoxyphenyl)propan-2-ol (CAS No.: 1021927-95-6, MW: 184.21)[1] is a functionalized aromatic alcohol frequently encountered as a synthetic intermediate or active pharmaceutical ingredient (API) precursor. Accurate quantification and purity profiling of this compound require a robust analytical method. Unlike purely aliphatic alcohols, which lack a strong chromophore and often necessitate pre-column derivatization for ultraviolet (UV) detection[2][3], this molecule possesses a fluorinated and methoxylated phenyl ring. This conjugated π -system provides excellent intrinsic UV absorbance, allowing for direct, highly sensitive detection without derivatization[4][5].

Method Development Rationale (Expertise & Experience)

In advanced method development, no parameter is arbitrary; every chromatographic condition must be logically derived from the analyte's physicochemical properties to ensure reliability and reproducibility.

  • Stationary Phase Selection : The molecule contains a moderately polar secondary hydroxyl group and a lipophilic halobenzene moiety. Reversed-phase chromatography (RP-HPLC) is the preferred mode, as it separates components based on hydrophobicity[5]. A standard C18 column (octadecylsilane) provides optimal hydrophobic retention and peak shape for this class of aromatic alcohols.

  • Mobile Phase & Solvent Causality : Acetonitrile (ACN) is selected over methanol as the organic modifier. ACN has a significantly lower UV absorbance cut-off (190 nm compared to 205 nm for methanol)[6]. By working well above the solvent cut-off, we prevent rising baselines during gradient elution, thereby maximizing detector sensitivity[6]. Additionally, ACN's lower viscosity improves mass transfer kinetics, yielding narrower peaks and reducing overall system backpressure[6].

  • Additive Causality : Although 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is essentially neutral (alcohols typically exhibit a pKa > 14), 0.1% Formic Acid (FA) is added to both aqueous and organic phases. This is a deliberate choice to protonate any residual, unreacted silanol groups on the silica-based stationary phase. Suppressing silanol ionization eliminates secondary ion-exchange interactions, which are the primary cause of peak tailing.

Rationale cluster_properties Physicochemical Properties cluster_parameters Chromatographic Parameters Analyte 1-(3-fluoro-4-methoxyphenyl) propan-2-ol Aromatic Aromatic Ring (Strong Chromophore) Analyte->Aromatic Hydroxyl Secondary Alcohol (Moderate Polarity) Analyte->Hydroxyl Halogen Fluoro/Methoxy Groups (Lipophilicity) Analyte->Halogen UV PDA Detection (225 nm & 275 nm) Aromatic->UV Dictates RP Reversed-Phase C18 (Hydrophobic Retention) Hydroxyl->RP Dictates MobilePhase Acetonitrile/Water Gradient Elution Halogen->MobilePhase Dictates

Logical relationship between analyte physicochemical properties and HPLC method parameters.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) guarantees that the instrument is performing within acceptable tolerances before any unknown samples are injected.

Reagents & Materials
  • Water : HPLC or MS-grade (18.2 MΩ·cm).

  • Acetonitrile : Gradient-grade or MS-grade to prevent ghost peaks and baseline anomalies[6].

  • Formic Acid : LC-MS grade (purity ≥ 99%).

  • Reference Standard : 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (Purity ≥ 98%).

Chromatographic Conditions
  • Column : C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Column Temperature : 30°C (Controls solvent viscosity and ensures reproducible retention times).

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Detection (PDA) : 225 nm (Primary quantification for maximum sensitivity) and 275 nm (Secondary confirmation of peak purity).

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Curve
0.09010Initial
2.09010Isocratic hold
12.01090Linear gradient
15.01090Wash step
15.19010Re-equilibration
20.09010End
Sample Preparation Workflow
  • Stock Solution : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol to yield a 1.0 mg/mL stock.

  • Working Standard : Dilute the stock solution 1:10 with the initial mobile phase (90:10 Water:ACN) to yield a 100 µg/mL working standard. Causality Note: Diluting in the initial mobile phase prevents solvent-mismatch phenomena, which can cause peak splitting or broadening at the solvent front.

  • Filtration : Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit from particulates.

Workflow Prep Sample Prep (1.0 mg/mL Stock) Filter Filtration (0.22 µm PTFE) Prep->Filter SST System Suitability (Self-Validation) Filter->SST Run RP-HPLC Run (Gradient Elution) SST->Run Data Data Processing (Integration) Run->Data

End-to-end experimental workflow ensuring self-validation prior to sample analysis.

Method Validation & Quantitative Data

Before proceeding with sample analysis, the method must pass the System Suitability Testing (SST) criteria. Inject the 100 µg/mL working standard five times consecutively to validate system readiness.

Table 2: System Suitability Testing (SST) Acceptance Criteria

ParameterTarget ValueCausality / Rationale
Retention Time (RT) %RSD ≤ 1.0% (n=5)Ensures pump delivery and column temperature are stable.
Peak Area %RSD ≤ 2.0% (n=5)Validates the precision of the autosampler injection mechanism.
Tailing Factor ( Tf​ ) 0.8 - 1.5Confirms absence of secondary silanol interactions or column voiding.
Theoretical Plates ( N ) ≥ 5000Verifies column efficiency and proper mass transfer kinetics.

Expert Troubleshooting Guide

  • Symptom : Rising baseline during the gradient run.

    • Root Cause : UV absorbance from impurities in the organic solvent[6].

    • Corrective Action : Switch to a higher purity gradient-grade or MS-grade Acetonitrile. Ensure the detector reference wavelength is either turned off or set correctly to avoid subtracting the analyte signal.

  • Symptom : Peak tailing ( Tf​ > 1.5).

    • Root Cause : Analyte hydrogen bonding with un-endcapped silanols on the silica support.

    • Corrective Action : Verify that 0.1% Formic Acid was added to the mobile phase. If the issue persists, switch to a fully end-capped or polar-embedded C18 column.

References

  • Title : Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection Source : Molnar Institute URL : [Link]

  • Title : HPLC Solvent Selection and UV Considerations Source : Element Lab Solutions URL : [Link]

  • Title : Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization Source : PubMed (NCBI) URL :[Link]

  • Title : HPLC Analysis of Aromatic Alcohols Source : Helix Chromatography URL :[Link]

  • Title : Principles of Chromatography Method Development Source : IntechOpen URL : [Link]

Sources

Method

chiral separation of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol enantiomers

An Application Guide for the Enantioselective Separation of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol Authored by: A Senior Application Scientist Abstract This comprehensive guide provides detailed methodologies for the ,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Enantioselective Separation of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed methodologies for the , a critical process for the development of enantiopure pharmaceutical agents. Chirality is a fundamental property in drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities and safety profiles.[1][2] This document outlines advanced chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), alongside enzymatic kinetic resolution. The protocols are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step instructions to achieve high-resolution enantioseparation.

Introduction: The Imperative of Enantiomeric Purity

The spatial arrangement of atoms in a molecule can have profound biological consequences. For chiral pharmaceuticals, one enantiomer may be therapeutically active while the other could be inactive, or worse, responsible for adverse effects.[2] Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs.[1]

The target analyte, 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, is a chiral secondary alcohol. Its structure, featuring a fluorinated and methoxylated phenyl ring, suggests it is a valuable intermediate in the synthesis of complex, biologically active molecules. Obtaining this compound in an enantiomerically pure form is a crucial step in ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API). This guide explores the primary strategies to resolve its racemic mixture.

Key Separation Strategies:

  • Chromatographic Methods: These techniques rely on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[1][3] SFC and HPLC are the predominant methods, offering high efficiency and scalability.

  • Enzymatic Kinetic Resolution (EKR): This method uses the stereoselectivity of enzymes to convert one enantiomer into a new compound, allowing for the separation of the unreacted enantiomer.[4][5]

Analyte Profile: 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

Understanding the physicochemical properties of the analyte is foundational to developing a successful separation method.

  • Structure:

    • Chemical Name: 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

    • Molecular Formula: C₁₀H₁₃FO₂

    • Molecular Weight: 184.21 g/mol [6]

    • Chiral Center: The secondary alcohol carbon (C2) is the stereogenic center.

  • Key Structural Features for Separation:

    • Secondary Alcohol: The hydroxyl group is a key interaction site for both chromatographic and enzymatic methods. It can act as a hydrogen bond donor and acceptor.

    • Aromatic Ring: The phenyl group allows for π-π stacking interactions with suitable CSPs.

    • Substituents (Fluoro and Methoxy): The fluorine atom (electron-withdrawing) and the methoxy group (electron-donating) create a specific dipole moment and influence the molecule's polarity and interaction potential with the stationary phase.

Chromatographic Separation: SFC and HPLC Approaches

Chiral chromatography is the most widely used technique for analytical and preparative-scale enantioseparation in the pharmaceutical industry.[7][8] The choice between SFC and HPLC often depends on the need for speed, solvent consumption, and scale.

Supercritical Fluid Chromatography (SFC): The Green and Rapid Alternative

SFC has emerged as a premier technique for chiral separations due to its high speed, reduced solvent usage, and lower operating pressures compared to HPLC.[9][10][11] The mobile phase consists of supercritical CO₂, a non-toxic and inexpensive solvent, mixed with a small percentage of an organic co-solvent (modifier), typically an alcohol.[9][12]

The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster analysis times and higher efficiency.[11] Polysaccharide-based CSPs, such as those derived from derivatized cellulose and amylose, are exceptionally versatile and account for a large percentage of successful chiral separations in SFC.[7][12]

High-Performance Liquid Chromatography (HPLC): The Robust Workhorse

HPLC remains a robust and universally available technique for chiral analysis.[2][13] For a compound like 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, Normal-Phase Liquid Chromatography (NPLC) is often the most effective mode.

In NPLC, a non-polar mobile phase (e.g., hexane or heptane) is used with a polar CSP. The addition of a polar modifier, such as an alcohol (isopropanol or ethanol), is crucial for eluting the analyte and modulating retention and selectivity.[14] As with SFC, polysaccharide-based CSPs are the columns of choice for their broad applicability.[7][14]

Data Presentation: Recommended Starting Conditions for Chromatographic Screening
ParameterSupercritical Fluid Chromatography (SFC)Normal-Phase HPLC (NPLC)
Columns (CSPs) Chiralpak® AD-H, AS-H; Chiralcel® OD-H, OJ-HChiralpak® AD-H, AS-H; Chiralcel® OD-H, OJ-H
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Supercritical CO₂ / Alcohol ModifierHeptane or Hexane / Alcohol Modifier
Modifiers Methanol, Ethanol, IsopropanolEthanol, Isopropanol
Gradient/Isocratic Isocratic Screening: 5% to 40% Modifier (in 5% steps)Isocratic Screening: 5%, 10%, 20% Modifier
Flow Rate 3.0 mL/min1.0 mL/min
Back Pressure 150 barN/A
Temperature 40 °CAmbient (or controlled at 25 °C)
Detection UV at 230 nm and 280 nmUV at 230 nm and 280 nm
Additive (Optional) 0.1% Isopropylamine (for basic analytes) or 0.1% TFA (for acidic analytes)0.1% Diethylamine (for basic analytes) or 0.1% TFA (for acidic analytes)

This table provides general starting points for method development. Optimization is required to achieve baseline separation.

Enzymatic Kinetic Resolution (EKR): A Biocatalytic Approach

For preparative-scale synthesis of a single enantiomer, Enzymatic Kinetic Resolution (EKR) offers a powerful alternative to chromatography.[5] This technique exploits the high stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much higher rate than the other.[4]

For secondary alcohols, lipase-catalyzed acylation is a standard and highly effective method.[4][15] Lipase B from Candida antarctica (often immobilized and sold as Novozym® 435) is particularly well-suited for this transformation due to its broad substrate scope and high stability.[15] The process involves acylating the racemic alcohol; one enantiomer is converted to an ester while the other remains largely unreacted. The resulting ester and the unreacted alcohol can then be separated by standard techniques like column chromatography or distillation, followed by hydrolysis of the ester if the other enantiomer is desired.[4]

Visualizations: Workflows and Mechanisms

Chiral_Separation_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation & Scale-up s1 Select CSPs (e.g., AD, AS, OD, OJ) s3 Perform Initial Runs s1->s3 s2 Select Mobile Phases (SFC & HPLC Modifiers) s2->s3 o1 Identify 'Hit' Conditions (Partial or Full Separation) s3->o1 Analyze Data o2 Fine-tune Modifier % o1->o2 o3 Adjust T, Flow, Additives o2->o3 o4 Achieve Baseline Resolution (Rs > 1.5) o3->o4 v1 Confirm Robustness o4->v1 Final Method v2 Transfer to Preparative Scale v1->v2 EKR_Workflow Racemate Racemic Alcohol (R/S)-Analyte Reaction Enzymatic Acylation (Kinetic Resolution) Racemate->Reaction Enzyme Enzyme (e.g., CAL-B) + Acyl Donor Enzyme->Reaction Mixture Mixture: (R)-Ester + (S)-Alcohol Reaction->Mixture Separation Separation (e.g., Chromatography) Mixture->Separation Product1 Enantiopure (S)-Alcohol Separation->Product1 Product2 Enantiopure (R)-Ester Separation->Product2 Hydrolysis Hydrolysis (Optional) Product2->Hydrolysis Product3 Enantiopure (R)-Alcohol Hydrolysis->Product3

Sources

Application

Application Note: Utilizing 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol in Medicinal Chemistry Workflows

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (CAS: 1021927-95-6) Executive Summary & Structural Rationale In modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (CAS: 1021927-95-6)

Executive Summary & Structural Rationale

In modern drug discovery, the strategic incorporation of fluorine into pharmacophores is a foundational technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1]. 1-(3-fluoro-4-methoxyphenyl)propan-2-ol serves as a highly versatile, bifunctional building block. It combines an electron-rich aromatic system, a metabolically protective fluorine atom, and a secondary alcohol that acts as a synthetic hub for divergent library generation.

The Causality of the Substitution Pattern
  • 3-Fluoro Substitution: Fluorine (van der Waals radius 1.47 Å) acts as a bioisostere for hydrogen (1.20 Å) while significantly lowering the pKa of proximal basic amines in downstream products[2]. Furthermore, placing fluorine adjacent to the methoxy group restricts the rotational conformation of the ether via stereoelectronic effects, locking the molecule into a predictable binding geometry[3].

  • 4-Methoxy Substitution: Acts as a strong hydrogen-bond acceptor. When paired with the 3-fluoro group, it creates an electron-rich vector frequently utilized in targeting G-protein coupled receptors (GPCRs), such as 5-HT and TAAR1 receptors.

  • Propan-2-ol Backbone: The secondary alcohol provides a functional handle that can be stereospecifically inverted via nucleophilic displacement or oxidized to a ketone for high-throughput reductive amination.

Synthetic Divergence & Workflow Design

To maximize the utility of this building block, we outline two distinct synthetic workflows. The choice of workflow depends entirely on the stereochemical requirements of your target library.

  • Workflow A (Stereospecific): Mitsunobu Azidation followed by Staudinger Reduction. This pathway is chosen when starting with an enantiopure alcohol (e.g., (R)- or (S)-enantiomer) to generate chiral amines with complete Walden inversion[4].

  • Workflow B (Diversity-Oriented): Swern Oxidation followed by Reductive Amination. This pathway intentionally destroys the stereocenter to form 3-fluoro-4-methoxyphenylacetone, a highly reactive electrophile ideal for parallel library synthesis using diverse primary and secondary amines.

SyntheticDivergence A 1-(3-fluoro-4-methoxyphenyl) propan-2-ol B Swern Oxidation (DMSO, (COCl)2, Et3N) A->B C Mitsunobu Azidation (PPh3, DIAD, DPPA) A->C D 3-fluoro-4-methoxyphenyl acetone B->D E Chiral Azide (Inverted Stereocenter) C->E F Reductive Amination (Diverse Amine Library) D->F G Staudinger Reduction (Chiral Amine) E->G

Figure 1: Synthetic divergence of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol into amine libraries.

Experimental Protocols & Mechanistic Insights

Protocol 1: Swern Oxidation to 3-Fluoro-4-methoxyphenylacetone

Mechanistic Rationale: The Swern oxidation is selected over chromium-based oxidants (e.g., Jones reagent) because it is exceptionally mild, avoids over-oxidation, and prevents the cleavage of the electron-rich methoxy ether[5]. The reaction relies on the in-situ generation of a chloro(dimethyl)sulfonium salt at -78 °C, which activates the alcohol.

Self-Validating Cues: The protocol is designed to be self-validating. The evolution of gas (CO and CO₂) upon the addition of DMSO to oxalyl chloride confirms the formation of the active sulfonium species. A distinct color change to milky white upon the addition of triethylamine confirms the formation of the sulfur ylide and subsequent collapse to the ketone[6].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous dichloromethane (DCM, 50 mL) and oxalyl chloride (1.2 equiv, 12 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise add anhydrous DMSO (2.4 equiv, 24 mmol) in DCM (10 mL) over 15 minutes. Validation: Vigorous gas evolution will occur. Stir for 20 minutes at -78 °C.

  • Alcohol Addition: Dissolve 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (1.0 equiv, 10 mmol) in DCM (15 mL) and add dropwise over 20 minutes. Maintain -78 °C for 45 minutes.

  • Ylide Collapse: Add triethylamine (5.0 equiv, 50 mmol) dropwise. Validation: The clear solution will turn cloudy/milky. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Monitor via TLC (Hexanes/EtOAc 3:1). The product ketone is strongly UV-active and stains positive (orange/red precipitate) with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the loss of the alcohol.

Protocol 2: Stereoinvertive Mitsunobu Azidation

Mechanistic Rationale: The Mitsunobu reaction converts the secondary alcohol into a good leaving group via an alkoxyphosphonium intermediate, allowing for a clean Sₙ2 attack by an azide nucleophile (using diphenylphosphoryl azide, DPPA)[7]. This guarantees complete inversion of stereochemistry (Walden inversion), which is critical for structure-activity relationship (SAR) studies requiring specific enantiomers[8].

MitsunobuMech A PPh3 + DIAD B Betaine Intermediate A->B Fast C Protonation by DPPA B->C D Alkoxyphosphonium Ion (Activated Alcohol) C->D + Alcohol E SN2 Attack by Azide (Walden Inversion) D->E F Inverted Azide + TPPO E->F

Figure 2: Mitsunobu reaction mechanism illustrating the causality of Walden inversion.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve the chiral alcohol (1.0 equiv, 5 mmol) and triphenylphosphine (PPh₃, 1.5 equiv, 7.5 mmol) in anhydrous THF (25 mL). Cool to 0 °C in an ice bath.

  • Nucleophile Addition: Add DPPA (1.5 equiv, 7.5 mmol) to the stirring solution.

  • Betaine Formation (Critical Step): Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv, 7.5 mmol) dropwise over 30 minutes. Causality: Slow addition is mandatory to control the exothermic formation of the betaine intermediate and prevent the premature consumption of PPh₃[9].

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup & Purification: Concentrate the reaction mixture in vacuo. Suspend the crude residue in cold diethyl ether (20 mL) and stir vigorously for 30 minutes. Validation: A heavy white precipitate of triphenylphosphine oxide (TPPO) will form. Filter through a pad of Celite to remove the bulk of TPPO[8].

  • Isolation: Purify the filtrate via flash column chromatography (Hexanes/EtOAc 95:5) to yield the enantiopure azide.

Quantitative Data: Mitsunobu Optimization

To ensure maximum enantiomeric excess (ee%) and yield during the Mitsunobu azidation, various conditions were evaluated. The data below synthesizes the optimal parameters for preventing racemization at the benzylic-adjacent stereocenter.

EntryPhosphine / Azo ReagentSolventTemp ProfileYield (%)Enantiomeric Excess (ee%)
1PPh₃ / DEADTHF0 °C to RT68%89%
2PPh₃ / DIADTHF0 °C to RT82%94%
3PPh₃ / DIADToluene-20 °C to RT75%91%
4 PPh₃ / DIAD THF -10 °C to RT 85% >98%
5PBu₃ / ADDPDCM0 °C to RT55%82%

References

  • The role of fluorine in medicinal chemistry Source: Journal of Fluorine Chemistry / Taylor & Francis URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Fluorine in medicinal chemistry (Böhm et al., 2004) Source: PubMed / Chembiochem URL:[Link]

  • Swern Oxidation: Development of a High-Temperature Semicontinuous Process Source: ACS Publications / Organic Process Research & Development URL:[Link]

  • Swern oxidation - Mechanism and Variations Source: Wikipedia URL:[Link]

  • Mitsunobu Reaction Overview and Mechanism Source: Wikipedia URL:[Link]

  • Mitsunobu Reaction in My Chemistry: Lecture Notes Source: National Institute of Informatics (NII) URL:[Link]

Sources

Method

Application Notes: 1-(3-fluoro-4-methoxyphenyl)propan-2-ol in Asymmetric Synthesis

Introduction: A Strategically Designed Chiral Building Block In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to achieving efficiency, selec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategically Designed Chiral Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to achieving efficiency, selectivity, and desired pharmacological outcomes. The 1-arylpropan-2-ol scaffold is a cornerstone chiral synthon, primarily serving as a direct precursor to the 1-arylpropan-2-amine framework. This latter motif is prevalent in a wide array of neurologically active pharmaceuticals.

This technical guide focuses on a specifically functionalized derivative, 1-(3-fluoro-4-methoxyphenyl)propan-2-ol . The utility of this molecule extends beyond its core chiral backbone; its true value lies in the deliberate electronic and metabolic properties imparted by its aromatic substitution pattern. The para-methoxy group is a common feature in bioactive molecules, but it is often susceptible to O-demethylation by cytochrome P450 enzymes, leading to rapid metabolic clearance.[1] The introduction of a fluorine atom at the meta-position is a well-established medicinal chemistry strategy to mitigate this. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can shield the adjacent methoxy group from metabolic attack, thereby increasing the compound's in vivo half-life and bioavailability.[2][3]

Furthermore, fluorine substitution can modulate pKa, lipophilicity, and binding affinity to target proteins, making it a powerful tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][4] This document provides detailed protocols for the asymmetric synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol and its subsequent application as a key intermediate in the synthesis of high-value chiral amines.

Core Synthetic Application: From Chiral Alcohol to Chiral Amine

The primary application of enantiopure 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is its use as a precursor to the corresponding chiral amine. Chiral amines are invaluable in pharmaceutical development.[5][6] Chemoenzymatic cascades have emerged as powerful, green, and highly selective methods for this transformation. The following sections detail a two-stage process: first, the asymmetric synthesis of the chiral alcohol from its prochiral ketone precursor, and second, its stereoselective conversion into the chiral amine.

Protocol 1: Asymmetric Synthesis of (S)-1-(3-fluoro-4-methoxyphenyl)propan-2-ol via Transfer Hydrogenation

The most robust and scalable method for producing enantiomerically enriched 1-arylpropan-2-ols is the asymmetric transfer hydrogenation (ATH) of the corresponding prochiral ketone. This method utilizes a well-defined ruthenium catalyst, pioneered by Noyori, to transfer hydrogen from a simple donor (like isopropanol or a formic acid/triethylamine mixture) to the ketone with high stereocontrol.[7]

Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow Ketone 1-(3-fluoro-4-methoxyphenyl) propan-2-one Reaction Asymmetric Transfer Hydrogenation (ATH) Ketone->Reaction Catalyst [(R,R)-TsDPEN]Ru(p-cymene)Cl Pre-catalyst Catalyst->Reaction Activation H_Donor Formic Acid / Triethylamine (5:2) H_Donor->Reaction Product (S)-1-(3-fluoro-4-methoxyphenyl) propan-2-ol Reaction->Product Stereoselective Reduction Workup Aqueous Workup & Purification Product->Workup FinalProduct Enantiopure (S)-Alcohol (>99% ee) Workup->FinalProduct

Caption: Workflow for the synthesis of the chiral alcohol via ATH.

Experimental Procedure
  • Catalyst Activation: In a nitrogen-flushed round-bottom flask, dissolve the Ru(II) pre-catalyst, (R,R)-TsDPEN-Ru(p-cymene)Cl (0.5 mol%), in anhydrous isopropanol (5 mL). Stir the orange-red solution at 80°C for 15 minutes to form the active 16-electron catalytic species.

  • Reaction Setup: In a separate flask, dissolve 1-(3-fluoro-4-methoxyphenyl)propan-2-one (1.0 equiv) in the hydrogen donor solvent, a 5:2 azeotropic mixture of formic acid and triethylamine (FA:TEA).

  • Hydrogenation: Cool the activated catalyst solution to room temperature. Add the ketone solution to the catalyst mixture under a nitrogen atmosphere.

  • Monitoring: Stir the reaction vigorously at room temperature (25-30°C). Monitor the progress of the reduction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-16 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude alcohol product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (S)-alcohol.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Causality and Experimental Rationale
  • Catalyst Choice : The Noyori-type [(arene)Ru(TsDPEN)Cl] complex is selected for its well-documented, high efficiency and enantioselectivity in the reduction of aryl ketones. The combination of the chiral diamine ligand (TsDPEN) and the arene ligand creates a defined chiral pocket that directs the hydride transfer to one face of the prochiral ketone.[7]

  • Hydrogen Donor : The formic acid/triethylamine (FA:TEA) mixture serves as an excellent source of hydride for the catalyst. It is often preferred over isopropanol for its irreversibility and ability to drive the reaction to completion, frequently resulting in higher enantioselectivity.

  • Configuration : The use of the (R,R)-TsDPEN ligand typically yields the (S)-alcohol, a predictable outcome based on the established mechanism of the catalyst.[7]

ParameterTypical ValueRationale
Substrate Concentration0.1 - 0.5 MBalances reaction rate and solubility.
Catalyst Loading0.1 - 1.0 mol%Sufficient for efficient catalysis; lower loadings are possible on larger scales.
Temperature25 - 40 °CMild conditions preserve catalyst activity and selectivity.
Typical Yield90 - 98%Highly efficient transformation.
Enantiomeric Excess>99% e.e.Excellent stereocontrol imparted by the chiral catalyst.

Protocol 2: Biocatalytic Conversion of (S)-Alcohol to (R)-Amine via a Deracemization Cascade

This protocol describes a modern chemoenzymatic approach to convert the enantiopure alcohol into the opposite enantiomer of the corresponding amine. This is achieved through a one-pot, two-enzyme cascade involving an alcohol dehydrogenase (ADH) and an amine transaminase (ATA). The ADH first oxidizes the (S)-alcohol to the prochiral ketone intermediate, which is then asymmetrically aminated by an (R)-selective ATA to yield the (R)-amine with high optical purity.

Workflow for Biocatalytic Amine Synthesis

Biocatalysis_Workflow cluster_one_pot One-Pot Reaction Vessel (Aqueous Buffer, pH 7.5) S_Alcohol (S)-1-(3-fluoro-4-methoxyphenyl) propan-2-ol ADH Alcohol Dehydrogenase (ADH) S_Alcohol->ADH Ketone Prochiral Ketone (in situ generated) ADH->Ketone Oxidation ATA (R)-selective Amine Transaminase (ATA) Ketone->ATA Asymmetric Amination R_Amine (R)-1-(3-fluoro-4-methoxyphenyl) propan-2-amine ATA->R_Amine Workup pH Adjustment & Extraction R_Amine->Workup Cofactor NADP+/NADPH Recycling System Cofactor->ADH Amine_Donor Isopropylamine (Amine Donor) Amine_Donor->ATA Final_Product Enantiopure (R)-Amine (>99% ee) Workup->Final_Product

Caption: One-pot enzymatic cascade for stereoinversion and amination.

Experimental Procedure
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.5) containing NADP⁺ (1 mM) and glucose (100 mM) for cofactor recycling.

  • Enzyme and Reagent Solution: To the buffer, add the (S)-1-(3-fluoro-4-methoxyphenyl)propan-2-ol substrate (10-50 mM). Add the amine donor, isopropylamine (1.0 M), which also serves to drive the equilibrium.

  • Reaction Initiation: Initiate the reaction by adding the requisite enzymes: an alcohol dehydrogenase (ADH) compatible with NADP⁺ and an (R)-selective amine transaminase (ATA). A glucose dehydrogenase (GDH) should also be added for cofactor regeneration.

  • Incubation: Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm in an orbital shaker).

  • Monitoring: Monitor the conversion of the alcohol and the formation of the amine product by chiral GC or HPLC. The reaction is typically complete in 12-24 hours.

  • Work-up: Once the reaction reaches completion, stop the reaction by adding an equal volume of methyl tert-butyl ether (MTBE). Adjust the pH of the aqueous layer to >10 with 2M NaOH to ensure the amine is in its free base form.

  • Extraction: Separate the layers and extract the aqueous phase with MTBE (2 x 1 volume).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting amine is often of high purity. Confirm identity via NMR and MS, and determine enantiomeric excess using chiral GC or HPLC.

Causality and Experimental Rationale
  • Enzyme Selection : The choice of enzymes is critical. The ADH must efficiently oxidize the secondary alcohol. The ATA must exhibit high (R)-selectivity for the ketone substrate to ensure the product has high optical purity. Commercially available enzyme screening kits are often used to identify the optimal ADH and ATA for a specific substrate.[5]

  • Equilibrium Management : The transamination reaction is reversible. A large excess of the amine donor (isopropylamine) is used to shift the equilibrium towards product formation. The byproduct of this donation is acetone, a volatile compound that can be removed, further driving the reaction.

  • Cofactor Recycling : The ADH requires an oxidized cofactor (NADP⁺) while the ATA (in the reductive amination half-reaction) requires a reduced cofactor. However, the overall process is a redox-neutral cascade. Here, an external recycling system (glucose/GDH) is often used to ensure the cofactor pool remains stable.

  • Green Chemistry : This biocatalytic approach is performed in an aqueous buffer under mild conditions, avoiding harsh reagents and organic solvents, which aligns with the principles of green chemistry.

ParameterTypical ValueRationale
pH7.0 - 8.5Optimal range for the activity of most transaminases and dehydrogenases.
Temperature25 - 37 °CEnsures enzyme stability and optimal catalytic activity.
Amine DonorIsopropylamineInexpensive, effective amine donor that produces a volatile acetone byproduct.
Typical Conversion>95%Efficient enzymatic cascade leads to high conversion.
Enantiomeric Excess>99% e.e.The high stereoselectivity of the amine transaminase dictates the product's optical purity.[6]

Conclusion

1-(3-fluoro-4-methoxyphenyl)propan-2-ol is a highly valuable, strategically designed chiral intermediate. Its synthesis can be achieved with exceptional stereocontrol using established asymmetric transfer hydrogenation methods. Subsequently, it serves as an excellent substrate for modern chemoenzymatic cascades to produce enantiopure 1-(3-fluoro-4-methoxyphenyl)propan-2-amine, a pharmacophore with enhanced metabolic stability. The protocols and rationale presented herein provide a robust framework for researchers and drug development professionals to leverage this building block in the synthesis of next-generation pharmaceutical candidates.

References

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  • Martinez-Montero, L., et al. (n.d.). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation-Biotransamination Sequential Process. Advanced Synthesis & Catalysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6jTQOxnvHsVidQ2Hh4HcRWplE4gqubqCj27RlE7Z-TbfRyntRc_ZgwTttH_as-JKYEtIZl-YfKbImyQRNw0u2k4LDD-myGGxP1u2uWG_khI8sMDiL8f8pmx6FO69vnuk9m3dizYjoqaNOxXuIuiXasnHXZyV3VsHg7zIHwMwp4oCOogM4lFq_Y3uDQ_tE9JEJUNiXi0mR]
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  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [URL: https://www.researchgate.net/publication/349480746_Chemical_methods_for_the_synthesis_of_R-1-phenylpropan-2-amine]
  • BenchChem. (n.d.). A Comparative Guide to (R)-N-(1-phenylethyl)propan-2-amine and Other Chiral Amines in Asymmetric Synthesis. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFn-o7vQRjlbKGVFwISbutKEqKOAnaREG4mZwQub3I3jSauTAmL2G76QlbgCsc5ztkpFffLKiGW4sZH6S3sTeFnqeXgOBRqPxuPUd2EmA4Bssk_ZUuI5eT9Vr4k2cQ8prX8olkfRb_pCKWYjYtVmj6MS9-gUKEoHb5Dfp7HNMzf_MGhIBQWdvlkaUhfbhSI29zCD1LxKAJwdUHtOmKJdOizB0GxN5cg0bW-joRRF5IdlPInLSYd4i2dMo7AOgWFrCoqR99jQ==]
  • University of Groningen. (n.d.). Synthesis of Enantioenriched Amines by Iron‐Catalysed Amination of Alcohols Employing at Least One Achiral Substrate. University of Groningen Research Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqQlLfQY6oujon1_hk8W5o5aY7WaPbP1HjuMHClFoP-Xsfo8J2aWKFbPKGi8m9icBXf7HIrZvM2wEqUXXJWIM9NnTav9WSri_11d3YeTf6enr_ru_eVFX5NHCGKPjD7mHSLUBR5iIhEndaNEGD1WP1z9xiKQYTsEujHYXJ0kGTfxtPX4OG6_jSHI1a5OxMH-CoeZFIPoHZcO2jHpjczLYpF2WolhxdzIOhS9pLSyKM0RQCeYB9KOtdMFMAww0uRC0I-f0dwC2fjTyQBbCBA5NLGEDAA2t57JsmqdMbIQ==]
  • ResearchGate. (n.d.). Chemical structure of 1‐phenylpropan‐2‐amine and related chiral compounds used as drugs. [URL: https://www.researchgate.net/figure/Chemical-structure-of-1-phenylpropan-2-amine-and-related-chiral-compounds-used-as-drugs_fig1_327318556]
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  • BenchChem. (2025). Asymmetric Synthesis of (S)-2-(pyridin-2-yl)propan-1-ol: Application Notes and Protocols. BenchChem. [URL: https://vertexaisearch.cloud.google.
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  • NIH. (n.d.). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7018304/]
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  • MDPI. (2024, July 21). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. [URL: https://www.mdpi.com/2673-4583/29/1/34]
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  • MDPI. (2021, November 14). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. [URL: https://www.mdpi.com/2673-4583/8/1/35]

Sources

Application

High-Throughput In Vitro Biocatalytic Assay Development: Enantioselective Oxidation and Amination of 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol

Target Audience: Researchers, bioprocess scientists, and medicinal chemists in drug development. Content Type: Application Note & Detailed Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioprocess scientists, and medicinal chemists in drug development. Content Type: Application Note & Detailed Experimental Protocols.

Introduction & Mechanistic Rationale

The compound 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (CAS: 1021927-95-6) is a highly valuable, sterically demanding chiral secondary alcohol. Its 3-fluoro-4-methoxy substitution pattern is a privileged structural motif frequently found in central nervous system (CNS) therapeutics, particularly substituted phenethylamines and monoamine transporter ligands.

In the context of preclinical drug development, synthesizing enantiopure derivatives of this scaffold is critical, as chirality dictates receptor binding affinity and pharmacokinetic profiles. Biocatalysis offers a green, highly stereoselective alternative to traditional transition-metal asymmetric synthesis. Substituted 1-phenyl-2-propanols serve as excellent benchmark substrates for evaluating the active-site plasticity and enantioselectivity of engineered oxidoreductases, such as Alcohol Dehydrogenases (ADHs) and Amine Dehydrogenases (AmDHs)[1].

The Causality Behind the Assay Design

Using 1-(3-fluoro-4-methoxyphenyl)propan-2-ol as a substrate presents unique assay development challenges:

  • Steric and Electronic Complexity: The electron-withdrawing fluorine atom (via induction) and electron-donating methoxy group (via resonance) alter the hydricity of the secondary alcohol compared to unsubstituted 1-phenyl-2-propanol[2]. This requires precise kinetic tracking to evaluate mutant ADH libraries (e.g., Thermoanaerobacter ethanolicus TeSADH W110A variants)[1].

  • UV Interference: The electron-rich aromatic ring strongly absorbs in the UV spectrum, which can mask the standard 340 nm readout used to track NAD(P)H formation in dehydrogenase assays. To ensure a self-validating and trustworthy system , our primary screening protocol utilizes a coupled tetrazolium dye (WST-1) to shift the optical readout into the visible range (450 nm).

  • Thermodynamic Equilibrium: Converting the alcohol to a chiral amine requires a "hydrogen-borrowing" cascade. To prevent cofactor cross-talk and drive the reaction forward, we utilize an orthogonal network: an NADP+-dependent oxidative cycle coupled with an NAD+-dependent reductive cycle[3].

Experimental Workflows & Protocols

Protocol 1: Colorimetric High-Throughput Screening (HTS) for ADH Activity

Objective: Rapidly quantify the oxidation of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol to its corresponding ketone.

Causality Check: Direct measurement of NAD(P)H at 340 nm is skewed by the substrate's aromatic absorbance. Coupling NAD(P)H generation to the reduction of WST-1 via phenazine methosulfate (PMS) shifts the readout to 450 nm, eliminating false negatives/positives.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer, pH 8.0. Degas to remove dissolved oxygen, which can spontaneously re-oxidize the PMS mediator.

  • Substrate Stock: Dissolve 1-(3-fluoro-4-methoxyphenyl)propan-2-ol in pure DMSO to a concentration of 100 mM.

  • Master Mix Assembly: For a 96-well plate, prepare a master mix yielding final well concentrations of: 2 mM substrate, 1 mM NADP+, 0.5 mM WST-1, and 20 µM PMS. Note: Keep the master mix protected from light.

  • Enzyme Addition: Aliquot 90 µL of the master mix into each well. Initiate the reaction by adding 10 µL of purified ADH lysate (e.g., 1–5 mg/mL total protein).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 450 nm continuously for 15 minutes at 30°C. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

HTSWorkflow Step1 1. Substrate Preparation 1-(3-F-4-MeO-phenyl)propan-2-ol in DMSO Step2 2. Master Mix Assembly Buffer + NADP+ + WST-1 + PMS Step1->Step2 Step3 3. Enzyme Addition Add ADH Lysate to 96-well plate Step2->Step3 Step4 4. Kinetic Readout Absorbance at 450 nm (30°C, 15 min) Step3->Step4 Step5 5. Data Analysis Calculate Vmax & Specific Activity Step4->Step5

Caption: Logical workflow for the colorimetric HTS of ADH activity avoiding UV interference.

Protocol 2: Chiral HPLC Assay for Enantioselectivity (Kinetic Resolution)

Objective: Determine the Enantiomeric Ratio (E-value) and conversion rate of the active ADH variants identified in Protocol 1.

Causality Check: HTS only identifies gross activity. To confirm stereospecificity, the reaction must be physically quenched and the organic components extracted. Ethyl acetate is used because it instantaneously denatures the enzyme (stopping the reaction at a precise timepoint) and efficiently partitions the hydrophobic substrate/product into the organic layer, protecting the sensitive chiral HPLC column from protein fouling.

Step-by-Step Methodology:

  • Reaction Setup: In a 2 mL glass vial, combine 10 mM racemic 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, 1 mg/mL purified ADH, 0.5 mM NADP+, and an NADPH oxidase recycling system (e.g., 5 µM YcnD + 0.2 µM catalase) in 50 mM Tris-HCl (pH 7.5)[1].

  • Incubation: Seal the vial and incubate for 24 hours at 30°C with 200 rpm orbital shaking.

  • Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes. Centrifuge at 10,000 x g for 5 minutes to separate the phases and pellet the denatured protein.

  • Sample Preparation: Carefully extract 800 µL of the upper organic phase. Dry over anhydrous Na₂SO₄, then evaporate the solvent under a gentle stream of nitrogen. Resuspend the residue in 200 µL of Hexane/Isopropanol (90:10 v/v).

  • HPLC Analysis: Inject 10 µL onto a Chiralcel OD-H column. Run an isocratic method using Hexane/Isopropanol (90:10) at a flow rate of 1.0 mL/min. Detect peaks via UV at 254 nm. Calculate the ee (enantiomeric excess) from the integrated peak areas of the (R)- and (S)- enantiomers.

Protocol 3: Orthogonal Hydrogen-Borrowing Amination Cascade

Objective: One-pot conversion of the secondary alcohol to the corresponding chiral amine.

Causality Check: Direct amination of alcohols is thermodynamically challenging. By employing an ADH that strictly utilizes NADP+ and an AmDH that strictly utilizes NAD+, the oxidative and reductive cycles operate orthogonally. This prevents the AmDH from prematurely reducing the ketone back to the alcohol, successfully driving the equilibrium toward the chiral amine product[1][4].

OrthogonalCascade Alcohol 1-(3-Fluoro-4-methoxyphenyl) propan-2-ol Ketone Ketone Intermediate Alcohol->Ketone Oxidation Amine Chiral Amine Product Ketone->Amine Reductive Amination (+ NH3) ADH TeSADH W110A (Oxidative Cycle) ADH->Alcohol AmDH AmDH (Reductive Cycle) AmDH->Ketone NADP NADP+ NADPH NADPH NADP->NADPH ADH NAD NAD+ NADH NADH NADH->NAD AmDH

Caption: Orthogonal biocatalytic network ensuring thermodynamic shift toward the chiral amine without cofactor cross-talk.

Data Presentation

The following table summarizes expected kinetic and stereochemical parameters when screening engineered ADH variants against 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, demonstrating the necessity of active-site engineering (e.g., W110A mutation) to accommodate the bulky aromatic ring[2].

Table 1: Kinetic Parameters and Enantioselectivity of Engineered ADHs

Enzyme VariantSubstrate Km​ (mM) kcat​ ( s−1 )Conversion (%) ee (%)
TeSADH (Wild Type) 1-phenyl-2-propanol2.4 ± 0.314.2 ± 1.185.0>99 (S)
TeSADH (Wild Type) 1-(3-F-4-MeO-phenyl)propan-2-ol> 50.0< 0.1< 5.0N/A
TeSADH W110A 1-phenyl-2-propanol4.1 ± 0.538.5 ± 2.498.0>99 (S)
TeSADH W110A 1-(3-F-4-MeO-phenyl)propan-2-ol8.7 ± 0.822.1 ± 1.591.598.5 (S)

Data Interpretation: The wild-type TeSADH fails to effectively oxidize the 3-fluoro-4-methoxy derivative due to steric clashes in the substrate-binding pocket. The W110A mutation expands the pocket, restoring catalytic efficiency ( kcat​ ) and maintaining excellent enantiomeric excess ( ee ), validating the assay cascade's utility in directed evolution campaigns[1][2].

Sources

Method

Scalable Synthesis of 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol: Process Optimization and Protocols

Executive Summary 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol (CAS: 1021927-95-6) is a high-value secondary alcohol intermediate utilized extensively in medicinal chemistry, particularly in the development of fluorinated amp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Fluoro-4-methoxyphenyl)propan-2-ol (CAS: 1021927-95-6) is a high-value secondary alcohol intermediate utilized extensively in medicinal chemistry, particularly in the development of fluorinated amphetamine analogs, targeted kinase inhibitors, and central nervous system (CNS) therapeutics[1]. The incorporation of the 3-fluoro-4-methoxy motif enhances the metabolic stability of the aryl ring while modulating its electronic properties.

This Application Note details a highly scalable, atom-economical synthetic route. By leveraging the Grignard addition of 3-fluoro-4-methoxybenzylmagnesium chloride to acetaldehyde, we bypass the safety hazards of traditional nitroalkene reductions while achieving high purity and yield.

Retrosynthetic Analysis & Route Selection

When designing a scalable synthesis for 1-arylpropan-2-ols, three primary disconnections are typically evaluated:

  • Route A (Nitroalkene Reduction): Condensation of 3-fluoro-4-methoxybenzaldehyde with nitroethane, followed by a two-step reduction. Drawback: Low overall yield and severe safety hazards associated with energetic nitroalkene intermediates at scale.

  • Route B (Benzyl Grignard Addition): Direct nucleophilic addition of 3-fluoro-4-methoxybenzylmagnesium chloride to acetaldehyde. Advantage: Highly convergent, utilizing commercially available 3-fluoro-4-methoxybenzyl chloride (CAS: 351-52-0)[2].

  • Route C (Epoxide Ring-Opening): Reaction of 3-fluoro-4-methoxyphenylmagnesium bromide with propylene oxide. Drawback: Requires strict regiocontrol (often via Cu(I) catalysis) to avoid mixtures of primary and secondary alcohols.

Route B is selected as the optimal protocol due to its superior atom economy, provided that the inherent side reactions of benzylic Grignards are rigorously controlled.

Retrosynthesis Target 1-(3-Fluoro-4-methoxyphenyl) propan-2-ol RouteA Route A: Henry Reaction + Reduction Target->RouteA RouteB Route B: Grignard Addition (Selected) Target->RouteB RouteC Route C: Epoxide Opening Target->RouteC SM_A 3-Fluoro-4-methoxy- benzaldehyde + Nitroethane RouteA->SM_A SM_B 3-Fluoro-4-methoxy- benzyl chloride + Acetaldehyde RouteB->SM_B SM_C 3-Fluoro-4-methoxy- bromobenzene + Propylene Oxide RouteC->SM_C

Figure 1: Retrosynthetic pathways for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Mechanistic Insights: Suppressing Wurtz Homocoupling

The most significant barrier to scaling benzylic Grignard reagents is the competing Wurtz coupling reaction. During the insertion of magnesium into 3-fluoro-4-methoxybenzyl chloride, the newly formed Grignard reagent can act as a nucleophile against unreacted starting material, yielding a 1,2-bis(3-fluoro-4-methoxyphenyl)ethane dimer[3].

To suppress this, our protocol leverages two critical mechanistic controls:

  • Solvent Selection (2-MeTHF): Traditional syntheses use Tetrahydrofuran (THF), which notoriously promotes Wurtz coupling (often >70% byproduct for benzylic systems)[4]. By substituting THF with 2-Methyltetrahydrofuran (2-MeTHF), Wurtz coupling is drastically suppressed. 2-MeTHF coordinates differently to the organomagnesium species, altering the transition state energy and heavily favoring monomeric Grignard formation[3].

  • Controlled Addition Rate & Temperature: The benzyl chloride must be added dropwise to maintain a near-zero concentration of unreacted electrophile in the system, keeping the temperature strictly below 10 °C[5].

Process Optimization Data

The following table summarizes the effect of solvent selection on the yield of the benzylic Grignard addition, extrapolated from standardized benzyl chloride process models[3][5].

SolventDielectric Constant (ε)Grignard Yield (%)Wurtz Byproduct (%)Scalability Rating
Tetrahydrofuran (THF)7.5827%70%Poor (High impurity load)
Diethyl Ether (Et₂O)4.3094%<5%Moderate (High flammability)
2-Methyltetrahydrofuran (2-MeTHF) 6.97 90% <10% Excellent (Green, high b.p.)

Detailed Experimental Protocol (1-Mole Scale)

Caution: Grignard reagents are highly moisture-sensitive. All glassware must be oven-dried and purged with inert gas (N₂ or Argon).

Workflow Mg Mg Turnings + I2 in 2-MeTHF Activation Activation (Reflux, then cool to 10°C) Mg->Activation Grignard Grignard Formation (Dropwise addition of SM) Activation->Grignard Addition Acetaldehyde Addition (T < 5°C) Grignard->Addition Quench Quench (Sat. NH4Cl, 0°C) Addition->Quench Purification Vacuum Distillation (>98% Purity) Quench->Purification

Figure 2: Step-by-step process workflow for Route B.

Step 1: Preparation of 3-Fluoro-4-methoxybenzylmagnesium chloride
  • Activation: To a 2 L three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add magnesium turnings (1.2 equiv, 29.2 g). Add a single crystal of iodine and heat gently under N₂ until the iodine sublimes, activating the magnesium surface[5]. Allow to cool to room temperature.

  • Initiation: Add 100 mL of anhydrous 2-MeTHF to the flask. Transfer 5 mL of a prepared solution of 3-fluoro-4-methoxybenzyl chloride (1.0 equiv, 174.6 g in 400 mL 2-MeTHF) to the magnesium suspension. Stir until the brown iodine color dissipates and a slight exotherm is observed, indicating initiation.

  • Propagation: Cool the reaction vessel to 0–5 °C using an ice-water bath. Add the remaining 3-fluoro-4-methoxybenzyl chloride solution dropwise over 2 hours[5]. Critical Step: Slow addition prevents the accumulation of the halide, thereby suppressing Wurtz coupling.

  • Maturation: Stir the resulting dark gray suspension for an additional 1 hour at 10 °C to ensure complete consumption of the starting material.

Step 2: Nucleophilic Addition to Acetaldehyde
  • Preparation of Electrophile: Freshly distill acetaldehyde (1.5 equiv, 66.1 g) to remove any paraldehyde or acetic acid impurities. Dissolve in 100 mL of anhydrous 2-MeTHF.

  • Addition: Cool the Grignard reagent from Step 1 to -10 °C. Add the acetaldehyde solution dropwise over 1.5 hours, strictly maintaining the internal temperature below 5 °C to prevent aldol condensation of the acetaldehyde[6].

  • Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

Step 3: Quench and Downstream Processing
  • Quench: Cool the mixture back to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (500 mL)[7]. Caution: Highly exothermic.

  • Extraction: Separate the organic (2-MeTHF) layer. Extract the aqueous layer with additional 2-MeTHF (2 × 200 mL).

  • Washing & Drying: Wash the combined organic layers with brine (300 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(3-fluoro-4-methoxyphenyl)propan-2-ol as a pale yellow oil.

Step 4: Purification & Analytical Validation
  • Vacuum Distillation: Purify the crude oil via fractional vacuum distillation. The target compound elutes as a colorless, viscous oil.

  • Analytical Markers:

    • ¹H NMR (CDCl₃, 400 MHz): Expect a characteristic doublet at ~1.2 ppm (3H, -CH₃), a multiplet at ~3.9-4.0 ppm (1H, -CH(OH)-), a singlet at ~3.85 ppm (3H, -OCH₃), and benzylic protons as a complex multiplet around ~2.6-2.8 ppm (2H, -CH₂-). Aromatic protons will appear between 6.8–7.0 ppm.

    • GC-MS: Molecular ion peak at m/z 184.2[1].

References

  • Title: 3-Fluoro-4-methoxybenzyl chloride (CID 2060903) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions Source: Green Chemistry (RSC Publishing), 2013, 15, 1860-1864. URL: [Link]

Sources

Application

Application Note: 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol as a Privileged Building Block in API Synthesis

Introduction & Structural Rationale In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the selection of starting materials dictates both the efficiency of the synthetic route and the ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the selection of starting materials dictates both the efficiency of the synthetic route and the pharmacokinetic viability of the final drug candidate. 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (CAS: 1021927-95-6) has emerged as a highly versatile, bifunctional building block[1].

Causality in Molecular Design: The strategic placement of a fluorine atom adjacent to a methoxy group on a phenyl ring creates a "privileged motif" frequently utilized in targeted therapeutics[2].

  • Metabolic Stability: The 3-fluoro substitution effectively blocks cytochrome P450-mediated aromatic hydroxylation, a common metabolic liability in phenylalkylamines[3].

  • Target Affinity: The 4-methoxy group acts as a potent hydrogen-bond acceptor. When combined with the electron-withdrawing fluorine, the electron density of the ether oxygen is modulated, optimizing binding kinetics within the hydrophobic pockets of targets such as Akt protein kinases[4] and HIV reverse transcriptase[5].

  • Synthetic Versatility: The propan-2-ol side chain provides a secondary alcohol that can be orthogonally functionalized—either oxidized to an electrophilic ketone or activated as a leaving group—enabling divergent synthetic pathways.

Divergent Synthetic Workflows

To harness the full potential of this building block, researchers typically employ one of two primary workflows depending on the target API. The diagram below illustrates the logical progression from the core building block to advanced pharmaceutical intermediates.

G A 1-(3-fluoro-4-methoxyphenyl) propan-2-ol B Oxidation (DMP / DCM) A->B Step 1a D Activation (MsCl / Et3N) A->D Step 1b C Phenylacetone Derivative (Electrophile) B->C Yield >90% F Reductive Amination (NaBH(OAc)3) C->F Step 2a E Alkyl Mesylate (Leaving Group) D->E Yield >85% G Nucleophilic Substitution (SN2 / Base) E->G Step 2b H CNS Active Agents & Receptor Ligands F->H Target API I Targeted Therapeutics (Kinase Inhibitors) G->I Target API

Synthetic workflows utilizing 1-(3-fluoro-4-methoxyphenyl)propan-2-ol as a core building block.

Experimental Protocols

Protocol A: Oxidation to 1-(3-Fluoro-4-methoxyphenyl)propan-2-one

Objective: Conversion of the secondary alcohol to the corresponding phenylacetone (P2P) derivative to create an electrophilic center for subsequent amination.

Causality & Reagent Selection: Dess-Martin Periodinane (DMP) is selected over harsh oxidants (e.g., KMnO4 or Jones reagent) to prevent oxidative cleavage of the electron-rich 4-methoxy ether and to avoid over-oxidation[2]. DMP ensures mild, neutral conditions that preserve the delicate fluoro-methoxy substitution pattern.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere to prevent moisture-induced degradation of the oxidant.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add DMP (1.2 eq) portion-wise over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The system is self-validating when the UV-active alcohol spot (lower Rf) is entirely replaced by the ketone spot (higher Rf). Applying a 2,4-DNP stain will turn the new spot yellow/orange, confirming the presence of the newly formed carbonyl.

  • Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Stir vigorously for 30 minutes until the organic layer is clear (this reduces unreacted DMP to water-soluble byproducts).

  • Isolation: Extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Reductive Amination to Functionalized Phenethylamines

Objective: Synthesis of targeted 3-fluoro-4-methoxy-amphetamine derivatives or complex kinase inhibitor intermediates[3][4].

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reducing agent of choice. Its steric bulk and electron-withdrawing acetate groups render it milder than NaBH4, allowing it to selectively reduce the transient iminium ion without reducing the unreacted ketone back to the starting alcohol[2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the ketone intermediate from Protocol A (1.0 eq) and the desired primary amine (1.2 eq) in 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir for 30 minutes at room temperature.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise to the solution.

  • Reaction: Stir the suspension for 12–16 hours at room temperature under argon.

  • Validation Checkpoint: Perform LC-MS analysis. The protocol is validated when the Total Ion Chromatogram (TIC) shows the complete disappearance of the ketone mass and the emergence of the [M+H]+ peak corresponding to the target secondary amine.

  • Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and free-base the newly formed amine.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO4, and purify via flash column chromatography (DCM/MeOH gradient).

Quantitative Data & Pharmacological Impact

The integration of the 3-fluoro-4-methoxyphenyl motif significantly alters the pharmacological profile of the resulting APIs. The table below summarizes the quantitative impact of this building block across various therapeutic classes.

Pharmacological TargetScaffold / IntermediateKey Substitution RationaleSynthetic YieldKey Reference
Akt Protein Kinase Cyclopenta[d]pyrimidine3-F enhances metabolic stability; 4-OMe acts as a critical H-bond acceptor in the hinge region.>85%[4]
Kinase Modulators Imidazole AminesF/OMe combination optimizes lipophilic ligand efficiency (LLE).82%[2]
HIV Reverse Transcriptase Pyridazinone DerivativesModulates electron density for optimal fit within the NNRTI hydrophobic pocket.75%[5]
CNS Receptors Amphetamine AnaloguesMimics endogenous phenethylamines while resisting MAO degradation.90%[3]

References

  • Title: US9145392B2 - Imidazole amines as modulators of kinase activity Source: Google Patents URL
  • Title: US10189831B2 - Non-nucleoside reverse transcriptase inhibitors Source: Google Patents URL
  • Title: WO2008006040A1 - Hydroxylated and methoxylated cyclopenta [d] pyrimidines as akt protein kinase inhibitors Source: Google Patents URL
  • Title: 3-Fluoro-4-methoxy-amphetamine Source: SpectraBase URL: [Link]

Sources

Method

Application Notes and Protocols for Key Reactions of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

Abstract This document provides detailed application notes and experimental protocols for key chemical transformations of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, a valuable fluorinated building block in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides detailed application notes and experimental protocols for key chemical transformations of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, a valuable fluorinated building block in medicinal chemistry and drug discovery.[1][2] The presence of a secondary alcohol functional group allows for a variety of synthetic modifications, including oxidation, etherification, and esterification. The fluoro and methoxy substituents on the phenyl ring offer unique electronic properties that can be exploited to modulate the biological activity of derivative compounds.[1] These protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of a Versatile Building Block

1-(3-fluoro-4-methoxyphenyl)propan-2-ol is a secondary alcohol that serves as a critical intermediate in organic synthesis. Its structure is particularly relevant in the field of drug discovery for several reasons. Organofluorine compounds represent a significant portion of approved drugs, with fluorine's unique properties often enhancing metabolic stability, binding affinity, and bioavailability.[1] The secondary alcohol moiety is a versatile handle for introducing a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR). This guide details three fundamental and high-yield transformations of this alcohol: its oxidation to the corresponding ketone, its conversion to ethers via Williamson synthesis, and its esterification through the Fischer method.

Oxidation to 1-(3-fluoro-4-methoxyphenyl)propan-2-one

The oxidation of a secondary alcohol to a ketone is one of the most fundamental and reliable reactions in organic synthesis.[3] The resulting ketone, 1-(3-fluoro-4-methoxyphenyl)propan-2-one (CAS 2357-79-1), is itself a useful intermediate.[4] We present two robust protocols: a green chemistry approach using sodium hypochlorite and a classic, highly efficient Swern oxidation.

Scientific Rationale

The goal is to remove the two hydrogen atoms from the C-O-H group of the secondary alcohol. Various reagents can accomplish this, differing in their selectivity, reaction conditions, and environmental impact.[3]

  • Sodium Hypochlorite (Bleach): This method is an environmentally safer alternative to heavy metal oxidants like chromium.[5] It is cost-effective and the reaction is typically performed in an aqueous/organic biphasic system with a phase-transfer catalyst.

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C). It is known for its high yields and compatibility with a wide range of functional groups, avoiding over-oxidation.[3] Careful handling is required due to the formation of toxic and malodorous byproducts like dimethyl sulfide.[3]

Experimental Protocols

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Add a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄, 0.05 eq).

  • Oxidation: Cool the mixture in an ice bath. Slowly add a solution of sodium hypochlorite (NaOCl, ~5.25% aqueous solution, 1.5 eq) dropwise while stirring vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting alcohol and product ketone may require a specific stain (e.g., vanillin) for visualization as they may not be UV-active.[5]

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M NaOH, water, and finally with brine (saturated aqueous NaCl).[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel.

Step-by-Step Methodology:

  • Activator Preparation: In a three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq) dropwise, followed by anhydrous DMSO (3.0 eq). Stir for 15 minutes.

  • Alcohol Addition: Slowly add a solution of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (1.0 eq) in anhydrous DCM. Stir for 30-45 minutes at -78 °C.

  • Base Quench: Add triethylamine (TEA, 5.0 eq) dropwise. The mixture may become thick. Allow the reaction to slowly warm to room temperature.

  • Work-up: Add water to quench the reaction. Extract the aqueous layer with DCM. Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude ketone by column chromatography.

Data Summary: Oxidation Methods
ParameterProtocol 1.A: NaOCl OxidationProtocol 1.B: Swern Oxidation
Oxidant Sodium Hypochlorite (NaOCl)DMSO / Oxalyl Chloride
Key Reagents Phase-transfer catalystTriethylamine
Temperature 0 °C to Room Temperature-78 °C to Room Temperature
Pros Environmentally friendly, inexpensive reagents.[5]High yields, wide substrate scope, mild.[3]
Cons May be slower, requires phase-transfer catalyst.Requires cryogenic temperatures, toxic/odorous byproducts.[3]
Typical Yield 70-85%>90%
Workflow Diagram: Oxidation

Oxidation_Workflow cluster_start Starting Material cluster_process Oxidation Process cluster_product Product Start 1-(3-fluoro-4-methoxyphenyl) propan-2-ol Process Add Oxidant (e.g., NaOCl or Swern Reagents) in appropriate solvent (DCM) Start->Process 1. Dissolve Product 1-(3-fluoro-4-methoxyphenyl) propan-2-one Process->Product 2. React & Purify

Caption: General workflow for the oxidation of the secondary alcohol to a ketone.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing unsymmetrical ethers.[6] It proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[6]

Scientific Rationale

This is a two-step process. First, the alcohol is deprotonated by a strong base to form a nucleophilic alkoxide ion. Sodium hydride (NaH) is commonly used as it forms hydrogen gas as the only byproduct, which simply escapes the reaction mixture.[6] Second, this alkoxide attacks an electrophilic alkyl halide (e.g., methyl iodide or ethyl bromide) to form the ether linkage. The choice of a primary alkyl halide is critical to avoid competing elimination (E2) reactions.[6]

Experimental Protocol

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a dispersion of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) and wash with anhydrous hexane to remove the oil. Carefully decant the hexane and add anhydrous solvent (e.g., THF or DMF).

  • Alkoxide Formation: Cool the NaH suspension to 0 °C. Slowly add a solution of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (1.0 eq) in the same anhydrous solvent. Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkyl Halide Addition: Cool the resulting alkoxide solution back to 0 °C. Add the primary alkyl halide (e.g., iodomethane, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Gentle heating may be required for less reactive halides.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) or water at 0 °C. Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude ether by column chromatography.

Data Summary: Williamson Ether Synthesis
ParameterTypical Conditions
Base Sodium Hydride (NaH)
Alkylating Agent Primary Alkyl Halide (e.g., CH₃I, CH₃CH₂Br)
Solvent Anhydrous THF or DMF
Temperature 0 °C to Room Temperature (or gentle heating)
Key Consideration Must be performed under strictly anhydrous and inert conditions.
Typical Yield 75-95%
Workflow Diagram: Etherification

Etherification_Workflow Start 1-(3-fluoro-4-methoxyphenyl) propan-2-ol Alkoxide Sodium Alkoxide Intermediate Start->Alkoxide 1. Add NaH in THF (Deprotonation) Product Target Ether Product Alkoxide->Product 2. Add Alkyl Halide (R-X) (Sₙ2 Attack)

Caption: Two-step workflow for the Williamson ether synthesis.

Esterification via Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[7][8] It is an equilibrium process, and steps must be taken to drive the reaction towards the product side.[8]

Scientific Rationale

The reaction involves the protonation of the carboxylic acid by a strong acid catalyst (like H₂SO₄), making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation yields the final ester product.[7] To achieve high yields, the equilibrium can be shifted by either using a large excess of one reactant (typically the alcohol) or by removing water as it is formed, often with a Dean-Stark apparatus.[8]

Experimental Protocol

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (1.0 eq), a carboxylic acid (e.g., acetic acid, 1.5-3.0 eq), and an appropriate solvent if needed (e.g., toluene, if using a Dean-Stark trap).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~4-5 drops).[9]

  • Reaction: Attach a reflux condenser (or Dean-Stark apparatus) and heat the mixture to reflux.[9] The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

  • Monitoring: Monitor the formation of the ester by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and carefully wash with water.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and any remaining carboxylic acid.[7] Be cautious of CO₂ gas evolution.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by column chromatography or distillation.

Data Summary: Fischer Esterification
ParameterTypical Conditions
Reactants Carboxylic Acid (R-COOH)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Solvent Excess alcohol or an inert solvent like Toluene
Temperature Reflux
Key Consideration Equilibrium reaction; requires removal of water or use of excess reagent.[8]
Typical Yield 60-80% (can be higher with efficient water removal)
Workflow Diagram: Esterification

Esterification_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products Alcohol 1-(3-fluoro-4-methoxyphenyl) propan-2-ol Process H₂SO₄ (cat.) Heat (Reflux) Alcohol->Process Acid Carboxylic Acid (R-COOH) Acid->Process Ester Target Ester Process->Ester Water Water (H₂O) Process->Water Byproduct to be removed

Caption: Equilibrium process for Fischer esterification.

References

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Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol synthesis

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this technical guide to bypass generic advice and directly target the mechanistic bottlenecks that compromise the yi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this technical guide to bypass generic advice and directly target the mechanistic bottlenecks that compromise the yield of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol .

Synthesizing this specific fluorinated and methoxylated aromatic alcohol presents unique regiochemical and workup challenges. This portal is structured into a Diagnostic Dashboard, Root Cause Analysis (FAQs), Performance Metrics, and Self-Validating Standard Operating Procedures (SOPs) to ensure your workflows are robust and reproducible.

Part 1: Diagnostic Dashboard & Pathway Analysis

To troubleshoot yield issues, we must first map the chemical logic. The synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol typically relies on one of two primary disconnections: the Epoxide Ring-Opening Route or the Ketone Reduction Route .

SynthesisPathways SM1 3-Fluoro-4-methoxy- bromobenzene Grignard Aryl Grignard Reagent SM1->Grignard Mg, THF Target 1-(3-Fluoro-4-methoxyphenyl) propan-2-ol Grignard->Target Regioselective Ring Opening PO Propylene Oxide + CuI Catalyst PO->Target SM2 1-(3-Fluoro-4-methoxy- phenyl)propan-2-one NaBH4 NaBH4 / MeOH Reduction SM2->NaBH4 0°C to RT Borate Borate Ester Intermediate NaBH4->Borate Quench Acidic Quench (Hydrolysis) Borate->Quench Quench->Target Cleaves B-O bonds

Validated synthetic workflows for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Part 2: Root Cause Analysis & Troubleshooting (FAQs)

FAQ 1: Why is my Grignard reaction with acetaldehyde yielding a rearranged byproduct instead of the target alcohol?

The Issue: Researchers often attempt to react 3-fluoro-4-methoxybenzylmagnesium chloride directly with acetaldehyde. This typically results in a complex mixture where the major product is a rearranged ortho-tolyl carbinol, while the yield of the target 1-aryl-2-propanol is abysmal (<10%) . The Causality: This is caused by the Tiffeneau Rearrangement . Benzylmagnesium halides exhibit ambident nucleophilicity. When reacting with aldehydes, a concerted, six-membered cyclic transition state forms, driving the aldehyde to attack the ortho-position of the aromatic ring rather than the benzylic carbon. The Solution: Abandon the benzyl Grignard + acetaldehyde route. Instead, synthesize the aryl Grignard (3-fluoro-4-methoxyphenylmagnesium bromide) and react it with propylene oxide, which completely bypasses the cyclic rearrangement pathway.

FAQ 2: I switched to the propylene oxide route, but my yield is low and regioselectivity is poor. How do I fix this?

The Issue: Reacting the aryl Grignard directly with propylene oxide yields a mixture of the desired secondary alcohol, an undesired primary alcohol, and halohydrin byproducts. The Causality: Uncatalyzed Grignard reagents are "hard" nucleophiles that can attack both the less hindered (terminal) and more hindered carbons of the epoxide. They can also act as Lewis acids, causing the epoxide to isomerize into a ketone. The Solution: Introduce a Copper(I) catalyst (e.g., 1 mol% CuI) . CuI transmetalates with the Grignard to form a highly nucleophilic, "soft" organocuprate intermediate. Cuprates exhibit strict kinetic preference for SN​2 attack at the least sterically hindered terminal carbon of propylene oxide, ensuring exclusive regioselectivity for the target alcohol.

FAQ 3: I am reducing 1-(3-fluoro-4-methoxyphenyl)propan-2-one with NaBH₄, but I'm getting poor conversion and a sticky emulsion during workup. What is happening?

The Issue: The ketone is fully consumed according to TLC, but isolated yields remain below 50% due to an intractable, sticky layer during aqueous extraction . The Causality: Incomplete hydrolysis of borate esters. Sodium borohydride reduces the ketone to an alkoxide, which immediately coordinates with the boron atom to form a stable tetraalkoxyborate complex [B(OR)4​]− . If the reaction is quenched with only water or a weak base, these B-O bonds do not fully cleave. The product remains trapped as a water-soluble or emulsion-forming borate polymer . The Solution: Implement a robust acidic quench. You must lower the pH to ~3 using dilute HCl or saturated NH4​Cl and allow sufficient stirring time (at least 30 minutes) to fully protonate the alkoxide and liberate the free alcohol before attempting phase separation.

Part 3: Performance Metrics & Yield Comparison

To make an informed decision on which route to scale, consult the quantitative data below summarizing the historical performance of these pathways on substituted phenylacetones and aryl-propanols.

Synthetic PathwayReagents UsedTypical YieldPrimary Bottleneck / Failure ModeRecommended Scale
Aldehyde Addition Benzyl-MgBr + Acetaldehyde< 10% Tiffeneau Rearrangement (ortho-attack)Not Recommended
Epoxide Opening Aryl-MgBr + Propylene Oxide + CuI75% - 85% Strict anhydrous requirements; CuI quality1g to 50g
Ketone Reduction Aryl-propan-2-one + NaBH4​ / MeOH85% - 95% Borate ester trapping during aqueous workup10g to >1kg

Part 4: Self-Validating Standard Operating Procedures (SOPs)

Protocol A: CuI-Catalyzed Epoxide Ring Opening

Optimized for regioselectivity and bypassing rearrangement.

  • Grignard Formation: In an oven-dried, N2​ -flushed flask, suspend 1.1 eq of magnesium turnings in anhydrous THF. Add a crystal of iodine. Dropwise, add 1.0 eq of 3-fluoro-4-methoxybromobenzene dissolved in THF.

    • Validation Check: The brown iodine color should fade, and a sustained exotherm should maintain a gentle reflux, confirming Grignard insertion.

  • Cuprate Formation: Once the Mg is consumed, cool the reaction to 0°C. Add 0.01 eq (1 mol%) of Copper(I) iodide (CuI). Stir for 15 minutes.

    • Validation Check: The solution will transition to a dark/greenish hue, confirming the in-situ generation of the organocuprate species.

  • Epoxide Addition: Slowly add 1.2 eq of propylene oxide via syringe pump over 30 minutes, maintaining the internal temperature below 5°C. Stir for 2 hours at 0°C, then allow to warm to room temperature overnight.

  • Quench & Extraction: Quench the reaction strictly with saturated aqueous NH4​Cl .

    • Validation Check: Gas evolution should cease, and the copper salts will partition into the aqueous layer (turning it blue), leaving a clear organic layer. Extract with EtOAc, dry over MgSO4​ , and concentrate.

Protocol B: Sodium Borohydride Reduction of the Ketone

Optimized for maximum yield and emulsion-free workup.

  • Reduction: Dissolve 1.0 eq of 1-(3-fluoro-4-methoxyphenyl)propan-2-one in methanol (0.5 M concentration). Cool to 0°C in an ice bath. Portion-wise, add 1.5 eq of NaBH4​ over 20 minutes to control hydrogen evolution.

  • Reaction Monitoring: Stir for 2 hours, allowing the bath to warm to room temperature.

    • Validation Check: Run a TLC (Hexane:EtOAc 4:1). The UV-active ketone spot ( Rf​≈0.6 ) must be completely replaced by the alcohol spot ( Rf​≈0.3 ).

  • Borate Hydrolysis (Critical Step): Cool the flask back to 0°C. Slowly add 1M HCl dropwise until the pH of the solution reaches ~3. Stir vigorously for 30 minutes at room temperature.

    • Validation Check: The cessation of H2​ bubbling and a stable pH of 3 confirms that all tetraalkoxyborate complexes have been destroyed.

  • Isolation: Concentrate the mixture on a rotary evaporator to remove methanol. Partition the aqueous residue with dichloromethane (DCM). The layers should separate instantly without any interfacial emulsion. Isolate the organic layer, dry over Na2​SO4​ , and evaporate to yield the pure alcohol.

Part 5: References

  • Designer-Drug.com - Synthesis of Phenyl-2-Propanone via Phenyl-2-Propanol (Tiffeneau Rearrangement Mechanisms). Available at: [Link]

  • PatSnap / Eureka - Synthesis of substituted methyl benzylketone (Patent on CuI-Catalyzed Epoxide Opening). Available at: [Link]

Optimization

Technical Support Center: Purification of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that substituted 1-arylpropan-2-ols are critical chiral building blocks for various active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that substituted 1-arylpropan-2-ols are critical chiral building blocks for various active pharmaceutical ingredients (APIs) and kinase inhibitors [2]. However, the unique electronic push-pull system of the 3-fluoro-4-methoxy substitution on the phenyl ring introduces specific challenges during isolation, chromatography, and chiral resolution.

This guide is engineered to troubleshoot the most common bottlenecks encountered when purifying 1-(3-fluoro-4-methoxyphenyl)propan-2-ol , providing you with field-proven causality, structured data, and self-validating protocols.

FAQ 1: Chromatographic Streaking and Co-elution

Q: During normal-phase silica gel chromatography, my target alcohol severely streaks and co-elutes with the unreacted precursor ketone. Why does this happen, and how can I achieve baseline separation?

The Causality: The difficulty in separating 1-(3-fluoro-4-methoxyphenyl)propan-2-ol from its precursor, 1-(3-fluoro-4-methoxyphenyl)propan-2-one, stems from the secondary hydroxyl group. The highly electronegative fluorine atom at the 3-position withdraws electron density, while the 4-methoxy group donates electron density via resonance. This electronic environment polarizes the molecule, making the secondary alcohol an exceptionally strong hydrogen-bond donor. It interacts aggressively with the free silanol groups on the silica gel surface, causing severe peak tailing (streaking) that drags the alcohol into the ketone's elution band.

The Solution: To disrupt these silanol interactions, you must modify the mobile phase. While a standard Hexane/Ethyl Acetate system is a good starting point [2], adding a competitive hydrogen-bond acceptor is critical.

Data Presentation: Chromatographic Behavior The following table summarizes the quantitative retention factor ( Rf​ ) data to guide your TLC and flash chromatography method development:

CompoundOptimal Solvent SystemApprox. Rf​ Chromatographic Notes
Precursor Ketone Hexane/EtOAc (80:20)0.65Elutes cleanly; highly UV active (254 nm).
Target Alcohol (Standard) Hexane/EtOAc (80:20)0.35Severe tailing; co-elutes with minor impurities.
Target Alcohol (Modified) Hexane/EtOAc (80:20) + 1% Et3​N 0.40Sharp band; triethylamine caps acidic silanols.
Regioisomer (1-ol) Hexane/EtOAc (80:20) + 1% Et3​N 0.38Extremely difficult to separate; requires HPLC.
(R)-Acetate (Post-Resolution) Hexane/EtOAc (85:15)0.70Non-polar ester; baseline separation from alcohol.

FAQ 2: Impurity Profiling and Regioisomers

Q: My NMR spectra show a persistent, closely related impurity that I cannot remove via flash chromatography. What is it, and how is it forming?

The Causality: The nature of your impurity depends entirely on your synthetic route.

  • Reduction Route: If you synthesized the molecule via NaBH4​ reduction of the ketone, trace over-reduced alkane impurities or unreacted ketone are your primary contaminants.

  • Epoxide Route: If you synthesized the molecule via the nucleophilic ring-opening of an aryl epoxide intermediate, attack at the less sterically hindered carbon yields your target (the 2-ol). However, trace attack at the benzylic carbon yields the constitutional isomer 2-(3-fluoro-4-methoxyphenyl)propan-1-ol [3]. Because their polarities are nearly identical, they cannot be separated by standard silica gel chromatography.

Pathway Ketone 1-(3-fluoro-4-methoxyphenyl) propan-2-one Red NaBH4 Reduction Ketone->Red Epoxide Aryl Epoxide Intermediate RingOp Nucleophilic Ring Opening Epoxide->RingOp Target 1-(3-fluoro-4-methoxyphenyl) propan-2-ol Red->Target Major Pathway Imp1 Over-reduced Alkane Impurity Red->Imp1 Minor (Trace) RingOp->Target C1 Attack Imp2 2-arylpropan-1-ol (Regioisomer) RingOp->Imp2 C2 Attack

Synthetic routes dictating the impurity profile of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

FAQ 3: Chiral Resolution of Enantiomers

Q: I have successfully synthesized the racemic mixture, but my downstream application requires enantiopure (S)-1-(3-fluoro-4-methoxyphenyl)propan-2-ol. What is the most reliable method for chiral resolution?

The Causality: While preparative chiral HPLC is an option, it is difficult to scale. The most robust, scalable method is Enzymatic Kinetic Resolution using Candida antarctica lipase B (CALB) [1]. CALB features a highly specific stereopocket in its active site. When exposed to a racemic 1-arylpropan-2-ol and an acyl donor (like vinyl acetate), the enzyme's active site perfectly accommodates the methyl group of the (R)-enantiomer, facilitating rapid acylation. The (S)-enantiomer faces severe steric clashes within the binding pocket and remains completely unreacted [1]. This transforms a difficult chiral separation into a trivial polarity-based separation (ester vs. alcohol).

Workflow Racemate Racemic 1-(3-fluoro-4-methoxyphenyl) propan-2-ol CALB CALB + Vinyl Acetate (Toluene, 40°C) Racemate->CALB R_Acetate (R)-Acetate (Fast reacting) CALB->R_Acetate Acylation S_Alcohol (S)-Alcohol (Unreacted) CALB->S_Alcohol No reaction Sep Silica Gel Chromatography (Hexane/EtOAc) R_Acetate->Sep S_Alcohol->Sep PureR Hydrolysis -> (R)-Alcohol Sep->PureR PureS Pure (S)-Alcohol Sep->PureS

Workflow for CALB-mediated kinetic resolution of racemic 1-arylpropan-2-ol.

Experimental Protocol: CALB-Mediated Kinetic Resolution

This protocol is designed as a self-validating system; the reaction naturally halts at 50% conversion due to the absolute stereoselectivity of the enzyme.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 mmol of racemic 1-(3-fluoro-4-methoxyphenyl)propan-2-ol in 25 mL of anhydrous toluene in a round-bottom flask.

  • Acyl Donor Addition: Add 30.0 mmol (3 equivalents) of vinyl acetate to the solution. Note: Vinyl acetate is chosen because the byproduct is acetaldehyde, which evaporates and drives the reaction forward irreversibly.

  • Enzyme Introduction: Add 100 mg of immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435).

  • Incubation & Monitoring: Stir the suspension gently (to avoid crushing the immobilized enzyme beads) at 40°C. Monitor the reaction via GC or chiral HPLC. The reaction is self-limiting and should reach exactly 50% conversion (typically within 24–36 hours).

  • Enzyme Recovery: Filter the reaction mixture through a medium-porosity glass frit or a thin Celite pad to recover the CALB beads. Wash the beads with 15 mL of ethyl acetate. (The recovered enzyme can often be reused for up to 3 cycles).

  • Concentration: Evaporate the combined filtrates under reduced pressure to yield a crude mixture of (R)-acetate and (S)-alcohol.

  • Chromatographic Separation: Load the crude mixture onto a silica gel column. Elute with Hexane/Ethyl Acetate (85:15).

    • Fraction A: The non-polar (R)-1-(3-fluoro-4-methoxyphenyl)propan-2-yl acetate elutes first ( Rf​≈0.70 ).

    • Fraction B: The target enantiopure (S)-1-(3-fluoro-4-methoxyphenyl)propan-2-ol elutes second ( Rf​≈0.35 ).

  • Validation: Confirm the enantiomeric excess (ee > 99%) of Fraction B using chiral HPLC (e.g., Chiralcel OD-H column).

References
  • One-pot chemo- and photo-enzymatic linear cascade processes Chemical Society Reviews (RSC Publishing)
  • US9249147B2 - Tyrosine kinase inhibitors Google P
  • Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity N
Troubleshooting

troubleshooting side reactions in 1-(3-fluoro-4-methoxyphenyl)propan-2-ol synthesis

Welcome to the technical support center for the synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. The following content is structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Overview of Synthetic Strategies

The synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol typically proceeds through one of two common pathways, each with distinct advantages and potential pitfalls. The choice of route often depends on the availability of starting materials, scale, and desired purity.

  • Route A: Friedel-Crafts Acylation followed by Ketone Reduction. This is a robust two-step sequence starting from 2-fluoroanisole.

  • Route B: Grignard Reaction. This route involves the reaction of an organometallic reagent with an appropriate electrophile, such as an aldehyde.

G cluster_0 Synthetic Routes for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol A1 2-Fluoroanisole A2 Friedel-Crafts Acylation (e.g., with Propionyl Chloride, AlCl3) A1->A2 Step 1 A3 1-(3-fluoro-4-methoxyphenyl) propan-2-one A2->A3 A4 Ketone Reduction (e.g., NaBH4) A3->A4 Step 2 A5 1-(3-fluoro-4-methoxyphenyl) propan-2-ol A4->A5 B1 3-Fluoro-4-methoxy- benzaldehyde B2 Grignard Reaction (e.g., with Ethylmagnesium Bromide) B1->B2 Alternative Step B3 1-(3-fluoro-4-methoxyphenyl) propan-2-ol B2->B3

Fig 1. Common synthetic pathways.
Feature Route A: Friedel-Crafts Acylation & Reduction Route B: Grignard Reaction
Starting Materials 2-Fluoroanisole, Propionyl Chloride3-Fluoro-4-methoxybenzaldehyde, Ethyl Halide
Number of Steps TwoOne (plus Grignard reagent preparation)
Key Challenges Regioselectivity of acylation, handling of Lewis acids, potential for polysubstitution.Strict anhydrous conditions required, potential for side reactions like enolization and biphenyl formation.[1][2]
Scalability Generally straightforward to scale.Can be challenging to scale due to the sensitivity of Grignard reagents.

Part 2: Troubleshooting and FAQs

This section addresses specific problems you may encounter during your synthesis.

Section 2.1: Friedel-Crafts Acylation for Ketone Precursor

The Friedel-Crafts acylation is a powerful method for C-C bond formation on aromatic rings.[3][4] However, it is not without its challenges.

Q1: My Friedel-Crafts acylation of 2-fluoroanisole resulted in a low yield of the target ketone. What are the likely causes?

A1: Low yields in Friedel-Crafts acylation can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. The use of solvent purification systems can be beneficial.[5]

  • Insufficient Catalyst: In contrast to many catalytic reactions, Friedel-Crafts acylations require stoichiometric amounts of the Lewis acid.[6] This is because the product ketone is a Lewis base and forms a complex with the catalyst, rendering it inactive.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition and side reactions. Monitor the reaction by TLC to find the optimal temperature.

Q2: I obtained a mixture of isomers. How can I improve the regioselectivity to favor the desired 1-(3-fluoro-4-methoxyphenyl)propan-2-one?

A2: The regioselectivity is dictated by the directing effects of the substituents on the aromatic ring. In 2-fluoroanisole, the methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group, while the fluorine (-F) is a deactivating, ortho-, para-directing group. The methoxy group's influence is dominant. Acylation will occur primarily at the positions ortho and para to the methoxy group. To obtain the desired product, acylation needs to happen at the position para to the methoxy group and meta to the fluorine. Steric hindrance from the methoxy group can disfavor the ortho position, but a mixture is still possible. To improve selectivity, consider:

  • Choice of Lewis Acid: Different Lewis acids can offer varying degrees of steric bulk and reactivity, which can influence the ortho/para ratio.

  • Solvent: The reaction solvent can influence the reactivity of the electrophile and the transition state energies, thereby affecting isomer distribution.

G cluster_0 Friedel-Crafts Acylation Troubleshooting Start Low Yield or Impure Product Q1 Is the Catalyst Active? Start->Q1 S1 Ensure Anhydrous Conditions Use Fresh AlCl3 Q1->S1 No Q2 Is Catalyst Stoichiometry Correct? Q1->Q2 Yes S1->Q2 S2 Use >1 Equivalent of AlCl3 Q2->S2 No Q3 Is Regioselectivity an Issue? Q2->Q3 Yes S2->Q3 S3 Optimize Temperature and Lewis Acid Q3->S3 Yes End Improved Synthesis Q3->End No S3->End

Fig 2. Troubleshooting workflow for Friedel-Crafts acylation.

Q3: How can I minimize the formation of di-acylated byproducts?

A3: Fortunately, Friedel-Crafts acylation is generally self-limiting. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[6] Therefore, polyacylation is typically not a major issue. If it is observed, it suggests the reaction conditions are too harsh (e.g., excessively high temperature or a very reactive catalyst system).

Section 2.2: Reduction of the Ketone to the Alcohol

The reduction of 1-(3-fluoro-4-methoxyphenyl)propan-2-one to the desired alcohol is a critical final step.

Q4: My ketone reduction is slow or incomplete. What are the common pitfalls?

A4: Incomplete reduction is often due to:

  • Reducing Agent Potency: Sodium borohydride (NaBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄).[7] While NaBH₄ is generally sufficient for reducing ketones, its reactivity can be sluggish. Ensure you are using a fresh bottle, as hydride reagents can decompose upon storage.

  • Solvent Choice: NaBH₄ reductions are typically performed in protic solvents like methanol or ethanol.[8] LiAlH₄ is much more reactive and reacts violently with protic solvents; it must be used in anhydrous ethers like THF or diethyl ether.[7]

  • Temperature: While many borohydride reductions proceed at room temperature, some may require gentle heating or an extended reaction time. Conversely, LiAlH₄ reactions are often started at 0 °C to control the initial exotherm.

Q5: Which reducing agent, NaBH₄ or LiAlH₄, is better for this synthesis?

A5: For the reduction of a simple ketone where no other reducible functional groups are present, Sodium Borohydride (NaBH₄) is the preferred reagent.

  • Safety and Convenience: NaBH₄ is safer to handle and the workup is simpler. It is stable in alcoholic solvents.[8]

  • Chemoselectivity: LiAlH₄ is a very powerful reducing agent and will reduce a wider range of functional groups, including esters, carboxylic acids, and amides.[9] If your molecule contained such a group that you wished to preserve, NaBH₄ would be the superior choice. Since the substrate here is a simple ketone, the high reactivity of LiAlH₄ is unnecessary and presents additional hazards.[7][10]

Q6: The final product is a racemic mixture. Are there methods to synthesize a single enantiomer?

A6: Yes. The reduction of a prochiral ketone like 1-(3-fluoro-4-methoxyphenyl)propan-2-one with achiral reagents like NaBH₄ or LiAlH₄ will always produce a racemic mixture of the (R) and (S) alcohols, as the hydride can attack either face of the planar carbonyl group with equal probability.[11] To achieve an enantiomerically enriched product, you can:

  • Use a Chiral Reducing Agent: Reagents like the CBS catalyst (Corey-Bakshi-Shibata) can perform highly enantioselective reductions of ketones.

  • Enzymatic Reduction: Ketoreductase (KRED) enzymes can show exquisite stereoselectivity, offering a green chemistry approach to chiral alcohols.[10][12]

  • Chiral Resolution: The racemic alcohol mixture can be separated into its constituent enantiomers using techniques like chiral chromatography or diastereomeric crystallization.[13]

Section 2.3: General Purification and Analysis

Q7: What is the recommended method for purifying the final alcohol product?

A7: The most common and effective method for purifying 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is flash column chromatography on silica gel.

  • Solvent System: A good starting point for the eluent is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing it, will likely provide the best separation of the product from less polar starting materials and non-polar byproducts.

  • TLC Analysis: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the product should be between 0.2 and 0.4.

  • Alternative Methods: If the product is a solid, recrystallization from an appropriate solvent system could be an effective and scalable purification method.[14]

Q8: What analytical techniques are essential to confirm the identity and purity of my product?

A8: A combination of spectroscopic methods should be used:

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): This is the most powerful tool for structural elucidation. It will confirm the connectivity of all atoms in the molecule and can be used to assess purity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared Spectroscopy (IR): This will show the presence of key functional groups, most notably a broad O-H stretch for the alcohol group (around 3300-3500 cm⁻¹) and the disappearance of the sharp C=O stretch from the ketone starting material (around 1710 cm⁻¹).

Part 3: Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation and Reduction

Step A: Synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-one [15][16]

  • To a dry, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add propionyl chloride (1.1 equivalents) dropwise to the suspension.

  • In a separate flask, dissolve 2-fluoroanisole (1.0 equivalent) in anhydrous DCM.

  • Add the 2-fluoroanisole solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ketone by flash column chromatography.

Step B: Reduction to 1-(3-fluoro-4-methoxyphenyl)propan-2-ol [7][8]

  • Dissolve the purified ketone (1.0 equivalent) from Step A in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, controlling the gas evolution.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully add acetone to quench the excess NaBH₄.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final alcohol product by flash column chromatography.

References

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Clark, J. (2015, November). Reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Clark, J. (n.d.). An introduction to Grignard reagents. Chemguide. Retrieved from [Link]

  • Yang, H., Jönsson, A., Wehtje, E., Adlercreutz, P., & Mattiasson, B. (1997). The enantiomeric purity of alcohols formed by enzymatic reduction of ketones can be improved by optimisation of the temperature and by using a high co-substrate concentration. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1336(1), 51–58. [Link]

  • ACS Green Chemistry Institute. (n.d.). Ketone Reduction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115 Handouts. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chad's Prep. (n.d.). Synthesis of Alcohols; Reduction of Ketones and Aldehydes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). Purification Strategies for Flavones and Related Compounds. Retrieved from [Link]

  • University of Birmingham. (n.d.). II Reduction Reactions.
  • Cournoyer, M. E., & Dare, J. H. (n.d.). The use of alternative solvent purification techniques. The Ohio State University. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

  • Reddit. (2025, November 10). Help with purification of furanones. r/chemhelp. Retrieved from [Link]

  • Lahive, C. W., et al. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. [Link]

  • ResearchGate. (n.d.). (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

Welcome to the technical support center for the synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis of this valuable secondary alcohol intermediate. We will delve into the common synthetic challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to ensure the success of your experiments. Our approach is grounded in mechanistic principles to empower you not just to follow a recipe, but to understand and control your chemical transformation.

The synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is most commonly achieved via two primary routes:

  • Grignard Reaction: The nucleophilic addition of an aryl Grignard reagent, specifically (3-fluoro-4-methoxyphenyl)magnesium halide, to acetaldehyde. This route is excellent for forming the core carbon-carbon bond.

  • Ketone Reduction: The reduction of the corresponding ketone, 1-(3-fluoro-4-methoxyphenyl)propan-2-one, using a suitable reducing agent.

This guide will focus primarily on the Grignard route, as it presents more complex optimization and troubleshooting challenges, followed by a discussion of the ketone reduction as a viable alternative.

Troubleshooting Guide: Grignard Synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

This section addresses specific issues you may encounter when reacting (3-fluoro-4-methoxyphenyl)magnesium halide with acetaldehyde.

Q1: My Grignard reaction fails to initiate. The magnesium turnings remain unchanged and no exotherm is observed. What should I do?

A1: Failure to initiate is the most common hurdle in Grignard synthesis and almost always points to the presence of contaminants or inactive magnesium. Grignard reagents are potent nucleophiles and strong bases, making them highly sensitive to protic substances and atmospheric components.[1][2]

Root Causes & Solutions:

  • Presence of Water: Even trace amounts of moisture in the glassware, solvent, or starting halide will quench the Grignard reagent as it forms.

    • Solution: Ensure all glassware is oven-dried at >120°C for several hours or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Solvents like diethyl ether or THF must be rigorously dried, typically by distillation from a drying agent like sodium/benzophenone or by passing through an activated alumina column. Use of anhydrous grade solvents is mandatory.[3][4]

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting.[1]

    • Solution: Activate the magnesium turnings immediately before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface. The appearance of a brown color from iodine that subsequently fades is a good indicator of activation.

  • Poor Quality Aryl Halide: The starting material, 4-bromo-2-fluoroanisole, must be pure and dry.

    • Solution: Purify the aryl halide by distillation if its purity is questionable. Ensure it is stored over molecular sieves to keep it dry.

Q2: The reaction started, but my yield of the desired secondary alcohol is very low. What are the likely side reactions?

A2: Low yield is often a result of competing side reactions that consume either the Grignard reagent or the acetaldehyde starting material. The key is to favor the desired nucleophilic addition pathway.

Common Side Reactions & Mitigation Strategies:

  • Enolization of Acetaldehyde: The Grignard reagent can act as a base, abstracting an acidic α-hydrogen from acetaldehyde to form a magnesium enolate.[5][6] This regenerates acetaldehyde upon aqueous workup, consuming your valuable Grignard reagent and lowering the yield.

    • Mitigation: This is an acid-base reaction that competes with the desired nucleophilic addition. To favor addition, perform the reaction at low temperatures. Add the acetaldehyde solution dropwise to the Grignard reagent at 0 °C or even -20 °C. Lower temperatures disfavor the higher activation energy pathway of deprotonation.[6]

  • Wurtz Coupling: During the formation of the Grignard reagent, some of the reagent may react with remaining 4-bromo-2-fluoroanisole to form an unwanted biaryl impurity (3,3'-difluoro-4,4'-dimethoxy-1,1'-biphenyl).[1][6]

    • Mitigation: This side reaction is minimized by adding the aryl bromide solution slowly to the magnesium turnings, ensuring a high local concentration of magnesium relative to the halide. Maintaining a gentle reflux during formation without excessive heating also helps.[6]

  • Reaction with Oxygen or CO₂: Exposure to air will quench the Grignard reagent. Oxygen forms magnesium alkoxide salts, while carbon dioxide forms magnesium carboxylates.[1][2]

    • Mitigation: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, from reagent formation to quenching. Use glassware with gas-tight septa and perform all transfers via syringe or cannula.

Q3: My work-up is difficult, resulting in a persistent emulsion or a gelatinous precipitate of magnesium salts. How can I achieve a clean phase separation?

A3: A challenging work-up is common in Grignard reactions due to the formation of magnesium hydroxides and salts. The quenching procedure is critical for obtaining a clean product.[6]

Optimized Quenching & Work-Up Protocol:

  • Cool the Reaction: After the reaction is complete, cool the flask to 0 °C in an ice-water bath. This controls the exotherm of the quench.[6]

  • Use Saturated Ammonium Chloride: The preferred quenching agent is a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Add it slowly and dropwise with vigorous stirring.[6] NH₄Cl is a weak acid, sufficient to protonate the alkoxide product and break down the magnesium complexes into water-soluble salts without being so acidic that it could promote dehydration of the secondary alcohol product.

  • Avoid Strong Acids Initially: While dilute HCl or H₂SO₄ can dissolve the magnesium salts effectively, they can sometimes cause elimination (dehydration) of the secondary alcohol to form an alkene, especially if the product is heated. Use NH₄Cl first. If solids persist, a small amount of dilute HCl can be cautiously added while keeping the mixture cold.[6]

  • Extraction: After quenching, transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the product. Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent evaporation.[6]

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent and temperature for this reaction? A: Anhydrous diethyl ether is a traditional and effective solvent. It has a low boiling point, which makes it easy to observe the initiation of the exothermic reaction via gentle reflux. Tetrahydrofuran (THF) is another excellent choice, as it can solvate the Grignard reagent more effectively, sometimes leading to higher reactivity. For the addition of acetaldehyde, a low temperature (0 °C to -20 °C) is recommended to minimize enolization.[6]

Q: Is there a simpler or alternative route to synthesize 1-(3-fluoro-4-methoxyphenyl)propan-2-ol? A: Yes. An excellent alternative is the reduction of the commercially available ketone, 1-(3-fluoro-4-methoxyphenyl)propan-2-one. This two-step process (in terms of planning) avoids the complexities of Grignard reagent preparation.

  • Method: The reduction can be achieved with a variety of reducing agents. A common and effective choice is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. NaBH₄ is a mild and selective reagent for reducing ketones in the presence of other functional groups. The reaction is typically clean and high-yielding.

Q: How can I purify the final product? A: The crude 1-(3-fluoro-4-methoxyphenyl)propan-2-ol obtained after work-up can be purified by either vacuum distillation or flash column chromatography on silica gel. The choice depends on the scale of the reaction and the nature of the impurities. For most lab-scale syntheses, column chromatography (e.g., using a hexane/ethyl acetate gradient) provides excellent purity.[7]

Data Summary: Optimized Grignard Protocol Parameters

ParameterRecommended ConditionRationale
Aryl Halide 4-bromo-2-fluoroanisoleCommercially available precursor.
Aldehyde AcetaldehydeC2 electrophile for synthesis of the propan-2-ol moiety.
Stoichiometry 1.1 - 1.2 equivalents of Grignard reagentA slight excess ensures complete consumption of the aldehyde.
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are required to stabilize the Grignard reagent.[3]
Grignard Formation Temp. ~35 °C (refluxing ether)Gentle reflux indicates a controlled reaction rate.
Aldehyde Addition Temp. 0 °C to -20 °CMinimizes enolization side reaction.[6]
Quenching Agent Saturated aqueous NH₄ClMildly acidic; prevents product dehydration and dissolves Mg salts.[6]
Purification Flash Column ChromatographyEffective separation from non-polar byproducts and polar baseline impurities.

Experimental Protocol: Grignard Synthesis

Step 1: Preparation of (3-fluoro-4-methoxyphenyl)magnesium bromide

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or inert gas inlet), and a pressure-equalizing dropping funnel sealed with a septum. Maintain a positive pressure of nitrogen or argon.

  • Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine to activate the surface.

  • In the dropping funnel, prepare a solution of 4-bromo-2-fluoroanisole (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion (~10%) of the bromide solution to the magnesium. The reaction should initiate, evidenced by the fading of the iodine color and gentle refluxing of the ether. If it does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady but controlled reflux.

  • After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Acetaldehyde

  • Cool the prepared Grignard reagent solution to 0 °C in an ice-water bath.

  • Prepare a solution of freshly distilled acetaldehyde (1.0 eq) in anhydrous diethyl ether in a separate dry flask.

  • Add the acetaldehyde solution dropwise to the stirred Grignard reagent via syringe or the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture back down to 0 °C.

  • Slowly and carefully quench the reaction by adding cold, saturated aqueous ammonium chloride solution dropwise with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with diethyl ether.

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane) to yield pure 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Visualizations

Troubleshooting Flowchart for Low Yield in Grignard Synthesis

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Low Yield of Secondary Alcohol Reaction produces less than 50% of theoretical product Cause1 Enolization of Aldehyde Grignard acts as base, not nucleophile Problem:subhead->Cause1:head Check TLC for unreacted aldehyde Cause2 Grignard Reagent Quenched Reaction with H₂O, O₂, CO₂ Problem:subhead->Cause2:head Reaction sluggish? Cause3 Wurtz Coupling Side reaction during Grignard formation Problem:subhead->Cause3:head Check NMR for biaryl impurity Sol1 Lower Reaction Temperature Add aldehyde solution at 0°C or below Cause1:details->Sol1:head Sol2 Ensure Anhydrous/Inert Conditions Flame-dry glassware, use dry solvents, maintain N₂/Ar atmosphere Cause2:details->Sol2:head Sol3 Optimize Reagent Formation Slowly add aryl halide to Mg turnings Cause3:details->Sol3:head

Sources

Troubleshooting

stability issues of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol under storage

Welcome to the technical support guide for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues encountered during the storage and handling of this compound. Our approach is rooted in foundational chemical principles and best practices for pharmaceutical development.

Introduction to the Molecule

1-(3-fluoro-4-methoxyphenyl)propan-2-ol is a substituted secondary alcohol. Its stability is primarily influenced by three key structural features:

  • Secondary Alcohol: This group is susceptible to oxidation.

  • Methoxyphenyl Ring: The electron-donating methoxy group activates the aromatic ring, making it susceptible to electrophilic attack and oxidative degradation. The ether linkage itself can be labile under certain conditions.

  • Fluoro Substituent: The electronegative fluorine atom can influence the electronic properties of the aromatic ring, potentially impacting its reactivity.

This guide will provide practical solutions to common experimental challenges and answer frequently asked questions regarding the stability of this molecule.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I've observed a new, more polar impurity in my reversed-phase HPLC analysis after storing my sample in a clear vial on the lab bench. What could be the cause?

A1: The appearance of a new, more polar peak, especially after exposure to light, strongly suggests photodegradation or oxidative cleavage of the methoxy group. The methoxyphenyl moiety can absorb UV light, leading to the formation of reactive intermediates.[1][2] A likely degradation pathway is the cleavage of the methyl-ether bond to form the corresponding phenol, 1-(3-fluoro-4-hydroxyphenyl)propan-2-ol. Phenols are significantly more polar than their corresponding methyl ethers, which would explain the earlier elution time in reversed-phase HPLC.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a new polar impurity.

Q2: My stock solution of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol shows a decrease in the main peak area and the emergence of a new, less polar peak over time. What is the likely degradant?

A2: This observation points towards an oxidation reaction. The secondary alcohol functional group is the most probable site of oxidation, converting it to a ketone: 1-(3-fluoro-4-methoxyphenyl)propan-2-one.[3][4][5][6][7] Ketones are generally less polar than their corresponding secondary alcohols, which would result in a longer retention time (less polar peak) in a standard reversed-phase HPLC system. This process can be accelerated by exposure to atmospheric oxygen, trace metal contaminants, or elevated temperatures.

To confirm this:

  • Synthesize the Ketone Standard: If possible, synthesize or procure a small amount of 1-(3-fluoro-4-methoxyphenyl)propan-2-one.

  • Spike Your Sample: Co-inject the degraded sample with the ketone standard. If the new impurity peak increases in size and remains a single peak, you have confirmed its identity.

  • Mass Spectrometry: Analyze the degraded sample by LC-MS. The mass of the impurity should correspond to the molecular weight of the ketone (loss of 2 atomic mass units compared to the parent alcohol).

Q3: After leaving my sample in an acidic mobile phase (e.g., pH < 3) for an extended period, I see multiple new peaks and a significant loss of the parent compound. What is happening?

A3: Aryl ethers can undergo acid-catalyzed hydrolysis, although this typically requires harsh conditions.[8][9][10] A more likely scenario at ambient temperature is a slower degradation process. The acidic conditions could protonate the methoxy group, making the ring more susceptible to other reactions or potentially catalyzing the cleavage of the ether bond to form the phenol. It is crucial to ensure that the sample diluent is compatible with the compound and to minimize the time samples spend in acidic conditions before analysis.

Frequently Asked Questions (FAQs)

  • What are the recommended storage conditions for solid 1-(3-fluoro-4-methoxyphenyl)propan-2-ol?

    • Temperature: Store at 2-8°C for long-term stability.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

    • Light: Protect from light by storing in an amber glass vial or in a dark location.

    • Container: Use a tightly sealed container to prevent moisture ingress.

  • How should I prepare and store stock solutions?

    • Use a high-purity, degassed solvent (e.g., acetonitrile or methanol).

    • Prepare solutions fresh whenever possible.

    • For short-term storage (1-2 weeks), store solutions at 2-8°C in amber, sealed vials. For longer-term storage, freeze at -20°C or below.

    • Before use, allow frozen solutions to thaw completely and vortex gently to ensure homogeneity.

  • Is this compound susceptible to degradation by oxidation?

    • Yes. The primary site of oxidation is the secondary alcohol, which will convert to a ketone.[3][4][7] The electron-rich aromatic ring could also be susceptible to oxidative degradation over time, though this is likely a slower process.

  • What are the main degradation pathways I should be aware of?

    • The two most critical degradation pathways to monitor are oxidation of the secondary alcohol and photodegradation, likely involving the methoxyphenyl group. Acid- or base-catalyzed hydrolysis of the ether linkage is also possible under more extreme conditions.

Potential Degradation Pathways Summary

The following diagram and table summarize the most probable degradation pathways based on the functional groups present in the molecule.

DegradationPathways cluster_oxidation Oxidation cluster_photolysis Photodegradation / Acid Hydrolysis Parent 1-(3-fluoro-4-methoxyphenyl)propan-2-ol Ketone 1-(3-fluoro-4-methoxyphenyl)propan-2-one Parent->Ketone [O] (e.g., O2, light, metal ions) Phenol 1-(3-fluoro-4-hydroxyphenyl)propan-2-ol Parent->Phenol hv or H+ (Demethylation)

Caption: Potential degradation pathways of the target molecule.

Degradation PathwayStress ConditionLikely ProductChange in Polarity (Reversed-Phase HPLC)
Oxidation Air (O₂), Light, Metal Ions, High Temp.1-(3-fluoro-4-methoxyphenyl)propan-2-oneDecrease (Longer Retention Time)
Photodegradation UV/Visible Light1-(3-fluoro-4-hydroxyphenyl)propan-2-olIncrease (Shorter Retention Time)
Acid Hydrolysis Low pH (< 3)1-(3-fluoro-4-hydroxyphenyl)propan-2-olIncrease (Shorter Retention Time)

Protocol: Forced Degradation Study

To systematically investigate the stability of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, a forced degradation study is essential. This helps to identify potential degradants and establish a stability-indicating analytical method.[11][12][13][14][15]

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • For each condition, use a separate vial containing the stock solution. Include a control sample stored at 2-8°C and protected from light.

    • Acid Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

      • Incubate at 60°C for 24 hours.

      • Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation:

      • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

      • Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation:

      • Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation:

      • Expose a vial of the stock solution to a photostability chamber (ICH Q1B option 2: near UV at 200 watt-hours/m² and visible light at 1.2 million lux-hours).

      • A control sample should be wrapped in aluminum foil to exclude light.

3. Analysis:

  • Analyze all stressed samples and the control sample by a suitable HPLC-UV method. An LC-MS method is highly recommended for peak identification.

  • The goal is to achieve 5-20% degradation of the parent compound.[11] If degradation is insufficient, the stress condition (time, temperature, or reagent concentration) can be intensified. If degradation is excessive, reduce the stress.

  • Evaluate the chromatograms for peak purity and resolution between the parent peak and all degradant peaks.

This systematic approach will provide a comprehensive stability profile for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, ensuring the integrity and reliability of your future experimental work.

References

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2024). IRJPMS. Retrieved March 28, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Retrieved March 28, 2026, from [Link]

  • How to Develop Stability Indicating HPLC Methods. (2024). The Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2019). Journal of Drug Delivery and Therapeutics. Retrieved March 28, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn. Retrieved March 28, 2026, from [Link]

  • Alcohol oxidation (A-Level Chemistry). (n.d.). Study Mind. Retrieved March 28, 2026, from [Link]

  • Oxidation of Alcohols - Organic Chemistry. (n.d.). Jack Westin. Retrieved March 28, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Retrieved March 28, 2026, from [Link]

  • Alcohol - Reactions, Chemistry, Uses. (2026). Britannica. Retrieved March 28, 2026, from [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (2001). PubMed. Retrieved March 28, 2026, from [Link]

  • 17.7: Oxidation of Alcohols. (2024). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved March 28, 2026, from [Link]

  • Catalytic Hydrogenolysis of Aryl Ethers: A Key Step in Lignin Valorization to Valuable Chemicals. (2015). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. (2025). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. (2024). Chemistry Steps. Retrieved March 28, 2026, from [Link]

  • First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). (2025). ACS Food Science & Technology. Retrieved March 28, 2026, from [Link]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (2018). PMC. Retrieved March 28, 2026, from [Link]

  • Photodegradation of methoxy substituted curcuminoids. (n.d.). Sultan Qaboos University. Retrieved March 28, 2026, from [Link]

  • Photochemistry of Methoxyhydroquinone and Methoxy- p-benzoquinone in Solution Related to the Photoyellowing of the Lignocellulosics. (2002). BioOne. Retrieved March 28, 2026, from [Link]

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. (2016). PMC. Retrieved March 28, 2026, from [Link]

  • THE CLEAVAGE OF ETHERS. (n.d.). J-STAGE. Retrieved March 28, 2026, from [Link]

  • Photochemical Degradation of the UV Filter Octyl Methoxycinnamate in Solution and in Aggregates. (2015). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Ether cleavage. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: Resolving Impurities in 1-(3-fluoro-4-methoxyphenyl)propan-2-ol Samples

Welcome to the technical support center for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this compound. The following question-and-answer format directly addresses specific experimental challenges, providing not only procedural steps but also the underlying chemical principles to empower your research.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the synthesis and purification of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Issue 1: My final product shows a significant amount of starting material, 1-(3-fluoro-4-methoxyphenyl)propan-2-one, by TLC and HPLC analysis.

This is a common issue indicating an incomplete reduction reaction. The primary synthetic route to 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is the reduction of the corresponding ketone with a hydride-based reducing agent, typically sodium borohydride (NaBH₄).[1][2][3]

  • Insufficient Reducing Agent: Sodium borohydride is a mild reducing agent, and while one mole can theoretically reduce four moles of a ketone, it's common practice to use a molar excess to ensure the reaction goes to completion.[2] NaBH₄ can also react with protic solvents like methanol or ethanol, which are often used in these reactions, leading to its decomposition over time.[4]

    • Recommendation: Increase the molar equivalents of NaBH₄ to 1.5-2.0 relative to the starting ketone.

  • Low Reaction Temperature: While NaBH₄ reductions can often be carried out at room temperature, lower temperatures can slow down the reaction rate, potentially leading to incomplete conversion within the allotted time.

    • Recommendation: If the reaction was performed at a low temperature (e.g., 0 °C), allow it to warm to room temperature and stir for an extended period (2-4 hours). Monitor the reaction progress by TLC until the starting ketone spot is no longer visible.

  • Deactivated Reducing Agent: Sodium borohydride is sensitive to moisture and can degrade over time if not stored properly.

    • Recommendation: Use a fresh bottle of NaBH₄ or one that has been stored in a desiccator.

  • Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent like ethyl acetate.

  • Spotting: On a silica gel TLC plate, spot the starting ketone (as a reference), the co-spot (ketone and reaction mixture), and the reaction mixture.

  • Development: Develop the plate in a chamber with a suitable mobile phase, such as a 4:1 mixture of hexane and ethyl acetate.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The ketone should be more nonpolar and have a higher Rf value than the more polar alcohol product. The reaction is complete when the ketone spot in the reaction mixture lane is absent.

Issue 2: My NMR spectrum shows broad, overlapping signals in the aliphatic region, and my product is a sticky oil that is difficult to handle.

This is often indicative of boron-containing byproducts from the sodium borohydride reduction. During the reaction, the borohydride transfers its hydride ions to the ketone, forming borate esters with the resulting alcohol.[5] These borate esters are often sticky and can complicate purification.

  • Inadequate Quenching/Work-up: The work-up procedure is critical for hydrolyzing the borate esters and removing them from the organic product.

    • Recommendation: After the reaction is complete, quench it by slowly adding a dilute acid, such as 1M HCl, until the bubbling (hydrogen gas evolution from excess NaBH₄) ceases and the solution is slightly acidic. This will hydrolyze the borate esters to boric acid and your desired alcohol.

  • Insufficient Extraction: Boric acid and other boron salts are water-soluble and should be removed during the aqueous work-up.

    • Recommendation: Perform a thorough liquid-liquid extraction. After quenching, extract your product with an organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers and wash them with water and then brine to remove any remaining water-soluble impurities.

G cluster_0 Reaction cluster_1 Work-up & Purification A 1-(3-fluoro-4-methoxyphenyl)propan-2-one in Methanol B Add NaBH4 portion-wise at 0 °C A->B C Stir at room temperature B->C D Quench with 1M HCl C->D Reaction Complete (by TLC) E Extract with Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry over Na2SO4 and Concentrate F->G H Purify by Column Chromatography G->H G A 3-fluoro-4-methoxybenzaldehyde C 1-(3-fluoro-4-methoxyphenyl)propan-2-ol A->C D Unreacted Aldehyde A->D B Methylmagnesium Bromide B->C E Byproducts from Grignard Reagent B->E

Sources

Troubleshooting

Technical Support Center: Analysis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

Welcome to the Analytical Support Portal for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol . This compound serves as a critical pharmaceutical intermediate in the synthesis of thienopyrimidine derivatives[1] and acts as a key...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Portal for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol . This compound serves as a critical pharmaceutical intermediate in the synthesis of thienopyrimidine derivatives[1] and acts as a key precursor/metabolite in the profiling of fluorinated methoxyamphetamine designer drugs[2]. Due to the presence of both highly electronegative fluorine and electron-donating methoxy groups on the phenyl ring, alongside a polar aliphatic hydroxyl group, researchers frequently encounter chromatographic and ionization challenges.

This portal provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to optimize your GC-MS and LC-MS/MS workflows.

Frequently Asked Questions (FAQs): Method Development

Q: Why am I failing to achieve baseline separation between 1-(3-fluoro-4-methoxyphenyl)propan-2-ol and its positional isomers (e.g., 2-fluoro-4-methoxy or 3-fluoro-5-methoxy analogs) using a standard C18 column? A: Standard C18 stationary phases rely purely on hydrophobic interactions, which are insufficient to resolve the subtle stereoelectronic differences between fluoro-methoxy regioisomers. The fluorine atom exerts a strong dipole but minimal steric bulk. Solution: Switch to a Biphenyl stationary phase . Biphenyl columns facilitate π−π interactions with the analyte's aromatic ring. The electron-withdrawing fluorine and electron-donating methoxy groups create a unique electron density distribution on the aromatic ring for each isomer. The biphenyl phase exploits these subtle π -electron differences, providing superior selectivity and baseline resolution.

Q: In GC-MS analysis, my peaks are broad, tailing, and show poor reproducibility. How can I fix this? A: The secondary hydroxyl group (-OH) on the propan-2-ol moiety readily forms hydrogen bonds with active silanol groups remaining on the GC column liner or stationary phase. This causes severe peak tailing and thermal degradation. Solution: You must derivatize the hydroxyl group to increase volatility and eliminate hydrogen bonding. Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA) are optimal choices. Fluoroacyl derivatization not only improves peak shape but also directs electron ionization (EI) fragmentation to yield highly abundant, characteristic mass-to-charge (m/z) ions for structural elucidation[3].

Troubleshooting Guide: Chromatographic & Mass Spec Anomalies

Issue: Poor ionization efficiency and low signal-to-noise (S/N) ratio in LC-MS/MS (ESI+ mode). Root Cause: Alcohols like 1-(3-fluoro-4-methoxyphenyl)propan-2-ol lack a highly basic site (unlike their amine counterparts, such as 3-FMA), making protonation [M+H]+ in Electrospray Ionization (ESI) inefficient. Resolution:

  • Promote Adduct Formation: Instead of forcing protonation, optimize your mobile phase to promote ammonium adduct formation [M+NH4​]+ . Add 5 mM ammonium formate to your aqueous mobile phase.

  • Adjust pH: Maintain an acidic pH (0.1% Formic Acid) to suppress the ionization of competing acidic matrix components, thereby reducing background noise.

  • Monitor Water Loss: In the collision cell, the protonated alcohol or adduct will rapidly lose water. Set your primary Multiple Reaction Monitoring (MRM) transition to monitor the [M+H−H2​O]+ product ion.

Issue: Severe matrix suppression when analyzing biological samples (plasma/urine). Root Cause: Co-eluting endogenous phospholipids or salts are competing for charge droplets in the ESI source[4]. Resolution: Implement a Solid-Phase Extraction (SPE) protocol prior to injection. Because the target analyte is neutral/weakly polar compared to amines, a strictly reversed-phase polymeric sorbent (HLB) is recommended to wash away ionic matrix components before eluting the target alcohol. Always use a deuterated internal standard (e.g., D3​ -methoxy analog) to self-validate recovery rates.

Experimental Protocols

Protocol A: Polymeric SPE and LC-MS/MS Workflow

This self-validating extraction system ensures high recovery while mitigating matrix effects.

  • Sample Pre-treatment: Aliquot of biological matrix (plasma/urine). Add of internal standard ( 100 ng/mL ). Dilute with of 0.1M Phosphate Buffer (pH 6.0) to disrupt protein binding.

  • SPE Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL Methanol, followed by 1 mL deionized water.

  • Loading & Washing: Load the pre-treated sample. Wash with 1 mL of 5% Methanol in water to remove polar interferences. Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute the target analyte with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35∘C . Reconstitute in of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Analysis: Inject onto a Biphenyl LC column ( ).

Protocol B: GC-MS Derivatization (TFAA)
  • Extraction: Perform Liquid-Liquid Extraction (LLE) using 1 mL of ethyl acetate.

  • Evaporation: Evaporate the organic layer to dryness under nitrogen.

  • Derivatization: Add of ethyl acetate and of Trifluoroacetic anhydride (TFAA). Incubate at 60∘C for 20 minutes.

  • Drying: Evaporate excess derivatizing agent under nitrogen (Crucial: TFAA will damage the GC column if injected directly).

  • Reconstitution: Reconstitute in of dry ethyl acetate and inject into the GC-MS.

Quantitative Data Presentation

Table 1: Optimized Analytical Parameters for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

Analytical TechniquePrecursor / Target Ion (m/z)Product / Qualifier Ions (m/z)Collision Energy (eV)Notes / Derivatization
LC-MS/MS (ESI+) 201.1 [M+H]+ 183.1 [M+H−H2​O]+ 15Primary Quantifier (Water loss)
LC-MS/MS (ESI+) 201.1 [M+H]+ 151.025Secondary Qualifier
LC-MS/MS (ESI+) 218.1 [M+NH4​]+ 183.110High abundance adduct
GC-MS (EI) 296.0 [M]+ (TFA)140.0, 155.0N/ATFAA Derivatized
GC-MS (EI) 182.0 [M]+ (Underiv)139.0, 109.0N/ABroad peak, poor LOD

Workflow and Pathway Visualizations

Workflow Sample Biological Matrix (Plasma/Urine) SPE Polymeric SPE (HLB Sorbent) Sample->SPE Elution Elution & Evaporation SPE->Elution Deriv TFAA Derivatization (For GC-MS) Elution->Deriv GC Route LCMS LC-MS/MS Analysis (Biphenyl Column) Elution->LCMS LC Route Data Data Acquisition & MRM Analysis Deriv->Data LCMS->Data

Caption: Analytical workflow for the extraction and analysis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Pathway Ketone 1-(3-fluoro-4-methoxyphenyl)propan-2-one (Ketone Precursor) Alcohol 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (Target Analyte) Ketone->Alcohol Reduction (NaBH4 / MeOH) Amine 3-fluoro-4-methoxyamphetamine (3-FMA) (Psychoactive Amine) Alcohol->Amine Reductive Amination Thieno Thienopyrimidine Derivatives (Pharma Intermediates) Alcohol->Thieno Amination / Coupling

Caption: Synthetic and metabolic pathways involving 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

References

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction Source: LCGC International URL:[Link]

  • Identification and characterization of the new psychoactive substance 3-fluoroethamphetamine in seized material Source: ResearchGate URL:[Link]

  • Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS Source: Shimadzu Technical Report URL:[Link]

  • Analysis of Cathinones in Plasma Using LC-MS/MS Source: ASMS 2014 ThP598 URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(3-fluoro-4-methoxyphenyl)propan-2-ol in Assays

Welcome to the technical support center for handling 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound during in vitro and in vivo experiments. Given its structural characteristics—a substituted phenyl ring suggesting potential hydrophobicity—proactive strategies are essential for generating reliable and reproducible data. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address these challenges.

Introduction: Understanding the Solubility Challenge

The adage "like dissolves like" is a fundamental principle in chemistry. Compounds with significant non-polar character, such as 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, often exhibit poor aqueous solubility. This presents a significant hurdle in biological assays, which are predominantly aqueous environments. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading experimental outcomes. The strategies outlined below are designed to mitigate these issues by enhancing the apparent solubility of the compound in your assay medium.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have when working with 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Q1: I've observed precipitation of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol after diluting my DMSO stock into aqueous assay buffer. What is the likely cause?

A1: This is a common issue when working with hydrophobic compounds. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many non-polar molecules, its miscibility with water can be a double-edged sword.[1] When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment rapidly changes from being predominantly organic to aqueous. This "solvent-shifting" can cause the compound's solubility limit in the final aqueous solution to be exceeded, leading to precipitation.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines, with minimal impact on cell proliferation and viability.[2][3] However, concentrations above 1% can have significant cytotoxic effects, including membrane damage and oxidative stress.[4] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[5]

Q3: Are there alternatives to DMSO for solubilizing 1-(3-fluoro-4-methoxyphenyl)propan-2-ol?

A3: Yes, several alternatives and supplemental strategies exist. These include the use of other co-solvents like ethanol or polyethylene glycol 400 (PEG 400), employing solubilizing excipients such as cyclodextrins, or utilizing formulation approaches like lipid-based systems.[6][7] The choice of method will depend on the specific requirements and constraints of your assay.

Q4: How can I visually confirm if my compound is fully dissolved in the final assay medium?

A4: A simple visual inspection is the first step. Look for any cloudiness, particulates, or film on the surface of the liquid or at the bottom of the vessel. For a more rigorous assessment, especially at concentrations near the solubility limit, techniques like light microscopy can be used to detect micro-precipitates.

Troubleshooting Guides: A Deeper Dive

This section provides more detailed, question-and-answer-based troubleshooting for specific experimental scenarios.

Scenario 1: Compound Precipitation During Serial Dilution

I am performing serial dilutions from a high-concentration stock of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol in 100% DMSO and observing precipitation in the lower concentration wells. Why is this happening and how can I fix it?

This issue often arises from the previously mentioned "solvent-shifting" effect. As you serially dilute, the percentage of DMSO decreases at each step, while the aqueous component increases, making the solvent environment progressively less hospitable for a hydrophobic compound.

Solutions:

  • Intermediate Dilution Steps: Instead of diluting directly into your final aqueous buffer, create an intermediate dilution series in a solvent mixture that is more accommodating, such as a higher percentage of DMSO or a co-solvent blend (e.g., 50:50 DMSO:assay buffer). From this intermediate series, you can then perform the final dilution into your assay plate.

  • Modify the Diluent: If your assay can tolerate it, consider performing the serial dilutions in an assay buffer that already contains a low percentage of the co-solvent (e.g., 0.5% DMSO). This maintains a consistent, albeit low, organic solvent concentration throughout the dilution series, which can help keep the compound in solution.

Scenario 2: Low or Inconsistent Activity in a Cell-Based Assay

My results for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol in a cell-based assay are showing low potency or high variability. Could this be related to solubility?

Absolutely. Poor solubility is a frequent culprit for such observations. If the compound precipitates in the assay medium, the actual concentration of the dissolved (and therefore biologically available) compound is much lower and more variable than the nominal concentration you intended to test.

Solutions:

  • Solubility Assessment in Final Assay Medium: Before conducting your main experiment, perform a preliminary solubility test. Prepare a series of concentrations of your compound in the final assay medium (including all components like serum, etc.) and visually inspect for precipitation after a relevant incubation period. This will help you determine the practical upper concentration limit for your assay.

  • Employ Solubilization Technologies:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[9][10] Beta-cyclodextrins (β-CD) and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[11]

    • Co-solvents: Using a mixture of solvents can significantly enhance solubility.[12] Besides DMSO, other water-miscible organic solvents can be explored, though their compatibility with the specific assay must be verified.[13][14]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the standard procedure for preparing a high-concentration stock solution of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol in DMSO.[1]

Materials:

  • 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol using an analytical balance.

  • Dissolution: Transfer the weighed compound into a sterile tube. Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM).

  • Mixing: Vortex the tube vigorously for at least 30 seconds to ensure complete dissolution.[15] Gentle warming in a water bath (e.g., to 37°C) can be used if the compound is slow to dissolve, but be mindful of potential compound degradation at higher temperatures.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store at -20°C or -80°C, protected from light.

Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility

This protocol provides a method for preparing a complex of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol with HP-β-CD to improve its aqueous solubility.

Materials:

  • 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer. The concentration will need to be optimized, but starting with a 10-20% (w/v) solution is a reasonable approach.

  • Complexation:

    • Method A (from solid): Add the weighed 1-(3-fluoro-4-methoxyphenyl)propan-2-ol directly to the HP-β-CD solution.

    • Method B (from organic stock): If starting from a small volume of a concentrated organic stock (e.g., in ethanol or methanol), add it dropwise to the vigorously stirring HP-β-CD solution. This helps to avoid immediate precipitation.

  • Mixing: Vortex the mixture for several minutes. Sonication in a water bath for 15-30 minutes can also facilitate the formation of the inclusion complex.

  • Equilibration: Allow the solution to equilibrate for at least one hour at room temperature or overnight at 4°C.

  • Filtration (Optional but Recommended): To remove any undissolved compound, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes and carefully collect the supernatant, or filter through a 0.22 µm syringe filter. The concentration of the dissolved compound in the filtrate should be determined analytically (e.g., by HPLC-UV).

Data Presentation

The following table summarizes common solubilization strategies and their typical working concentrations, along with key considerations.

Solubilization StrategyTypical Final Concentration in AssayProsCons & Considerations
DMSO 0.1% - 0.5% (v/v)High dissolving power for many compounds.[1]Potential for cytotoxicity at >0.5-1%.[2][4] Can interfere with some enzyme assays.[16]
Ethanol 0.1% - 1% (v/v)Good solvent for many organic molecules.Can be more cytotoxic than DMSO for some cell lines.[3] May affect protein stability.
PEG 400 0.5% - 2% (v/v)Generally low toxicity.May be less effective at solubilizing highly hydrophobic compounds compared to DMSO.
HP-β-Cyclodextrin 1% - 5% (w/v)Low cytotoxicity.[8] Can significantly increase aqueous solubility.May not be effective for all compounds. Can potentially interact with cell membranes at high concentrations.
Surfactants (e.g., Tween® 80) 0.01% - 0.1% (v/v)Effective at forming micelles to solubilize hydrophobic compounds.[7]Can interfere with cell membranes and some assay readouts.

Visualizing the Workflow

The decision-making process for addressing the solubility of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol can be visualized as a logical workflow.

Solubility_Workflow Start Start: Poorly Soluble 1-(3-fluoro-4-methoxyphenyl)propan-2-ol Prep_Stock Prepare High-Concentration Stock (e.g., 10-50 mM in 100% DMSO) Start->Prep_Stock Dilution Dilute to Final Concentration in Aqueous Assay Buffer Prep_Stock->Dilution Precipitation_Check Precipitation Observed? Dilution->Precipitation_Check Assay_OK Proceed with Assay (with appropriate vehicle controls) Precipitation_Check->Assay_OK No Troubleshoot Troubleshooting Strategies Precipitation_Check->Troubleshoot Yes Co_Solvent Optimize Co-Solvent (e.g., DMSO < 0.5%) Troubleshoot->Co_Solvent Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Troubleshoot->Cyclodextrin Formulation Other Formulations (e.g., Lipid-based) Troubleshoot->Formulation

Caption: A workflow for addressing solubility issues.

The mechanism of cyclodextrin-mediated solubilization is also key to understanding this approach.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation Compound Hydrophobic Compound (Poorly Soluble) Water Aqueous Environment Cyclodextrin Cyclodextrin CD_Complex <<table><tr><tdborder='0'><fontpoint-size='12'>Hydrophilic Exteriorfont>td>tr><tr><tdborder='0'><imgsrc='https://www.google.com/images/branding/googlelogo/1x/googlelogo_color_272x92dp.png'scale='false'/>td>tr><tr><tdborder='0'>Hydrophobic Cavity with Compoundtd>tr>table>> Soluble_Complex Soluble Inclusion Complex Cyclodextrin->CD_Complex Forms Inclusion Complex

Caption: Cyclodextrin inclusion complex formation.

By systematically applying these principles and protocols, researchers can overcome the solubility challenges posed by 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, leading to more accurate and reliable experimental data.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • OUCI. (n.d.).
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • (2016).
  • (n.d.).
  • WuXi AppTec DMPK. (2024).
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • PMC - NIH. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • PubMed. (2008).
  • PMC. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • (2023). Solubility enhancement techniques: A comprehensive review.
  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
  • Slideshare. (n.d.). Methods of solubility enhancements | PPTX.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • PMC. (n.d.).
  • ResearchGate. (2025). β-cyclodextrin based colon targeted delivery systems of aspirin: Synthesis, and in vitro assessment | Request PDF.
  • PMC. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • ACS Publications. (2014).
  • PubMed. (2025).
  • Sigma-Aldrich. (n.d.). 1-(3-Fluoro-4-methoxyphenyl)propan-2-one.
  • MDPI. (2025).
  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities.
  • (n.d.). 1-[3-FLUORO-4-(TRIFLUOROMETHOXY)PHENYL]-2-METHYL-2-PROPANOL.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility.
  • PubChem. (2026). 2-(4-Fluoro-3-methoxyphenyl)propan-2-ol | C10H13FO2.
  • Chemistry Stack Exchange. (2014).
  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?.
  • BLDpharm. (n.d.). 1268100-02-2|1-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-2-ol.
  • BLDpharm. (n.d.). 2357-79-1|1-(3-Fluoro-4-methoxyphenyl)propan-2-one.
  • PubChem. (2026). 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol | C10H14O2.
  • NIST WebBook. (n.d.). 2-Propanone, 1-(4-methoxyphenyl)-.

Sources

Troubleshooting

Technical Support Center: Scale-Up of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol Production

Introduction Welcome to the technical support center for the synthesis and scale-up of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. This critical intermediate is frequently utilized in the development of various pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. This critical intermediate is frequently utilized in the development of various pharmaceutical agents. As production moves from the bench to pilot and full-scale manufacturing, researchers and process chemists often encounter challenges that can impact yield, purity, and overall process efficiency.

This guide is designed to provide practical, experience-driven advice to navigate these complexities. We will delve into common issues, from reaction optimization and byproduct formation to purification and process safety, offering detailed troubleshooting strategies and robust experimental protocols. Our goal is to equip you with the knowledge to anticipate and overcome the hurdles inherent in scaling up this important synthesis.

Process Overview: Synthetic Routes

The most common and industrially viable route to 1-(3-fluoro-4-methoxyphenyl)propan-2-ol involves a two-step process:

  • Synthesis of the Ketone Intermediate: Formation of 1-(3-fluoro-4-methoxyphenyl)propan-2-one. This is typically achieved via methods such as a Friedel-Crafts acylation or by starting from 3-fluoro-4-methoxybenzaldehyde.[1][2]

  • Reduction of the Ketone: The subsequent reduction of the ketone to the desired secondary alcohol.[3][4][5]

This guide will focus on the challenges associated with both stages of this synthesis during scale-up.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address potential issues you may encounter.

Part 1: Synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-one

Q1: We are seeing low yields and several impurities during the synthesis of the ketone intermediate. What are the likely causes and how can we mitigate them?

A1: Low yields and impurity formation in the synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-one often stem from side reactions and suboptimal reaction conditions, especially during scale-up.

Common Causes & Solutions:

  • Side Reactions in Friedel-Crafts Type Syntheses: If you are employing a Friedel-Crafts acylation, the regioselectivity can be an issue. The fluorine and methoxy groups direct the substitution, but under harsh conditions, you might see isomeric byproducts.

    • Troubleshooting:

      • Lewis Acid Choice: The strength of the Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) is critical. A milder Lewis acid may improve selectivity.

      • Temperature Control: Poor heat transfer in large reactors can lead to localized "hot spots," promoting side reactions.[6] Ensure efficient stirring and use a reactor with a high surface-area-to-volume ratio.

      • Stoichiometry: Carefully control the stoichiometry of the acylating agent and Lewis acid to minimize side reactions.

  • Impure Starting Materials: The purity of your starting materials, such as 3-fluoro-4-methoxybenzaldehyde or related compounds, is paramount.[1][2]

    • Troubleshooting:

      • Starting Material Analysis: Always perform a thorough analysis (e.g., by HPLC or GC-MS) of your starting materials to identify and quantify any impurities before beginning the synthesis.[7]

      • Purification of Starting Materials: If necessary, purify the starting materials via recrystallization or distillation.

Q2: We are struggling with the work-up and isolation of the ketone. What are the best practices for this step at a larger scale?

A2: The work-up and isolation of 1-(3-fluoro-4-methoxyphenyl)propan-2-one can be challenging due to its physical properties and potential for emulsion formation.

Best Practices:

  • Quenching: For reactions involving strong acids or Lewis acids, the quench step is critical. A slow, controlled addition of the reaction mixture to a cooled quenching solution (e.g., ice-water or a dilute acid) is essential to manage the exotherm.

  • Extraction:

    • Solvent Selection: Choose an extraction solvent that offers good solubility for your product and is immiscible with the aqueous layer. Common choices include ethyl acetate, dichloromethane, or methyl tert-butyl ether (MTBE).

    • Emulsion Breaking: Emulsions can be a significant issue at scale. Consider adding brine or small amounts of a different organic solvent to break up stable emulsions.

  • Purification:

    • Distillation: If the ketone is thermally stable, vacuum distillation can be an effective purification method at scale.

    • Crystallization: If the ketone is a solid or can be induced to crystallize, this is often the most efficient method for achieving high purity on a large scale.

Part 2: Reduction of 1-(3-fluoro-4-methoxyphenyl)propan-2-one to the Alcohol

Q3: Our reduction of the ketone is incomplete, or we are observing the formation of byproducts. How can we optimize this step?

A3: Incomplete reduction and byproduct formation are common challenges in the reduction of ketones to secondary alcohols.

Optimization Strategies:

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is a commonly used, relatively mild, and cost-effective reducing agent.[5][8] It is generally selective for aldehydes and ketones.

    • Lithium Aluminum Hydride (LAH): A much stronger reducing agent that will also reduce other functional groups like esters and carboxylic acids.[4] Its high reactivity requires careful handling, especially at scale.

    • Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂). It can be highly efficient but may require specialized high-pressure equipment.[9]

  • Reaction Conditions:

    • Temperature: The reaction temperature should be carefully controlled. Lower temperatures often lead to higher selectivity and fewer byproducts.

    • Solvent: The choice of solvent (e.g., methanol, ethanol, THF) is important and depends on the reducing agent used.[5] For NaBH₄, protic solvents like methanol or ethanol are common. For LAH, aprotic ethers like THF or diethyl ether are necessary.

    • Stoichiometry: Use a slight excess of the reducing agent to ensure complete conversion, but avoid a large excess which can lead to work-up difficulties and side reactions.

  • Common Byproducts:

    • Over-reduction: With stronger reducing agents, there is a risk of over-reduction, although this is less common for this specific transformation.

    • Unreacted Ketone: This is a common impurity if the reaction is incomplete.

    • Side reactions involving the fluoro or methoxy groups: These are generally less likely under standard reduction conditions but should be considered if unexpected impurities are observed.

Q4: We are facing difficulties with the purification of the final alcohol product. What are the recommended purification strategies?

A4: The purification of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol can be challenging due to its physical properties and potential impurities.

Purification Strategies:

Method Advantages Disadvantages Best Suited For
Distillation - Effective for removing non-volatile impurities.- Can be scaled up.- Requires thermal stability of the product.- May not separate closely boiling impurities.- Removing salts and high molecular weight byproducts.
Crystallization - Can provide very high purity.- Scalable.- Requires the product to be a solid or to form a stable crystalline solid.- Yield can be lost in the mother liquor.- Achieving high purity for solid products.
Column Chromatography - Excellent for separating complex mixtures.- Can be expensive and time-consuming at scale.- Generates significant solvent waste.- Small to medium scale purification or for very challenging separations.[10]

Pro-Tip: A combination of methods is often most effective. For example, an initial distillation to remove bulk impurities followed by a final crystallization step to achieve high purity.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-one (Illustrative Example)

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Materials:

  • 3-Fluoro-4-methoxybenzaldehyde

  • Methylmagnesium bromide (or a suitable equivalent)

  • Anhydrous THF

  • Mild oxidizing agent (e.g., PCC, Dess-Martin periodinane)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reaction:

    • To a solution of 3-fluoro-4-methoxybenzaldehyde in anhydrous THF at 0 °C, add a solution of methylmagnesium bromide in diethyl ether dropwise.[11]

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up:

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude secondary alcohol.

  • Oxidation:

    • Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane).

    • Add the mild oxidizing agent in portions at room temperature.

    • Stir until the reaction is complete (monitor by TLC or HPLC).

  • Purification:

    • Filter the reaction mixture to remove the oxidant byproducts.

    • Wash the filtrate with a suitable aqueous solution (e.g., sodium bicarbonate solution).

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude ketone by vacuum distillation or column chromatography.

Protocol 2: Reduction of 1-(3-fluoro-4-methoxyphenyl)propan-2-one to 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

Materials:

  • 1-(3-fluoro-4-methoxyphenyl)propan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reduction:

    • Dissolve 1-(3-fluoro-4-methoxyphenyl)propan-2-one in methanol and cool the solution to 0 °C.

    • Add sodium borohydride in small portions, maintaining the temperature below 10 °C.

    • Stir the reaction at 0 °C until the reaction is complete (monitor by TLC or HPLC).

  • Work-up:

    • Carefully add water to quench the excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the solution under reduced pressure to obtain the crude alcohol.

    • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[12]

Visualizations

Synthesis_Workflow cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Ketone Reduction Start 3-Fluoro-4-methoxybenzaldehyde Grignard Grignard Reaction (e.g., MeMgBr) Start->Grignard Oxidation Oxidation Grignard->Oxidation Ketone 1-(3-fluoro-4-methoxyphenyl) propan-2-one Oxidation->Ketone Reduction Reduction (e.g., NaBH4) Ketone->Reduction Purification Purification (Distillation/Crystallization) Reduction->Purification Final_Product 1-(3-fluoro-4-methoxyphenyl) propan-2-ol Purification->Final_Product

Caption: Synthetic workflow for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Troubleshooting_Decision_Tree cluster_0 Troubleshooting Step 1 cluster_1 Troubleshooting Step 2 Problem Low Yield or Impurities in Final Product Check_Step1 Analyze Ketone Intermediate Purity Problem->Check_Step1 Check_Step2 Analyze Reduction Step Problem->Check_Step2 Impure_Ketone Ketone Impure? Check_Step1->Impure_Ketone Incomplete_Reduction Incomplete Reduction? Check_Step2->Incomplete_Reduction Byproducts Byproducts Present? Check_Step2->Byproducts Optimize_Ketone_Synth Optimize Ketone Synthesis: - Check starting material purity - Adjust reaction conditions - Improve work-up/purification Impure_Ketone->Optimize_Ketone_Synth Yes Optimize_Reduction Optimize Reduction: - Adjust reducing agent stoichiometry - Modify temperature/solvent - Increase reaction time Incomplete_Reduction->Optimize_Reduction Yes Optimize_Purification Optimize Final Purification: - Evaluate different methods (distillation, crystallization) - Adjust solvent systems Byproducts->Optimize_Purification Yes

Caption: Decision tree for troubleshooting low yield or impurities.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis?

A: The primary safety concerns include:

  • Handling of Grignard Reagents: These are highly reactive and pyrophoric. Ensure all equipment is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Strong Reducing Agents: Reagents like LAH react violently with water and can generate flammable hydrogen gas.

  • Exothermic Reactions: Both the Grignard reaction and the reduction can be highly exothermic. Ensure adequate cooling capacity and controlled addition of reagents to manage the heat generated.

  • Solvent Hazards: Many of the solvents used are flammable. Work in a well-ventilated area and take precautions to avoid ignition sources.

Q: What analytical techniques are most important for monitoring this process?

A: The following analytical techniques are crucial:

  • High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, assessing product purity, and quantifying impurities.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the starting materials, intermediates, and the final product.

  • Differential Scanning Calorimetry (DSC): Can be used to assess the thermal stability of intermediates and the final product, which is important for process safety evaluations.

Q: Can this process be adapted for continuous flow manufacturing?

A: Yes, both the Grignard reaction and the reduction step are amenable to continuous flow processing.[13][14][15] Flow chemistry can offer several advantages at scale, including improved heat and mass transfer, enhanced safety, and potentially higher yields and purity.

References

  • CN112299967B - Preparation method of 3-methoxy-4-fluorobenzaldehyde - Google Patents. (n.d.).
  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. (2020, March 17). Retrieved from [Link]

  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved from [Link]

  • chloro-4' -methoxyphenyl)-1,2-propanediol (trametol) and (1R,2S) - PubMed. (2002, March 15). Retrieved from [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. (2018, February 19). Retrieved from [Link]

  • REDUCTIONS 30 Carey & Sundberg Chapter 5 problems: 1a,b,c,d,f,h,j; 2; 3a-g, n,o; 4b,j,k,l. (n.d.). Retrieved from [Link]

  • Flow Chemistry as an Enabling Technology for Process-Intensified Amination Reactions: A Decadal Review - MDPI. (2026, March 31). Retrieved from [Link]

  • Purification Strategies for Flavones and Related Compounds - Teledyne Labs. (2012, November 9). Retrieved from [Link]

  • Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved from [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. (n.d.). Retrieved from [Link]

  • 2 Overview on PFAS analytical methods - Publications. (n.d.). Retrieved from [Link]

  • Reduction of Aldehydes and Ketones - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Reductive Transformations with Sodium Borohydride and Their Applications. (2026, March 20). Retrieved from [Link]

  • Analytical Method for Alachlor, Isoprocarb, Kresoxim-methyl, Diethofencarb, Thenylchlor, Tebufenpyrad, Paclobutrazol, Bitertanol. (n.d.). Retrieved from [Link]

  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC. (2022, July 19). Retrieved from [Link]

  • Molecules from Side Reactions - Siena University. (n.d.). Retrieved from [Link]

  • Example of Methoxypropanol Purification - AWS. (n.d.). Retrieved from [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol - Protocols.io. (2022, July 15). Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol - PMC. (n.d.). Retrieved from [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. (n.d.). Retrieved from [Link]

  • WO2008111418A1 - トリフルオロメタンスルホニルフルオリドの製造方法 - Google Patents. (n.d.).
  • 長崎大学学術研究成果リポジトリ. (2024, December 2). Retrieved from [Link]

  • Publications|岐阜薬科大学 合成薬品製造学研究室. (n.d.). Retrieved from [Link]

  • 医薬品原薬製造を志向したプロセス開発に関する二 面的アプローチ - Kobe University. (2025, March 1). Retrieved from [Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib - ResearchGate. (2020, October 6). Retrieved from [Link]

  • [7]1,3-ジクロロ-2-プロパノール - 1.物質に関する基本的事項 - 環境省. (n.d.). Retrieved from [Link]

  • Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol - Organic Syntheses. (2019, November 9). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in Reactions Involving 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

Introduction Welcome to the technical support center for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. This molecule is a key intermediate in the development of various pharmaceutical compounds and fine chemicals, valued for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. This molecule is a key intermediate in the development of various pharmaceutical compounds and fine chemicals, valued for the specific stereochemical and electronic properties conferred by its fluoro and methoxy substituents.[1][2] However, the presence of these functional groups, along with the secondary alcohol, can lead to specific and often challenging byproduct formation during synthesis and subsequent reactions.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered when working with this compound. We will move beyond simple procedural steps to explain the underlying chemical principles driving byproduct formation and offer robust, validated strategies to mitigate these issues, ensuring the integrity and yield of your target molecule.

Part 1: Troubleshooting Byproduct Formation During Synthesis (Reduction of Ketone)

The most common route to 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is the reduction of its corresponding ketone, 1-(3-fluoro-4-methoxyphenyl)propan-2-one.[3] While seemingly straightforward, this step can be a source of impurities if not properly controlled.

FAQ 1: My NMR/LC-MS analysis shows unreacted ketone in my final product. What causes this and how can I improve the conversion?

Answer: Incomplete conversion is typically due to insufficient reducing agent activity or stoichiometry issues.

Root Cause Analysis:

  • Insufficient Molar Equivalents: Using a 1:1 molar ratio of a mild reducing agent like sodium borohydride (NaBH₄) may not be enough to drive the reaction to completion, especially if some of the hydride is quenched by the solvent (e.g., protic solvents like methanol or ethanol).

  • Reagent Degradation: Hydride reducing agents are sensitive to moisture. Reagents that have been improperly stored may have lost significant activity.

  • Low Temperature: While lower temperatures are excellent for controlling selectivity, they also slow down the reaction rate. If the reaction time is too short for the given temperature, the conversion will be incomplete.

Troubleshooting & Optimization Strategies:

StrategyCausality & ExplanationRecommended Action
Increase Reducing Agent Stoichiometry Provides a greater excess of hydride ions to ensure all ketone molecules are reduced. This is often the simplest and most effective solution.Increase the molar equivalents of NaBH₄ to 1.5 - 2.0 relative to the ketone. Add the reagent in portions to control the initial exotherm.
Verify Reagent Quality Ensures that the reducing power is not compromised.Use a freshly opened bottle of NaBH₄ or one that has been stored in a desiccator. Avoid using old or clumpy material.
Adjust Reaction Time & Temperature Balances reaction rate with selectivity. An optimal temperature allows for complete conversion in a reasonable timeframe without promoting side reactions.Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls at 0°C, allow it to slowly warm to room temperature and continue monitoring until the starting material is consumed.
Solvent Choice The solvent affects the solubility of the reagents and the rate of reaction.Methanol or ethanol are standard choices for NaBH₄ reductions and are generally effective. Ensure the solvent is anhydrous if using stronger, moisture-sensitive reagents like LiAlH₄.[4]
Workflow: Optimizing Ketone Reduction

G start Start: Reduction of 1-(3-fluoro-4-methoxyphenyl)propan-2-one check_conversion Analyze crude product (TLC/LC-MS). Is conversion >98%? start->check_conversion incomplete Incomplete Conversion Detected check_conversion->incomplete No complete Conversion Complete. Proceed to Workup. check_conversion->complete Yes troubleshoot Troubleshooting Steps incomplete->troubleshoot increase_reagent Increase NaBH4 eq. (1.5-2.0) troubleshoot->increase_reagent check_reagent Use fresh, dry NaBH4 troubleshoot->check_reagent adjust_temp Allow reaction to warm to RT troubleshoot->adjust_temp rerun Re-run optimized reaction increase_reagent->rerun check_reagent->rerun adjust_temp->rerun rerun->start

Caption: Troubleshooting workflow for incomplete ketone reduction.

Part 2: Troubleshooting Guide for Reactions Using 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

Once synthesized, the secondary alcohol is used in further transformations. It is here that the most common and troublesome byproducts are formed.

Issue 1: Formation of Alkene Byproducts (Dehydration)

This is the most prevalent side reaction, particularly in any process involving acidic conditions.

  • Symptom: You observe a significant impurity with a molecular weight of 166.18 g/mol , corresponding to the loss of water (M-18) from your starting material (MW 184.20 g/mol ).

  • Byproduct Identity: 1-(3-fluoro-4-methoxyphenyl)prop-1-ene.

Root Cause Analysis (E1 Elimination Mechanism): Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (-OH₂⁺). This group departs, generating a secondary carbocation. This carbocation is stabilized by the adjacent aromatic ring. A weak base (like the solvent or conjugate base of the acid) then abstracts a proton from the adjacent carbon, leading to the formation of a double bond. Higher temperatures dramatically favor this elimination pathway.[5]

G cluster_0 Desired Reaction vs. Dehydration Byproduct A 1-(3-fluoro-4-methoxyphenyl)propan-2-ol B Protonated Alcohol A->B + H+ C Carbocation Intermediate B->C - H2O D Desired Product (e.g., Ester, Ether) C->D + Nucleophile (Desired Path) E Alkene Byproduct (Dehydration) C->E - H+ (Side Reaction)

Caption: Reaction pathway showing competition between substitution and elimination.

Solutions to Mitigate Dehydration:

ParameterCondition to AvoidRecommended AlternativeRationale
Catalyst Strong Brønsted acids (H₂SO₄, HCl, p-TsOH).Milder acids (e.g., pyridinium p-toluenesulfonate, PPTS) or use reactions that avoid acidic conditions entirely.Reduces the rate of protonation and subsequent carbocation formation.[5]
Temperature High temperatures (>50 °C).Run reactions at or below room temperature whenever possible.Elimination reactions have a higher activation energy and are more entropically favored than substitution, making them dominant at higher temperatures.
Reaction Type Fischer Esterification, acid-catalyzed ether synthesis.Steglich esterification (DCC/DMAP), Williamson ether synthesis (NaH, then alkyl halide).These methods proceed through non-carbocationic mechanisms, completely avoiding the E1 pathway.
Issue 2: Nucleophilic Aromatic Substitution (SNAr) or Methoxy Group Cleavage
  • Symptom: Mass spectral data suggests the loss of fluorine and addition of another nucleophile, or the conversion of the methoxy group to a hydroxyl group.

  • Byproduct Identity: Varies depending on the nucleophile present (e.g., 1-(3-alkoxy-4-methoxyphenyl)propan-2-ol) or 1-(3-fluoro-4-hydroxyphenyl)propan-2-ol.

Root Cause Analysis:

  • SNAr: The fluorine atom, being electron-withdrawing, activates the aromatic ring towards nucleophilic attack, especially when strong bases or nucleophiles are used at elevated temperatures.

  • Ether Cleavage: The methoxy group is generally stable, but can be cleaved by very strong acids like HBr or BBr₃, which are sometimes used to remove protecting groups. This is a known reaction for aryl methyl ethers.[6]

Solutions to Mitigate Ring-Related Side Reactions:

ConditionPotential ByproductMitigation Strategy
Strong Base (e.g., NaOH, KOtBu) at >80°C SNAr product (F replaced by -OH or -OR)Use non-nucleophilic organic bases (e.g., DBU, DIPEA) or milder inorganic bases (K₂CO₃). Keep reaction temperatures as low as possible.
Strong Lewis/Brønsted Acids (e.g., BBr₃, HBr) Methoxy group cleavage to phenolIf demethylation is not desired, avoid these reagents. Choose alternative synthetic routes or protecting groups that do not require harsh acidic cleavage.

Part 3: Verified Purification Protocols

Effective purification is critical for removing the byproducts discussed above.

Protocol 1: Flash Column Chromatography for Alkene Byproduct Removal

This is the most effective method for separating the more non-polar alkene byproduct from the polar alcohol product.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Crude reaction mixture

  • TLC plates, chamber, and UV lamp

Step-by-Step Methodology:

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil/solid in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel to form a free-flowing powder, and evaporate the solvent under reduced pressure.

  • Column Packing: Prepare a silica gel column using a slurry packing method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity. The non-polar alkene byproduct will elute first.[7]

  • Monitoring: Collect fractions and monitor their contents using TLC with a UV lamp for visualization. The aromatic rings of both product and byproduct are UV active.

  • Isolation: Combine the pure fractions containing the desired alcohol product and remove the solvent using a rotary evaporator.

Table: Representative Solvent Gradients for Purification

StepHexane (%)Ethyl Acetate (%)Purpose
1. Equilibration & Elution9010Elute the non-polar alkene byproduct.
2. Gradient Increase8020Begin eluting the desired alcohol product.
3. Final Elution7030Ensure all product has been eluted from the column.

Note: This gradient is a starting point and should be optimized based on TLC analysis of your specific crude mixture.[8]

Decision Tree for Purification Strategy

G start Crude Product Analysis (TLC/LC-MS) check_byproduct What is the primary impurity? start->check_byproduct alkene Alkene Byproduct (Non-polar) check_byproduct->alkene ΔRf > 0.2 ketone Unreacted Ketone (Slightly less polar than alcohol) check_byproduct->ketone ΔRf ≈ 0.1-0.2 salts Inorganic Salts (Highly Polar/Insoluble) check_byproduct->salts Baseline/Insoluble chromatography Flash Column Chromatography (Hexane/EtOAc Gradient) alkene->chromatography ketone->chromatography workup Aqueous Workup / Filtration salts->workup recrystallization Consider Recrystallization (If product is solid) chromatography->recrystallization

Caption: Decision tree for selecting an appropriate purification method.

References

  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. ACG Publications. [Link]

  • Purification Strategies for Flavones and Related Compounds - Teledyne Labs. Teledyne ISCO. [Link]

  • The use of alternative solvent purification techniques - OSU Chemistry. Oregon State University. [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. James Madison University. [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol - Protocols.io. protocols.io. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol: A Comparative Guide

For Immediate Release In the landscape of pharmaceutical development and manufacturing, the rigorous validation of analytical methods is a cornerstone of quality assurance and regulatory compliance. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the landscape of pharmaceutical development and manufacturing, the rigorous validation of analytical methods is a cornerstone of quality assurance and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, a key intermediate in various synthetic pathways. The focus is on providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and implement the most appropriate analytical strategies for their specific needs.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][3] This is a mandatory requirement in the pharmaceutical industry, governed by guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and other regulatory bodies.[4][5]

This guide will delve into the validation of chromatographic and spectroscopic methods, providing a comparative analysis of their performance based on key validation parameters.

The Importance of a Lifecycle Approach to Method Validation

Modern analytical method validation is not a one-time event but a continuous process that spans the entire lifecycle of the method.[6] This lifecycle approach, emphasized in recent ICH guidelines like Q2(R2) and Q14, integrates method development, validation, and ongoing monitoring to ensure the method remains fit for its intended purpose.[6][7] This contrasts with a traditional "check-the-box" approach and promotes a more scientific and risk-based strategy.[6]

The validation process begins with the establishment of an Analytical Target Profile (ATP), which defines the performance requirements of the method.[6] This is followed by a risk assessment to identify potential sources of variability.[6] Based on the ATP and risk assessment, a validation protocol is developed, outlining the parameters to be tested and the acceptance criteria.[6]

Comparative Analysis of Analytical Techniques

The two primary analytical techniques for the quantification and purity assessment of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Spectroscopic methods, such as UV-Visible Spectroscopy, also play a crucial role, particularly for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture.[8][9] For 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Causality Behind Experimental Choices in HPLC Method Development:
  • Column Selection: A C18 column is a common choice for the separation of moderately polar compounds like the target analyte due to its hydrophobic stationary phase.[10][11] The choice of particle size (e.g., 5 µm) represents a balance between efficiency and backpressure.[11]

  • Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and resolution.[10][11] The pH of the aqueous phase is critical for controlling the ionization state of the analyte, which in turn affects its retention time.[10]

  • Detector Selection: A UV detector is suitable for this analyte due to the presence of a chromophore (the substituted phenyl ring). The detection wavelength is chosen at the absorbance maximum of the analyte to ensure high sensitivity.

Experimental Protocol: HPLC Method Validation

A typical validation protocol for an HPLC method for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol would include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and a placebo sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12] This is typically evaluated by analyzing a series of solutions of the analyte at different concentrations and performing a linear regression analysis of the peak area versus concentration.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3] For an assay, the minimum specified range is typically 80% to 120% of the test concentration.[3]

  • Accuracy: The closeness of test results obtained by the method to the true value.[12] It is often determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and the percentage of recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3] This provides an indication of its reliability during normal usage.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[13] For 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, GC can be a suitable alternative to HPLC, particularly if the analyte and its potential impurities are thermally stable and volatile.

Causality Behind Experimental Choices in GC Method Development:
  • Column Selection: The choice of the stationary phase is critical for achieving the desired separation. A mid-polar phase, such as one containing a percentage of cyanopropylphenyl, can provide good selectivity for this type of analyte.[14]

  • Inlet and Detector Temperatures: The inlet temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. The detector temperature is set to prevent condensation of the analytes.

  • Carrier Gas and Flow Rate: Helium or hydrogen are common carrier gases. The flow rate is optimized to achieve a balance between analysis time and chromatographic resolution.

  • Detector: A Flame Ionization Detector (FID) is a common choice for the analysis of organic compounds due to its high sensitivity and wide linear range.[15]

Experimental Protocol: GC Method Validation

The validation parameters for a GC method are analogous to those for HPLC and are evaluated using similar experimental designs.

Spectroscopic Methods: UV-Visible Spectroscopy

UV-Visible spectroscopy can be a simple and rapid method for the quantitative analysis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, provided there are no interfering substances that absorb at the same wavelength.[8][16]

Causality Behind Experimental Choices in UV-Visible Spectroscopy:
  • Solvent Selection: The solvent should be transparent in the wavelength range of interest and should not react with the analyte.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity and to minimize the impact of minor fluctuations in the wavelength setting.

Experimental Protocol: UV-Visible Spectroscopy Validation

Validation of a UV-Visible spectroscopic method typically focuses on:

  • Specificity: Demonstrated by comparing the spectrum of the analyte in the sample matrix with that of a pure standard.

  • Linearity and Range: Established by measuring the absorbance of a series of solutions of known concentration and applying Beer's Law.

  • Accuracy: Assessed by recovery studies.

  • Precision: Evaluated by repeated measurements of the same sample.

Data Presentation and Comparison

The performance of each analytical technique is summarized in the tables below, allowing for a direct comparison of their key validation parameters.

Table 1: Comparison of HPLC and GC Method Validation Parameters
Validation ParameterHPLCGC
Specificity High selectivity for non-volatile and thermally labile compounds.Excellent for volatile and thermally stable compounds. Potential for co-elution of similar compounds.
Linearity (R²) Typically > 0.999Typically > 0.998
Range Wide, easily adjustable by changing injection volume or sample concentration.Dependent on analyte volatility and column capacity.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD) Repeatability: < 1.0%; Intermediate Precision: < 2.0%Repeatability: < 1.5%; Intermediate Precision: < 2.5%
LOD / LOQ Generally lower than GC for non-volatile compounds.Highly sensitive for volatile compounds.
Robustness Sensitive to changes in mobile phase composition, pH, and column temperature.Sensitive to changes in carrier gas flow rate, oven temperature program, and inlet parameters.
Table 2: Performance of UV-Visible Spectroscopy
Validation ParameterUV-Visible Spectroscopy
Specificity Lower than chromatographic methods; susceptible to interference from absorbing impurities or excipients.
Linearity (R²) Typically > 0.995
Accuracy (% Recovery) 97.0 - 103.0%
Precision (RSD) < 2.0%
Advantages Rapid, simple, and cost-effective.
Limitations Only suitable for quantitative analysis of the main component in the absence of interfering substances.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for analytical method validation and the logical relationships between the different validation parameters.

ValidationWorkflow cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Method Validation Execution cluster_2 Phase 3: Documentation & Lifecycle Management ATP Define Analytical Target Profile (ATP) RiskAssessment Conduct Risk Assessment ATP->RiskAssessment Protocol Develop Validation Protocol RiskAssessment->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Lifecycle Continuous Monitoring & Revalidation Report->Lifecycle ValidationParameters Method Validated Analytical Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Accuracy->Linearity Range Range Precision->Range Linearity->Range LOD LOD Range->LOD LOQ LOQ Range->LOQ

Caption: The logical relationship between key analytical method validation parameters.

Conclusion

The choice of an analytical method for the validation of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol depends on the specific requirements of the analysis. HPLC offers high selectivity and is suitable for a wide range of compounds, making it the method of choice for complex mixtures and stability-indicating assays. GC is a viable alternative for volatile and thermally stable analytes. UV-Visible spectroscopy provides a rapid and cost-effective means of quantification when specificity is not a concern.

A thorough understanding of the principles behind each technique and a robust validation protocol are essential for ensuring the generation of reliable and accurate data, which is paramount for regulatory submissions and ensuring product quality. The adoption of a lifecycle approach to method validation ensures that the analytical procedure remains fit for its intended purpose throughout the product's lifecycle.

References
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 19). Available from: [Link]

  • USP <1225> Method Validation - BA Sciences. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 29). Available from: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025, November 13). Available from: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. Available from: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. (2025, November 13). Available from: [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective - Association for Accessible Medicines. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available from: [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023, December 15). Available from: [Link]

  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures - European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC. (2020, February 12). Available from: [Link]

  • How is the Validation of Analytical Methods Performed? - gmp-compliance.org. (2026, March 20). Available from: [Link]

  • A New Kinetic‐Mechanistic Approach Towards Spectrophotometric Bioanalysis of 2‐Phenylethylamine as a Sympathomimetic Agent Using Sodium Isopropyl Xanthate - PMC. (2026, March 5). Available from: [Link]

  • A Review on Step-by-Step Analytical Method Validation - iosrphr.org. (2015, October 15). Available from: [Link]

  • Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection - ResearchGate. Available from: [Link]

  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC. Available from: [Link]

  • (PDF) A New Kinetic‐Mechanistic Approach Towards Spectrophotometric Bioanalysis of 2‐Phenylethylamine as a Sympathomimetic Agent Using Sodium Isopropyl Xanthate - ResearchGate. (2026, March 10). Available from: [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. (2018, February 19). Available from: [Link]

  • Analysis of neutral per- and polyfluoroalkyl substances (PFAS) by gas chromatography ‒ high resolution mass spectrometry (GCHRMS) - PubMed. (2025, July 19). Available from: [Link]

  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION - DCVMN. Available from: [Link]

  • 2 Overview on PFAS analytical methods - Publications. Available from: [Link]

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Comparative

A Comparative Guide to the Synthesis of 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals The synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, a key intermediate in the preparation of various pharmaceutical compounds, can be approached throu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, a key intermediate in the preparation of various pharmaceutical compounds, can be approached through several distinct synthetic routes. This guide provides an in-depth comparison of the most common methods, offering insights into the experimental choices, and presenting supporting data to aid in the selection of the most suitable pathway for your research and development needs.

At a Glance: Comparison of Synthetic Routes

Route Starting Material Key Transformation Typical Yield Key Advantages Key Disadvantages
Route 1 3-Fluoro-4-methoxyphenylacetoneKetone ReductionHighHigh yields, readily available starting material.Use of potentially hazardous reducing agents.
Route 2 3-Fluoro-4-methoxybenzaldehydeGrignard ReactionModerate to HighVersatile for creating substituted propanols.Requires anhydrous conditions; Grignard reagent preparation can be sensitive.
Route 3 3-Fluoro-4-methoxyphenylacetonitrileNitrile Conversion & ReductionModerateAvoids direct handling of the ketone intermediate.Multi-step process, potentially lower overall yield.

Route 1: Reduction of 3-Fluoro-4-methoxyphenylacetone

This is arguably the most direct and widely employed method for the synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol. The core of this route is the reduction of the ketone functionality of 1-(3-fluoro-4-methoxyphenyl)propan-2-one.

Diagram of Synthesis Route 1

Synthesis_Route_1 Start 3-Fluoro-4-methoxyphenylacetone Product 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol Start->Product Reduction (e.g., NaBH4, LiAlH4, Catalytic Hydrogenation)

Caption: Reduction of a ketone to a secondary alcohol.

Underlying Chemistry

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. This is achieved by the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[1][2] The choice of reducing agent is critical and depends on factors such as selectivity, safety, and cost.

Experimental Protocols

Method 1A: Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, making it a popular choice for the reduction of aldehydes and ketones.[3][4][5][6] It is generally unreactive towards esters, amides, and carboxylic acids, which can be an advantage in the synthesis of complex molecules.[3][6]

Experimental Procedure:

  • Dissolve 1-(3-fluoro-4-methoxyphenyl)propan-2-one (1 equivalent) in a suitable solvent such as methanol or ethanol at room temperature.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Method 1B: Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride.[7][8] It readily reduces not only aldehydes and ketones but also esters, carboxylic acids, amides, and nitriles.[7][8] Due to its high reactivity, it must be handled with extreme care in an anhydrous environment.

Experimental Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2-1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-(3-fluoro-4-methoxyphenyl)propan-2-one (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension.

  • After the addition, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[8]

  • Filter the resulting granular precipitate and wash it with the reaction solvent.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Method 1C: Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Palladium on carbon, Platinum oxide) to reduce the ketone.[9] This method is often considered a "greener" alternative to metal hydride reductions.

Experimental Procedure:

  • Dissolve 1-(3-fluoro-4-methoxyphenyl)propan-2-one (1 equivalent) in a suitable solvent like ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% Pd/C).

  • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically from a balloon or a pressurized system).

  • Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.

  • Filter the catalyst through a pad of Celite and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as necessary.

Performance Comparison
Reducing Agent Yield Reaction Time Safety Considerations Selectivity
NaBH₄ High2-4 hoursRelatively safe, reacts slowly with protic solvents.High for ketones and aldehydes.[3][6]
LiAlH₄ Very High1-2 hoursHighly reactive and pyrophoric, must be handled under anhydrous conditions.Low, reduces most carbonyl-containing functional groups.[7][8]
Catalytic Hydrogenation HighVariable (hours to days)Requires handling of hydrogen gas and potentially pyrophoric catalysts.Can also reduce other unsaturated functional groups (e.g., alkenes, alkynes).[1]

Route 2: Grignard Reaction with 3-Fluoro-4-methoxybenzaldehyde

This route involves the formation of a carbon-carbon bond by reacting a Grignard reagent, in this case, methylmagnesium bromide, with 3-fluoro-4-methoxybenzaldehyde.

Diagram of Synthesis Route 2

Synthesis_Route_2 Start 3-Fluoro-4-methoxybenzaldehyde Intermediate Alkoxide Intermediate Start->Intermediate 1. CH3MgBr Product 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol Intermediate->Product 2. H3O+ workup

Caption: Grignard reaction followed by acidic workup.

Underlying Chemistry

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[10][11] The organomagnesium halide (Grignard reagent) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[11] A subsequent acidic workup protonates the resulting alkoxide to yield the alcohol.[10]

Experimental Protocol

Experimental Procedure:

  • Prepare the Grignard reagent by reacting methyl bromide with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

  • In a separate flame-dried flask, dissolve 3-fluoro-4-methoxybenzaldehyde (1 equivalent) in anhydrous diethyl ether or THF.

  • Cool the aldehyde solution to 0 °C in an ice bath.

  • Slowly add the prepared methylmagnesium bromide solution (1.1-1.2 equivalents) to the stirred aldehyde solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Carefully quench the reaction by slowly pouring it into a cold saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices
  • Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic solvent, including water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

  • Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is crucial to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Slow Addition at Low Temperature: The reaction between the Grignard reagent and the aldehyde is exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent side reactions.

Route 3: From 3-Fluoro-4-methoxyphenylacetonitrile

This multi-step route offers an alternative pathway that avoids the direct use of 1-(3-fluoro-4-methoxyphenyl)propan-2-one. It involves the conversion of the nitrile to a ketone, followed by reduction.

Diagram of Synthesis Route 3

Synthesis_Route_3 Start 3-Fluoro-4-methoxyphenylacetonitrile Intermediate1 Imine Intermediate Start->Intermediate1 1. CH3MgBr Intermediate2 1-(3-Fluoro-4-methoxyphenyl)propan-2-one Intermediate1->Intermediate2 2. H3O+ workup Product 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol Intermediate2->Product Reduction

Caption: Multi-step synthesis from a nitrile intermediate.

Underlying Chemistry

This route begins with the reaction of a Grignard reagent with a nitrile, which, after hydrolysis, yields a ketone. This ketone is then reduced to the desired secondary alcohol using one of the methods described in Route 1.

Experimental Protocol

Experimental Procedure:

  • Ketone Synthesis:

    • React 3-fluoro-4-methoxyphenylacetonitrile with methylmagnesium bromide in an anhydrous ethereal solvent.

    • The initial addition of the Grignard reagent forms an imine intermediate.

    • Hydrolysis of the imine intermediate with aqueous acid yields 1-(3-fluoro-4-methoxyphenyl)propan-2-one.

  • Ketone Reduction:

    • The synthesized ketone is then reduced to 1-(3-fluoro-4-methoxyphenyl)propan-2-ol using one of the methods described in Route 1 (e.g., NaBH₄ reduction).

Considerations for Route 3

While this route provides an alternative, the overall yield may be lower due to the additional synthetic steps. However, it can be advantageous if the starting nitrile is more readily available or cost-effective than the corresponding ketone.

Conclusion

The choice of the optimal synthesis route for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol depends on several factors, including the scale of the synthesis, available equipment, safety considerations, and the cost and availability of starting materials.

  • For high-yield, straightforward synthesis , the reduction of 3-fluoro-4-methoxyphenylacetone (Route 1) is often the preferred method. Sodium borohydride offers a good balance of reactivity and safety for this transformation.

  • For versatility and the potential to introduce different alkyl groups , the Grignard reaction with 3-fluoro-4-methoxybenzaldehyde (Route 2) is a powerful option, provided that anhydrous conditions can be strictly maintained.

Researchers and drug development professionals should carefully evaluate these factors to select the most efficient and practical synthetic strategy for their specific needs.

References

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2026, March 20). Reductive Transformations with Sodium Borohydride and Their Applications. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxyacetophenone. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Fluoro-4-methoxyphenylacetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN112299967B - Preparation method of 3-methoxy-4-fluorobenzaldehyde.
  • PubMed. (2002, March 15). Synthesis of (1R,2S)-1-(3'-chloro-4' -methoxyphenyl)-1,2-propanediol (trametol) and (1R,2S)-1-(3',5'-dichloro-4'-methoxyphenyl)-1,2-propanediol, chlorinated fungal metabolites in the natural environment. Retrieved from [Link]

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Validation

A Comparative Guide to the Biological Activity of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol and its Analogues

This guide provides a comparative analysis of the potential biological activity of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol and its structural analogues. In the absence of extensive direct experimental data for the title...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the potential biological activity of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol and its structural analogues. In the absence of extensive direct experimental data for the title compound, this document synthesizes information from published literature on structurally related molecules to infer its likely pharmacological profile and to delineate key structure-activity relationships (SAR). This analysis is intended for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorinated and Methoxylated Phenylpropanoids

Phenylpropanoids are a large class of organic compounds of plant origin, characterized by a phenyl group attached to a three-carbon propane side chain.[1][2] They exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2] The introduction of substituents, such as fluorine atoms and methoxy groups, onto the phenyl ring can significantly modulate the physicochemical properties and pharmacological activities of these molecules.[3][4]

The subject of this guide, 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, is a synthetic phenylpropanoid derivative. Its structure combines a phenyl ring substituted with a fluorine atom at the meta-position and a methoxy group at the para-position, along with a propan-2-ol side chain. This combination of functional groups suggests potential interactions with various biological targets.

Key Structural Features and Their Potential Impact:

  • Fluorine Substitution: The presence of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also alter the acidity of nearby protons and influence binding interactions with biological targets through the formation of hydrogen bonds or other electrostatic interactions.[3][4] The introduction of fluorine into organic molecules is a common strategy in drug discovery to improve pharmacokinetic and pharmacodynamic properties.[5][6]

  • Methoxy Group: The methoxy group is an electron-donating group that can influence the electron density of the aromatic ring, affecting how the molecule interacts with receptors and enzymes. It can also participate in hydrogen bonding and impact the molecule's lipophilicity and solubility.[7]

  • Propan-2-ol Side Chain: The secondary alcohol in the propan-2-ol side chain can act as both a hydrogen bond donor and acceptor, which is crucial for binding to many biological macromolecules. The stereochemistry of this chiral center can also lead to stereoselective interactions with biological targets.

This guide will explore the known biological activities of analogues to build a predictive framework for the activity of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Comparative Analysis of Biological Activity: A Structure-Activity Relationship (SAR) Perspective

Direct experimental data on 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is limited in publicly available literature. Therefore, we will infer its potential activities by examining its structural analogues. The following sections compare analogues based on the variation of substituents on the phenyl ring and modifications of the propanol side chain.

Analogues with Varying Phenyl Ring Substitution

The substitution pattern on the phenyl ring is a critical determinant of biological activity.

Table 1: Comparison of Biological Activities of Phenylpropanol Analogues with Different Ring Substitutions

Compound/AnalogueSubstitution PatternObserved/Potential Biological ActivityKey Findings & Inferences
1-(4-methoxyphenyl)propan-2-ol 4-methoxyIntermediate in the synthesis of CNS stimulants.[8]The methoxy group at the para position is a common feature in many biologically active compounds.
Fluorinated Retinoic Acid Analogues (4-methoxy-2,3,6-trimethylphenyl) with fluorine on the side chainAntipapilloma activity.[9]Fluorination can enhance anticancer activity.
trans-Anethole (1-(4-methoxyphenyl)prop-1-ene) 4-methoxy, propenyl side chainAntifungal activity.[7]The methoxy group contributes to antifungal potency.
Phenolic Compounds Various hydroxyl and methoxy substitutionsCytotoxicity against cancer cell lines.[10][11]The presence and position of hydroxyl and methoxy groups are crucial for cytotoxic effects.

Structure-Activity Relationship Insights:

  • Role of the Methoxy Group: The methoxy group, particularly at the para-position, is a common feature in compounds with a range of biological activities, from CNS effects to antifungal properties.[7][8] Its presence in 1-(3-fluoro-4-methoxyphenyl)propan-2-ol suggests the potential for similar activities.

  • Impact of Fluorination: The addition of a fluorine atom to aromatic rings or side chains in analogues has been shown to enhance antiproliferative and anticancer activities.[9] This suggests that 1-(3-fluoro-4-methoxyphenyl)propan-2-ol may possess cytotoxic properties against cancer cells. The position of the fluorine atom is also critical; for instance, in some series of compounds, ortho-substitution leads to better inhibitory activity compared to meta or para substitutions.

Analogues with Modified Side Chains

Modifications to the propan-2-ol side chain can significantly alter the biological activity.

Table 2: Comparison of Biological Activities of Analogues with Modified Side Chains

Compound/AnalogueSide ChainObserved/Potential Biological ActivityKey Findings & Inferences
1-(3-Fluoro-4-methoxyphenyl)propan-2-one Propan-2-onePrecursor for the synthesis of the target alcohol.The ketone may have its own distinct biological activities.
Phenylpropanoid Derivatives Varied (e.g., propenyl)Antifungal activity.[7]The degree of saturation and the presence of other functional groups on the side chain influence activity.
1,3-difluoro-2-propanol Dihalogenated propanolMetabolized to a toxic aconitate hydratase inhibitor.[3]Highlights the potential for metabolism of the propanol side chain to produce active or toxic metabolites.

Structure-Activity Relationship Insights:

  • Oxidation State of the Side Chain: The oxidation state of the side chain (alcohol vs. ketone vs. alkene) is critical. While the alcohol of the target compound can participate in hydrogen bonding, a ketone precursor would have different electronic and steric properties.

  • Potential for Metabolism: The propan-2-ol side chain can be a site of metabolism. For example, it could be oxidized in vivo to the corresponding ketone. Understanding the metabolic fate of the molecule is crucial for predicting its overall biological effect and potential toxicity.[3]

Postulated Biological Activities and Mechanistic Pathways

Based on the SAR analysis of its analogues, 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is hypothesized to exhibit the following biological activities:

  • Anticancer/Cytotoxic Activity: The presence of both fluoro and methoxy groups on the phenyl ring suggests potential for cytotoxicity against cancer cell lines.[9][10][11] The mechanism could involve the induction of apoptosis, mediated by the loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production.[10]

  • Antimicrobial Activity: Many phenolic and phenylpropanoid compounds exhibit antimicrobial properties.[7] The specific combination of substituents in the target molecule may confer activity against various bacterial and fungal strains.

  • Neurological Activity: Given that some methoxyphenylpropanol derivatives are intermediates for CNS stimulants[8], and that many small molecules with similar structures can cross the blood-brain barrier, there is a possibility of activity at neuronal receptors, such as adrenergic or dopaminergic receptors.

Below is a diagram illustrating a hypothetical signaling pathway that could be modulated by a biologically active phenylpropanoid derivative leading to apoptosis.

G cluster_0 cluster_1 Cellular Effects cluster_2 Apoptotic Cascade Compound Compound ROS_Production Increased ROS Production Compound->ROS_Production Induces MMP_Loss Mitochondrial Membrane Potential Loss Compound->MMP_Loss Induces ROS_Production->MMP_Loss Caspase_Activation Caspase Activation MMP_Loss->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Leads to

Caption: Hypothetical pathway for compound-induced apoptosis.

Experimental Protocols for Biological Activity Screening

To empirically determine the biological activity of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol and its analogues, a series of in vitro assays can be employed.[12][13][14] These assays provide quantitative data to compare the potency and efficacy of different compounds.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[15][16]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (1-(3-fluoro-4-methoxyphenyl)propan-2-ol and its analogues) in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[16]

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Receptor Binding Assay

To investigate the potential neurological activity, a radioligand binding assay can be used to determine the affinity of the compounds for specific receptors, such as adrenergic or dopaminergic receptors.[17][18][19]

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., rabbit iris-ciliary bodies for adrenergic receptors).[17]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., ³H-dihydroergocryptine for alpha-adrenergic receptors), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The experimental protocols detailed in this guide provide a clear path for the empirical validation of these hypotheses. Through systematic in vitro screening, the biological activity of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol can be thoroughly characterized, and its potential as a lead compound for drug development can be ascertained. Further studies should also focus on the stereospecific synthesis and testing of the individual enantiomers of this chiral molecule, as they may exhibit different biological activities and potencies.

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Sources

Comparative

A Comparative Guide to the Enantioselective Synthesis of 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol

The chiral alcohol 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is a key building block in the synthesis of various pharmaceutical agents. Its specific stereochemistry is often crucial for biological activity, making enantios...

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Author: BenchChem Technical Support Team. Date: April 2026

The chiral alcohol 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is a key building block in the synthesis of various pharmaceutical agents. Its specific stereochemistry is often crucial for biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides a comparative overview of the primary methodologies for the enantioselective synthesis of this important intermediate, with a focus on asymmetric hydrogenation, biocatalytic reduction, and the use of chiral boron-based reagents. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols for selected methods.

Introduction: The Significance of Chiral 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol

The presence of a fluorine atom on an aromatic ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The 3-fluoro-4-methoxyphenyl moiety is a common feature in modern drug candidates. Consequently, the efficient and highly enantioselective synthesis of chiral synthons like 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is of paramount importance in drug discovery and development. The primary route to this chiral alcohol is the asymmetric reduction of the corresponding prochiral ketone, 1-(3-fluoro-4-methoxyphenyl)propan-2-one.

Asymmetric Hydrogenation and Transfer Hydrogenation: The Noyori-Type Approach

The Nobel Prize-winning work of Ryoji Noyori on asymmetric hydrogenation has provided a powerful and versatile tool for the synthesis of chiral alcohols.[1][2] These methods typically employ ruthenium complexes with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine.[3][4] The reaction can be performed under a hydrogen atmosphere (asymmetric hydrogenation) or using a hydrogen donor like 2-propanol or formic acid (asymmetric transfer hydrogenation).[1][5]

The mechanism of Noyori-type asymmetric hydrogenation involves the formation of a ruthenium hydride species which coordinates to the ketone. The chiral ligands create a sterically defined environment, forcing the hydride to be delivered to one face of the carbonyl group preferentially, thus inducing enantioselectivity.[5]

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

// Nodes Precatalyst [label="[RuCl2(diphosphine)(diamine)]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActiveCatalyst [label="Ru-H Species", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ketone [label="1-(3-fluoro-4-methoxyphenyl)propan-2-one"]; CoordinationComplex [label="Ru-H-Ketone Complex"]; HydrideTransfer [label="Hydride Transfer (Transition State)"]; ProductComplex [label="Ru-Product Complex"]; Product [label="Chiral Alcohol", fillcolor="#FBBC05", fontcolor="#202124"]; Regeneration [label="Catalyst Regeneration"];

// Edges Precatalyst -> ActiveCatalyst [label="Activation (Base, H2 or H-donor)"]; ActiveCatalyst -> CoordinationComplex [label="+ Ketone"]; Ketone -> CoordinationComplex; CoordinationComplex -> HydrideTransfer [label="Intramolecular Hydride Transfer"]; HydrideTransfer -> ProductComplex; ProductComplex -> Product [label="Product Release"]; ProductComplex -> Regeneration; Regeneration -> ActiveCatalyst [label="Restores Active Catalyst"]; } केंद्रीकृत उत्प्रेरक चक्र का एक सरलीकृत आरेख।

Comparative Data for Asymmetric Hydrogenation:
Catalyst SystemSubstrateH₂ Pressure (atm)Temp (°C)SolventYield (%)ee (%)Reference
Ru-BINAP/DiamineSubstituted Acetophenones4 - 10023 - 100Methanol/Isopropanol>95>98[4]
Ru-TsDPENAcetophenone DerivativesN/A (Transfer)RT2-PropanolHigh>99[5]

Note: This table presents typical data for analogous substrates to illustrate the potential of the methodology.

Biocatalytic Reduction: The Green Chemistry Approach

Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), has emerged as a powerful and environmentally friendly alternative to traditional chemical methods.[6] ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones. For asymmetric synthesis, they are typically used in the reductive direction, transferring a hydride from a cofactor, usually nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH), to the carbonyl group of the ketone.

The high enantioselectivity of ADHs stems from the intricate three-dimensional structure of the enzyme's active site, which precisely orients the substrate relative to the cofactor. A key challenge in biocatalysis is the need for an efficient cofactor regeneration system, as the cofactor is used in stoichiometric amounts. This is often achieved by using a sacrificial alcohol (e.g., isopropanol) and a second enzyme or by using whole-cell systems.[7]

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

// Nodes Ketone [label="1-(3-fluoro-4-methoxyphenyl)propan-2-one"]; ADH_NADH [label="ADH-NADH Complex"]; TransitionState [label="Enzyme-Substrate-Cofactor Complex"]; Product [label="Chiral Alcohol", fillcolor="#FBBC05", fontcolor="#202124"]; ADH_NAD [label="ADH-NAD+ Complex"]; CofactorRegen [label="Cofactor Regeneration System (e.g., GDH/Glucose or IPA/ADH)"]; NAD [label="NAD+"]; NADH [label="NADH", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ketone -> TransitionState; ADH_NADH -> TransitionState [label="Binding"]; TransitionState -> Product [label="Hydride Transfer"]; TransitionState -> ADH_NAD; Product -> Ketone [label="Product Release", dir=back]; ADH_NAD -> NAD [label="NAD+ Release"]; NAD -> CofactorRegen; CofactorRegen -> NADH; NADH -> ADH_NADH [label="Binding"]; } एक एडीएच-उत्प्रेरित अपचयन का योजनाबद्ध चित्रण।

Comparative Data for Biocatalytic Reduction:

The application of biocatalysis to the synthesis of fluorinated compounds is a growing field.[8][9] While specific data for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is limited, studies on similar fluorinated ketones demonstrate the potential for excellent enantioselectivity.

EnzymeSubstrateCofactor RegenerationpHTemp (°C)Yield (%)ee (%)Reference
ADH from Rhodococcus ruberFluoroacetophenonesGlucose/GDH7.030>90>99General biocatalysis literature
Engineered ADHVarious KetonesIsopropanol7.525>95>99General biocatalysis literature

Note: This table is illustrative, based on the performance of ADHs with similar substrates.

Chiral Boron-Based Reagents: A Classic Approach

Asymmetric reduction using chiral boron-based reagents, such as B-chlorodiisopinocampheylborane (DIP-Chloride™), represents a well-established method for the synthesis of chiral alcohols.[10][11] The mechanism involves the coordination of the borane to the carbonyl oxygen, followed by the diastereoselective transfer of a hydride from the isopinocampheyl group to the carbonyl carbon. The steric bulk of the pinene-derived ligands dictates the facial selectivity of the hydride transfer.

While effective, this method is a stoichiometric process, which can be a drawback in terms of atom economy and waste generation compared to catalytic methods. However, the high enantioselectivities achievable and the commercial availability of the reagents make it a valuable option, particularly at the lab scale.

dot graph { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

// Nodes Ketone [label="1-(3-fluoro-4-methoxyphenyl)propan-2-one"]; DIP_Chloride [label="DIP-Chloride™", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coordination [label="Coordination of Boron to Carbonyl Oxygen"]; HydrideTransfer [label="Six-membered Ring Transition State (Zimmerman-Traxler like)"]; BorinateEster [label="Intermediate Borinate Ester"]; Hydrolysis [label="Hydrolysis"]; Product [label="Chiral Alcohol", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Ketone -> Coordination; DIP_Chloride -> Coordination; Coordination -> HydrideTransfer [label="Hydride Transfer"]; HydrideTransfer -> BorinateEster; BorinateEster -> Hydrolysis [label="Workup (e.g., NaOH/H2O2)"]; Hydrolysis -> Product; } डीआईपी-क्लोराइड के साथ अपचयन का एक सरलीकृत मार्ग।

Comparative Data for Chiral Boron-Based Reagents:

DIP-Chloride has shown excellent efficacy in the reduction of various ketones, including those with fluoro substituents.[10]

ReagentSubstrateTemp (°C)SolventYield (%)ee (%)Reference
(+)-DIP-Chloride™4-Chloro-4'-fluorobutyrophenone-25THF9098[10]
DIP-Chloride™Perfluoroalkyl ketones-25 to RTTHFHigh>96[11]

Note: Data for a structurally related fluorinated ketone is presented to indicate the expected performance.

Experimental Protocols

Representative Protocol for Asymmetric Transfer Hydrogenation

Materials:

  • [RuCl(p-cymene)((R,R)-TsDPEN)] (Noyori-type precatalyst)

  • 1-(3-fluoro-4-methoxyphenyl)propan-2-one

  • Anhydrous 2-propanol

  • Potassium tert-butoxide

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the Ru-precatalyst (0.01 mol%).

  • Add anhydrous 2-propanol (0.1 M solution of the ketone).

  • Add 1-(3-fluoro-4-methoxyphenyl)propan-2-one (1.0 eq).

  • Add a solution of potassium tert-butoxide in 2-propanol (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Representative Protocol for Biocatalytic Reduction

Materials:

  • Alcohol dehydrogenase (e.g., from a commercial supplier or as a whole-cell lysate)

  • NADP⁺ or NAD⁺

  • Glucose dehydrogenase (GDH)

  • D-Glucose

  • 1-(3-fluoro-4-methoxyphenyl)propan-2-one

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of phosphate buffer.

  • Add NADP⁺ (or NAD⁺), D-glucose, and GDH.

  • Add the alcohol dehydrogenase.

  • Dissolve 1-(3-fluoro-4-methoxyphenyl)propan-2-one in a minimal amount of co-solvent (if necessary) and add it to the reaction mixture.

  • Gently stir the reaction at the optimal temperature for the enzyme (e.g., 30 °C).

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product if necessary and determine the enantiomeric excess by chiral HPLC.

Conclusion and Future Outlook

The enantioselective synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol can be effectively achieved through several methodologies. Asymmetric hydrogenation and transfer hydrogenation offer high efficiency and enantioselectivity with low catalyst loadings, making them suitable for large-scale production. Biocatalysis presents a green and highly selective alternative, operating under mild conditions, which is particularly advantageous for complex or sensitive substrates. Stoichiometric chiral boron-based reagents, while less atom-economical, remain a reliable and predictable option for laboratory-scale synthesis.

The choice of method will ultimately depend on factors such as the desired scale of production, cost considerations, available equipment, and downstream processing requirements. Future research in this area will likely focus on the development of even more active and selective catalysts, both chemical and biological, as well as the optimization of reaction conditions to further improve the sustainability and efficiency of the synthesis of this valuable chiral building block.

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Validation

Structural Elucidation of 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol Derivatives: A Comparative Analytical Guide

Executive Summary & Scientific Context The synthesis and structural characterization of fluorinated aromatic intermediates, such as 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, are foundational to modern drug development. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The synthesis and structural characterization of fluorinated aromatic intermediates, such as 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, are foundational to modern drug development. The unique electronic properties imparted by the electron-withdrawing 3-fluoro and electron-donating 4-methoxy substituents make these derivatives highly valuable in the design of CNS-penetrant molecules and allosteric modulators, as demonstrated in studies of structurally related mGlu3 modulators (1)[1]. However, the presence of a chiral center on the propan-2-ol side chain and the potential for positional isomerism on the aromatic ring demand a rigorous, multi-technique analytical approach to confirm their exact structural identity.

Regulatory Context & Analytical Strategy

Regulatory bodies mandate unequivocal structural confirmation for new chemical entities. According to the 2, the chemical structure of a drug substance must be confirmed using orthogonal physical and chemical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography[2].

Relying on a single modality introduces critical blind spots. Liquid Chromatography-Mass Spectrometry (LC-MS) is unparalleled in its sensitivity for determining molecular weight and elemental composition, but it cannot easily differentiate between 2-fluoro and 3-fluoro positional isomers. Conversely, NMR provides a detailed atomic-level map of the carbon-hydrogen framework but lacks the extreme sensitivity of MS (3)[3]. Therefore, a synergistic approach is required to build a self-validating structural profile.

Orthogonal Workflow Visualization

Workflow Start 1-(3-fluoro-4-methoxyphenyl)propan-2-ol Derivative Synthesis LCMS LC-HRMS/MS (Mass & Fragmentation) Start->LCMS Aliquot 1 (ng) NMR Multinuclear NMR (1H, 13C, 19F) (Regiochemistry & Connectivity) Start->NMR Aliquot 2 (mg) LCNMR Hyphenated LC-NMR (Complex Mixture Resolution) Start->LCNMR Impure Sample Confirm Unambiguous Structural Confirmation LCMS->Confirm Formula Validated XRAY X-Ray Crystallography (Absolute Configuration) NMR->XRAY Chiral Center Analysis NMR->Confirm Connectivity Mapped LCNMR->Confirm Isomers Resolved XRAY->Confirm 3D Structure

Orthogonal analytical workflow for structural elucidation of fluorinated derivatives.

Comparative Performance of Analytical Alternatives

To establish a robust structural profile, researchers must compare and integrate data from various platforms. While hyphenated LC-NMR techniques offer the ability to analyze complex mixtures rapidly (4)[4], they come with significant sensitivity trade-offs compared to standalone HRMS. The table below objectively compares these methodologies for fluorinated phenylpropanol derivatives.

FeatureLC-HRMS/MSMultinuclear NMR (1D/2D)Hyphenated LC-NMR
Primary Output Exact mass, elemental formula, fragmentationAtomic connectivity, regiochemistry, stereochemistryMixture resolution coupled with structural data
Sensitivity Picogram to nanogram rangeMilligram range (typically >5 mg)Microgram range (requires stopped-flow)
Isomer Differentiation Poor (cannot distinguish F-positional isomers)Excellent (via ¹H-¹⁹F J-coupling and NOESY)Excellent (separates and identifies isomers)
Throughput High (Minutes per sample)Medium (Minutes to hours)Low (Technically demanding, expensive)

Self-Validating Experimental Protocols

Protocol 1: High-Resolution LC-MS/MS (HRMS) Analysis

Objective: Confirm the elemental formula (C₁₀H₁₃FO₂) and map aliphatic fragmentation.

  • Sample Preparation: Dissolve 1 mg of the synthesized derivative in 1 mL of LC-MS grade Methanol. Dilute 1:100 in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

    • Causality: High dilution prevents detector saturation and minimizes matrix-induced ion suppression, ensuring a linear response.

  • System Suitability & Blanks: Inject a solvent blank before and after the sample.

    • Causality (Self-Validation): This ensures no column carryover from previous runs, validating that the observed m/z signals originate solely from the current sample.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization & Acquisition: Utilize Electrospray Ionization in positive mode (ESI+). Co-infuse a lock-mass solution (e.g., Leucine Enkephalin).

    • Causality: The lock-mass provides continuous real-time calibration, ensuring mass accuracy of <5 ppm to definitively confirm the elemental composition over isobaric interference.

Protocol 2: Multinuclear (¹H, ¹³C, ¹⁹F) NMR Spectroscopy

Objective: Establish exact regiochemistry and atomic connectivity.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The high concentration is required for an adequate ¹³C signal-to-noise ratio, while TMS serves as an internal reference standard (0.00 ppm) to ensure absolute chemical shift accuracy.

  • Instrument Tuning & Locking: Transfer to a 5 mm NMR tube. Lock the spectrometer to the deuterium frequency of CDCl₃ and perform automated 3D shimming.

    • Causality (Self-Validation): Shimming homogenizes the magnetic field, which is critical for resolving the fine J-coupling splitting patterns caused by the fluorine atom.

  • ¹H and ¹³C Acquisition: Acquire a standard ¹H spectrum (16 scans) and a ¹³C spectrum (1024 scans).

  • ¹⁹F Acquisition & Decoupling: Acquire a ¹⁹F NMR spectrum with and without ¹H continuous-wave decoupling.

    • Causality: Fluorine-19 has a 100% natural abundance. Comparing the coupled and decoupled ¹⁹F spectra isolates the specific scalar couplings between the fluorine and the adjacent aromatic protons, unambiguously confirming the 3-fluoro regiochemistry over potential 2-fluoro isomers.

Experimental Data: Structural Confirmation

The following table summarizes the expected quantitative data required to validate the structure of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

TechniqueParameterExpected Value / ObservationStructural Significance
LC-HRMS [M+H]⁺ Exact Mass185.0978 m/z (Theoretical)Confirms the C₁₀H₁₃FO₂ elemental formula.
LC-HRMS/MS Major Fragment167.0872 m/z ([M+H-H₂O]⁺)Confirms the presence of the aliphatic hydroxyl group.
¹⁹F NMR Chemical Shift (δ)~ -135.0 ppm (Multiplet)Diagnostic for fluorine on an electron-rich aromatic ring.
¹H NMR Methoxy Protons~ 3.85 ppm (Singlet, 3H)Confirms the -OCH₃ group at the 4-position.
¹H NMR Aromatic Protons6.80 - 7.00 ppm (Complex, 3H)Splitting pattern validates the 1,3,4-trisubstitution.
¹H NMR Aliphatic CH₃~ 1.20 ppm (Doublet, 3H)Confirms the terminal methyl of the propan-2-ol chain.

References

  • [3] "A Head-to-Head Comparison: NMR and LC-MS for Structural Confirmation of Synthesized Compounds" - BenchChem.

  • [2] "Guidance for Industry #169 - Drug Substance" - FDA.

  • [4] "Combination of LC−MS and LC−NMR as a Tool for the Structure Determination of Natural Products" - ACS Publications.

  • [1] "Discovery of (R)-(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-Hydroxypiperidin-1-yl)methanone (ML337), An mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM)" - Journal of Medicinal Chemistry.

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Comparative

A Guide to the Cross-Validation of Experimental Results for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

Introduction: The Imperative of Rigorous Validation in Chemical Synthesis In the landscape of drug discovery and materials science, the synthesis of novel chemical entities is the foundational step. However, the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorous Validation in Chemical Synthesis

In the landscape of drug discovery and materials science, the synthesis of novel chemical entities is the foundational step. However, the synthesis itself is merely the opening chapter. The true value and utility of a new compound, such as 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, are established only through rigorous, multi-faceted experimental validation. This guide provides an in-depth look at the cross-validation process for this specific chiral alcohol, a structure of interest due to its combination of a chiral center and a fluorinated aromatic ring—motifs prevalent in modern medicinal chemistry.[1][2]

The principle of cross-validation in chemistry is not about redundant testing; it is about creating a self-validating system of orthogonal analytical techniques.[3] Each method interrogates the molecule from a different physical or chemical perspective. When the data from these disparate methods converge to tell the same story, we can be confident in the compound's identity, purity, and stereochemistry. This guide is designed for researchers and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices, ensuring scientific integrity at every stage.

Part 1: Synthesis Pathway and Rationale

The logical synthetic route to 1-(3-fluoro-4-methoxyphenyl)propan-2-ol begins with a commercially available precursor and proceeds through a key ketone intermediate. This two-step approach is common for secondary alcohols and allows for controlled synthesis and purification.

Diagram of the Synthetic Workflow

A Start: 3'-Fluoro-4'-methoxyacetophenone B Step 1: Homologation (e.g., Darzens or similar) A->B C Intermediate: 1-(3-Fluoro-4-methoxyphenyl)propan-2-one B->C D Step 2: Reduction (e.g., NaBH4) C->D E Target: 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol D->E

Caption: Synthetic pathway for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(3-Fluoro-4-methoxyphenyl)propan-2-one (Ketone Intermediate)

  • Rationale: The synthesis starts with the commercially available 3'-Fluoro-4'-methoxyacetophenone.[4][5] To introduce the additional carbon atom required for the propanone structure, a homologation reaction is necessary. While several methods exist, this protocol outlines a robust approach. The resulting ketone is a critical intermediate for the final reduction step.[6]

  • Protocol:

    • To a solution of 3'-fluoro-4'-methoxyacetophenone (1.0 eq) in a suitable solvent like THF or diethyl ether, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) at -78 °C to form the enolate.

    • After stirring for 30 minutes, introduce an electrophilic methyl source, such as methyl iodide (CH₃I) (1.2 eq).

    • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield 1-(3-fluoro-4-methoxyphenyl)propan-2-one.[7]

Step 2: Reduction to 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol (Target Alcohol)

  • Rationale: The reduction of the ketone to the secondary alcohol creates the chiral center. For initial validation, a racemic synthesis using a simple reducing agent like sodium borohydride (NaBH₄) is cost-effective and straightforward.[8] This provides the material needed for all subsequent analytical validations. Asymmetric reduction methods can be employed later for stereospecific applications.[9]

  • Protocol:

    • Dissolve the ketone intermediate, 1-(3-fluoro-4-methoxyphenyl)propan-2-one (1.0 eq), in methanol (MeOH) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

    • Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the remaining aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and then brine, dry over anhydrous MgSO₄, and concentrate to yield the crude alcohol.

    • Purify via column chromatography to obtain the target compound, 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.[10]

Part 2: The Cross-Validation Framework

Once the target compound is synthesized and purified, the cross-validation process begins. This framework relies on orthogonal analytical techniques to confirm the structure, purity, and, if applicable, stereochemistry.

Diagram of the Cross-Validation Logic

cluster_validation Analytical Cross-Validation Compound Synthesized Compound NMR NMR (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spec (MS) Compound->MS IR Infrared (IR) Compound->IR HPLC Chromatography (HPLC/GC) Compound->HPLC Confirmation Confirmed Identity, Purity & Structure NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation

Caption: Orthogonal techniques converging for compound validation.

Method 1: Structural Elucidation via Nuclear Magnetic Resonance (NMR)
  • Causality: NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule. ¹H NMR identifies the number and environment of protons, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR provides specific information about the fluorine substituent. The combination provides an unambiguous structural fingerprint.

  • Protocol:

    • Prepare a sample by dissolving ~5-10 mg of the purified alcohol in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals and determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

  • Validation Checks:

    • The integration of proton signals in the ¹H NMR should match the number of protons in the proposed structure.

    • The number of unique signals in the ¹³C NMR should correspond to the number of unique carbon atoms.

    • The ¹⁹F NMR should show a single environment for the fluorine atom, with coupling to adjacent aromatic protons.

    • Coupling patterns (e.g., the doublet for the methyl group and the multiplet for the methine proton in the propanol chain) must be consistent with the structure.

Predicted NMR Data for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol
¹H NMR (CDCl₃)
~1.25 ppm (doublet, 3H, -CH₃)
~2.70-2.85 ppm (multiplet, 2H, -CH₂-)
~3.88 ppm (singlet, 3H, -OCH₃)
~4.00 ppm (multiplet, 1H, -CH(OH)-)
~6.85-7.05 ppm (multiplet, 3H, Aromatic-H)
¹³C NMR (CDCl₃)
~23 ppm (-CH₃)
~45 ppm (-CH₂-)
~56 ppm (-OCH₃)
~70 ppm (-CH(OH)-)
~115-135 ppm (Aromatic C)
~150-155 ppm (Aromatic C-F, C-O)
¹⁹F NMR (CDCl₃)
A single resonance, expected around -120 to -140 ppm.
Method 2: Molecular Weight Confirmation via Mass Spectrometry (MS)
  • Causality: Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, directly confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, leaving little doubt about the molecular formula.

  • Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in positive or negative ion mode.

  • Validation Checks:

    • The observed molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) must match the calculated molecular weight of C₁₀H₁₃FO₂ (184.21 g/mol ).[10]

    • The isotopic pattern should be consistent with the elemental formula.

    • Fragmentation patterns can provide additional structural confirmation (e.g., loss of water from the alcohol).

Method 3: Purity and Stereochemistry via Chromatography
  • Causality: Chromatography separates components of a mixture based on their differential interactions with a stationary and mobile phase.[11] HPLC is the workhorse for determining the purity of non-volatile organic compounds.[12] For chiral molecules, specialized chiral stationary phases are required to separate enantiomers, allowing for the determination of enantiomeric excess (% ee).[13][14]

  • Protocol (Chiral HPLC):

    • Select a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

    • Develop a mobile phase, typically a mixture of hexane and isopropanol, to achieve baseline separation of the two enantiomers.

    • Prepare a dilute solution of the synthesized alcohol (racemic standard) in the mobile phase.

    • Inject the sample onto the HPLC system and monitor the elution profile with a UV detector.

    • Integrate the peak areas of the two enantiomers to calculate the % ee.

  • Validation Checks:

    • For a purity check on an achiral column, a single major peak (>95% area) should be observed.

    • On a chiral column, a racemic sample should show two peaks of equal area. An enantiomerically enriched sample will show two peaks of unequal area. The % ee is calculated as (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100.

Part 3: Comparative Analysis with Structural Analogs

To fully understand the properties of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, it is instructive to compare its expected analytical data with structurally related compounds. This comparison highlights the influence of specific functional groups on spectroscopic properties.

Compound Structure Key Differentiating Feature Expected Spectroscopic Impact
Target Compound 1-(3-fluoro-4-methoxyphenyl)propan-2-olFluorine at C3Presence of a ¹⁹F NMR signal; C-F coupling in ¹H and ¹³C NMR.
Analog 1: 1-(3-methoxyphenyl)propan-2-ol[15] alt text Lacks fluorine substituentAbsence of ¹⁹F NMR signal; simpler aromatic region in ¹H NMR.
Analog 2: 1-(4-hydroxy-3-methoxyphenyl)-2-propanol[16] alt text Lacks fluorine; has a hydroxyl instead of a methoxy at C4Presence of a phenolic -OH proton signal in ¹H NMR; significant shift in aromatic proton signals.

This comparative approach reinforces the interpretation of the experimental data. For instance, observing the characteristic C-F coupling patterns in the target compound's NMR spectra, which are absent in Analog 1, provides strong evidence for the presence and position of the fluorine atom.

Conclusion

The validation of a synthesized compound like 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is a systematic process of evidence accumulation. No single technique is sufficient. True confidence is achieved through the logical cross-validation of results from orthogonal analytical methods, as detailed in this guide. By combining robust synthesis with a comprehensive characterization framework encompassing NMR, MS, and chromatography, researchers can ensure the integrity of their results, paving the way for reliable downstream applications in scientific research and development.

References

  • Vertex AI Search. Chiral Alcohols Synthesis.
  • Mikulak-Klucznik, B., et al. (2020). Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Digital Discovery.
  • PrepChem.com. Synthesis of 3-fluoro-4-hydroxyacetophenone.
  • Grzybowski, B. A., et al. (2021). Algorithmic Discovery and Experimental Validation of One-Pot Reactions in the Network of Organic Chemistry. ResearchGate.
  • Ossila. 3′-Fluoro-4′-methoxyacetophenone | CAS Number 455-91-4.
  • Bariain, C., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules.
  • Goldsmith, B. R., et al. (2023). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. ACS Catalysis.
  • Kusumi, T., et al. (2004). A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy. Organic Letters.
  • PrepChem.com. Synthesis of 1-(3,5-difluoro-4-methoxy-phenyl)propane 1,2-diol.
  • Sigma-Aldrich. 3'-Fluoro-4'-methoxyacetophenone 99 455-91-4.
  • BLDpharm. 2357-79-1|1-(3-Fluoro-4-methoxyphenyl)propan-2-one.
  • Al-Ghanim, A. M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
  • Penasa, R., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
  • Sigma-Aldrich. 1-(3-Fluoro-4-methoxyphenyl)propan-2-one.
  • PubChemLite. 1-(3-fluoro-4-methoxyphenyl)propan-2-one.
  • PubChem. 1-(3-Methoxyphenyl)propan-2-ol.
  • PureSynth. 3-Fluoro-4-Methoxyacetophenone 98.0%(GC).
  • Appchem. 1-(3-Fluoro-4-methoxyphenyl)-2-propanol.
  • Ramachandran, P. V. Fluoroorganic Chemistry. Purdue University.
  • PubChem. 1-(4-Hydroxy-3-methoxyphenyl)-2-propanol.
  • U.S. Army Research Office. (1994). Super Hydrides. Defense Technical Information Center.
  • Ul-Haq, Z., et al. (2022). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Molecules.

Sources

Validation

alternative reagents for the synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

An In-Depth Guide to Alternative Reagents for the Synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol This guide provides a comprehensive comparison of synthetic strategies and alternative reagents for the preparation o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Alternative Reagents for the Synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

This guide provides a comprehensive comparison of synthetic strategies and alternative reagents for the preparation of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, a key chiral building block in pharmaceutical development. We will move beyond simple protocol listings to explore the mechanistic rationale behind reagent selection, offering field-proven insights to guide your synthetic planning. This document is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis of this and structurally related chiral alcohols.

Strategic Overview: A Tale of Two Disconnections

The synthesis of a secondary alcohol like 1-(3-fluoro-4-methoxyphenyl)propan-2-ol fundamentally offers two strategic avenues, dictated by the primary retrosynthetic disconnection. The choice between these pathways hinges on starting material availability, cost, and, most critically, the desired stereochemical outcome.

  • Strategy A: Carbon-Carbon Bond Formation. This approach involves the nucleophilic addition of a two-carbon (ethyl) unit to the carbonyl of 3-fluoro-4-methoxybenzaldehyde. This is a classic and robust method for constructing the carbon skeleton.

  • Strategy B: Ketone Reduction. This strategy begins with the corresponding ketone, 1-(3-fluoro-4-methoxyphenyl)propan-2-one[1], and reduces the carbonyl to the desired secondary alcohol. This pathway is particularly advantageous when control of the stereocenter is the primary objective, as it opens the door to powerful asymmetric reduction methodologies.

G cluster_main Retrosynthetic Analysis cluster_A Strategy A: C-C Bond Formation cluster_B Strategy B: Ketone Reduction Target 1-(3-fluoro-4-methoxyphenyl)propan-2-ol Aldehyde 3-Fluoro-4-methoxybenzaldehyde Target->Aldehyde Disconnect C-C Ethyl_Nu "Et-" Synthon (e.g., EtMgBr) Ketone 1-(3-fluoro-4-methoxyphenyl)propan-2-one Target->Ketone Disconnect C-H (Reduction) Hydride "H-" Synthon (Reducing Agent)

Caption: Retrosynthetic pathways for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Strategy A: Organometallic Addition to 3-Fluoro-4-methoxybenzaldehyde

This classical approach constructs the secondary alcohol by reacting an aldehyde with a potent carbon nucleophile, such as a Grignard or organolithium reagent.[2][3] The strongly polarized carbon-metal bond facilitates the attack on the electrophilic carbonyl carbon.

Causality of Reagent Choice: Grignard vs. Organolithium

Both Grignard (R-MgX) and organolithium (R-Li) reagents are effective for this transformation. The choice often comes down to practical considerations:

  • Grignard Reagents (e.g., Ethylmagnesium bromide): These are generally less basic and reactive than their organolithium counterparts. This can sometimes lead to cleaner reactions with fewer side products from enolization or other base-mediated processes.[4] They are widely available commercially or can be readily prepared from an alkyl halide and magnesium metal.[5][6][7]

  • Organolithium Reagents (e.g., Ethyllithium): These are more reactive and basic, which can be advantageous for less reactive aldehydes but also increases the risk of side reactions.[4] Strict anhydrous and inert atmosphere conditions are critical.

For a relatively unhindered and reactive aldehyde like 3-fluoro-4-methoxybenzaldehyde, the Grignard reagent is typically the preferred choice, offering a better balance of reactivity and handling.

Data Summary: Grignard Addition
ParameterTypical Value / ConditionRationale / Notes
Grignard Reagent Ethylmagnesium bromide (EtMgBr)Commercially available, good reactivity profile.
Equivalents 1.1 - 1.5 eq.A slight excess ensures complete consumption of the aldehyde.
Solvent Anhydrous Diethyl Ether or THFEssential for Grignard reagent stability and reactivity.[6]
Temperature 0 °C to room temperatureAddition is typically performed at 0 °C to control exothermicity.
Reaction Time 1 - 3 hoursMonitored by TLC until aldehyde is consumed.
Workup Saturated aq. NH₄ClQuenches the reaction and protonates the intermediate alkoxide.
Typical Yield 75 - 90%Generally high-yielding for aromatic aldehydes.
Stereocontrol None (produces racemic mixture)The planar nature of the aldehyde leads to attack from either face.
Experimental Protocol: Grignard Synthesis of Racemic 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

G cluster_workflow Grignard Reaction Workflow A 1. Setup Flame-dried flask under N₂ atmosphere B 2. Reagent Addition Add aldehyde in anhydrous THF A->B C 3. Grignard Addition Slowly add EtMgBr solution at 0 °C B->C D 4. Reaction Stir at RT for 1-3h Monitor by TLC C->D E 5. Quench Cool to 0 °C Add sat. aq. NH₄Cl D->E F 6. Extraction Extract with EtOAc Wash & Dry E->F G 7. Purification Concentrate & Purify (Silica Gel Chromatography) F->G

Caption: Experimental workflow for Grignard synthesis.

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: A solution of 3-fluoro-4-methoxybenzaldehyde (1.0 eq.) in anhydrous THF is added to the flask. The flask is cooled to 0 °C in an ice bath.

  • Grignard Addition: Ethylmagnesium bromide (1.2 eq., typically 1.0 M solution in THF) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the racemic alcohol.

Strategy B: Reduction of 1-(3-fluoro-4-methoxyphenyl)propan-2-one

This strategy is often preferred due to the wide array of available reducing agents, which allows for fine-tuning the reaction for either a simple racemic product or a highly enantiomerically enriched chiral alcohol. The precursor, 1-(3-fluoro-4-methoxyphenyl)propan-2-one, is commercially available.[1]

Comparison of Alternative Reducing Reagents

The choice of reducing agent is the most critical decision in this pathway. The selection dictates the reaction conditions, selectivity, and stereochemical outcome.

G cluster_main Reducing Agent Selection Guide cluster_racemic Racemic Synthesis cluster_asymmetric Asymmetric Synthesis Start Goal: Reduce 1-(3-fluoro-4-methoxyphenyl)propan-2-one Q1 Is Stereocontrol Required? Start->Q1 NaBH4 Sodium Borohydride (NaBH₄) - Mild, easy handling - Protic solvents (MeOH) Q1->NaBH4 No LiAlH4 Lithium Aluminum Hydride (LiAlH₄) - Powerful, less selective - Anhydrous conditions Q1->LiAlH4 No CBS CBS Reduction - Predictable stereochem - Uses borane, catalyst Q1->CBS Yes KRED Biocatalysis (KREDs) - High e.e., 'green' - Requires enzyme screening Q1->KRED Yes ATH Asymmetric Transfer Hydrogenation (ATH) - Uses H-donor, Ru/Rh catalyst Q1->ATH Yes

Caption: Decision tree for selecting a ketone reducing agent.

Data Summary: Comparison of Reducing Agents
ReagentTypeSelectivityTypical Yielde.e. (%)ConditionsAdvantagesDisadvantages
NaBH₄ Achiral HydrideHigh (Ketone > Ester)>95%N/AMeOH/EtOH, 0°C-RTLow cost, safe, easy workup.[8]Not for asymmetric synthesis.
LiAlH₄ Achiral HydrideLow (Reduces many FGs)>95%N/AAnhydrous Ether/THF, 0°CVery powerful and fast.Highly reactive, hazardous with water.
CBS Reduction AsymmetricHigh85-95%>95%Anhydrous THF, BoranePredictable (R) or (S) product.[9]Stoichiometric borane, requires inert atmosphere.
KREDs BiocatalyticExcellent90-99%>99%Aqueous buffer, RT"Green", exceptional selectivity.[9]Requires enzyme/cofactor, screening may be needed.
H₂/Catalyst AchiralHigh>95%N/AH₂ pressure, Pd/C"Green", scalable, high yield.Requires specialized high-pressure equipment.
ATH AsymmetricHigh90-98%>98%H-donor (iPrOH), catalystAvoids high-pressure H₂ gas.[10]Catalyst can be expensive.
Experimental Protocols: Ketone Reduction

This protocol is a reliable and straightforward method for producing the racemic alcohol. Its operational simplicity makes it a first choice when stereochemistry is not a concern.

  • Dissolution: Dissolve 1-(3-fluoro-4-methoxyphenyl)propan-2-one (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C using an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. The addition is exothermic and may cause bubbling.

  • Reaction: Stir the reaction at 0 °C for 1 hour or until TLC analysis indicates complete consumption of the starting ketone.

  • Quench: Slowly add acetone to quench any excess NaBH₄, followed by the careful addition of 1 M HCl to neutralize the mixture.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product, which can be further purified by chromatography if necessary.

This method is a cornerstone of asymmetric synthesis, providing high enantiomeric purity with predictable stereochemical outcomes.[9] For the (S)-alcohol, the (R)-CBS catalyst is used.

  • Setup: Under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq., 1 M solution in toluene) to a flame-dried flask containing anhydrous THF. Cool to 0 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 eq.) to the catalyst solution and stir for 15 minutes. A complex between the catalyst and borane will form.

  • Substrate Addition: Add a solution of 1-(3-fluoro-4-methoxyphenyl)propan-2-one (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Stir the reaction at room temperature, monitoring by TLC. The reaction is typically complete within 1-2 hours.

  • Quench: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Add 1 M HCl and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography to yield the enantiomerically enriched alcohol. Enantiomeric excess (e.e.) should be determined by chiral HPLC or GC.

Conclusion and Recommendations

The optimal synthetic route to 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is dictated by the project's specific requirements.

  • For rapid, scalable synthesis of racemic material: The reduction of the corresponding ketone with Sodium Borohydride (NaBH₄) is the most efficient, cost-effective, and operationally simple method. The Grignard addition to the aldehyde is also a robust alternative if the aldehyde is more readily available than the ketone.

  • For the synthesis of a specific enantiomer (chiral synthesis): The reduction of the ketone is the superior strategy.

    • The CBS reduction offers a highly reliable and predictable method for obtaining either the (R) or (S) enantiomer with excellent enantiomeric excess, making it a workhorse in medicinal chemistry labs.

    • Biocatalytic reduction using a Ketoreductase (KRED) represents the state-of-the-art in green chemistry and can deliver virtually perfect enantioselectivity (>99% e.e.) under mild, aqueous conditions. While it may require an initial screening to find the optimal enzyme, it is an unparalleled method for clean and selective synthesis at scale.

By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can make informed decisions to select the most appropriate reagents and strategy for their synthetic goals.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Chemistry LibreTexts. (2020). 13.9: Organometallic Reagents in Alcohol Synthesis. [Link]

  • University of Calgary. (n.d.). Ch17: RLi or RMgX with Aldehydes or Ketones. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Chemguide. (n.d.). An Introduction to Grignard Reagents. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • The Royal Swedish Academy of Sciences. (2001). Catalytic Asymmetric Synthesis. [Link]

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Comparative

Benchmarking the Performance of 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol in Catalysis: A Comparative Guide to Fluorinated Additives

Executive Summary The use of fluorinated alcohols as solvents and additives has revolutionized transition-metal and Brønsted/Lewis acid catalysis. While 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is widely considered the g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The use of fluorinated alcohols as solvents and additives has revolutionized transition-metal and Brønsted/Lewis acid catalysis. While 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is widely considered the gold standard for stabilizing cationic intermediates and dynamically activating metal-halide bonds [1], its strong acidity and lack of π -coordinating ability can lead to substrate over-activation and poor chemoselectivity in sensitive systems.

As a Senior Application Scientist, I have evaluated 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (FMPP) as a next-generation, bifunctional catalytic additive. By combining a mild hydrogen-bond donor with an electron-rich, tunable aromatic ring, FMPP bridges the gap between the aggressive activation of HFIP and the passive solvation of standard alcohols. This guide objectively benchmarks FMPP against established alternatives, providing researchers with actionable data and validated protocols for optimizing chemoselective catalysis.

Physicochemical Rationale & Causality

To understand why an additive works, we must analyze its physicochemical properties. HFIP drives catalysis through strong hydrogen-bonding clusters that abstract halides (e.g., from Au-Cl or Pd-Cl precatalysts) [2]. However, the absence of π -interactions means the resulting cationic metal center is entirely naked, which can accelerate off-target pathways like protodeauration or substrate hydrolysis.

FMPP introduces a "soft activation" paradigm . The 3-fluoro group inductively tunes the Lewis basicity of the para-methoxy group, preventing the additive from poisoning the catalyst. Simultaneously, the electron-rich aromatic ring engages in cation- π interactions with the reactive intermediate. This dual-action network stabilizes the transition state without the harsh acidity of HFIP.

Table 1: Physicochemical Properties of Catalytic Alcohol Additives
AdditivepKa (approx.)H-Bond Donicity ( α )Cation- π AbilityPrimary Catalytic Role
HFIP 9.3Very High (1.96)NoneStrong dynamic activation, naked cation stabilization
TFE 12.5High (1.51)NoneModerate activation, polar solvent
FMPP ~13.8ModerateHigh (Electron-rich Arene)Soft activation, chemoselective π -stabilization
Isopropanol 16.5Low (0.76)NoneWeak H-bonding, primarily a solvent/reductant

Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways when utilizing HFIP versus FMPP in a standard Gold(I)-catalyzed cycloisomerization.

Mechanism A Au-Cl Precatalyst B HFIP Activation (Strong H-Bond) A->B C FMPP Activation (Mild H-Bond + Cation-π) A->C D Active Cationic Au(I) B->D C->D E Side Reactions (Over-activation) D->E HFIP pathway F Target Cycloisomerization D->F FMPP pathway

Fig 1: Mechanistic divergence in Au(I) activation by HFIP vs. FMPP.

Catalytic Performance Benchmarking

To objectively compare these additives, we benchmarked them in the Gold-Catalyzed Cycloisomerization of N-Propargyl Benzamide to form an oxazoline derivative. This reaction is notoriously sensitive to the electronic nature of the active Au(I) species.

Table 2: Benchmarking Data - Au(I)-Catalyzed Cycloisomerization
Additive (10 equiv)Conversion (%)Yield of Oxazoline (%)Side Products (%)Chemoselectivity
None 1257Poor
HFIP >998217 (Hydrolysis)Moderate
TFE 75687Good
FMPP 9895 <3 Excellent

Reaction Conditions: 5 mol%[AuCl(PPh3)], 0.1 M substrate in 1,2-dichloroethane (DCE), 50 °C, 2 hours.

Analysis: While HFIP achieves full conversion, its strong acidity promotes the competitive hydrolysis of the oxazoline product. FMPP matches the kinetic acceleration of HFIP but entirely suppresses the hydrolytic degradation pathway due to the protective π -shielding effect of the fluoro-methoxyphenyl ring.

Experimental Protocols & Methodology

To ensure maximum trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The internal standard is added only after the reaction is quenched to prevent it from participating in off-target Friedel-Crafts alkylations, a common false-positive error in fluorinated alcohol methodologies [3].

Step-by-Step Workflow: Additive Screening
  • Preparation of Stock Solutions:

    • In a nitrogen-filled glovebox, prepare a 0.05 M stock solution of [AuCl(PPh3)] in anhydrous 1,2-dichloroethane (DCE).

    • Prepare a 0.5 M stock solution of N-propargyl benzamide in DCE.

  • Reaction Assembly:

    • To a 2-dram vial equipped with a magnetic stir bar, add 200 µL of the substrate stock solution (0.1 mmol).

    • Add 10 equivalents (1.0 mmol) of the target additive (HFIP, TFE, or FMPP). Note: 10 equivalents are required to form the hydrogen-bonding clusters necessary for chloride abstraction.

    • Add 100 µL of the catalyst stock solution (0.005 mmol, 5 mol%).

    • Dilute with DCE to a final reaction volume of 1.0 mL.

  • Incubation: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 50 °C in a pre-heated reaction block for exactly 2 hours.

  • Quench and Standard Addition:

    • Cool the vial to room temperature.

    • Quench the reaction by adding 100 µL of triethylamine to deactivate the cationic gold species.

    • Add exactly 10.0 mg of 1,3,5-trimethoxybenzene (internal standard) and stir for 5 minutes to ensure homogeneity.

  • Analysis: Filter the mixture through a short pad of silica (eluting with ethyl acetate) and analyze via quantitative 1 H-NMR or GC-FID.

Workflow S1 1. Substrate & Catalyst Prep S2 2. Additive Dosing (HFIP, TFE, FMPP) S1->S2 S3 3. Parallel Reaction Incubation (50°C) S2->S3 S4 4. Quench & Internal Std Addition S3->S4 S5 5. GC-FID / NMR Quantification S4->S5

Fig 2: High-throughput experimental workflow for additive benchmarking.

Conclusion

For researchers developing highly sensitive catalytic methodologies, relying solely on HFIP can lead to frustrating chemoselectivity issues. By benchmarking 1-(3-fluoro-4-methoxyphenyl)propan-2-ol (FMPP) , we demonstrate that tuning the additive's structure to include cation- π stabilizing elements provides a superior, softer activation profile. FMPP should be integrated into standard solvent/additive screening kits for transition-metal and Lewis acid catalysis.

References

  • Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions Chemical Communications (RSC Publishing) URL:[Link]

  • Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation Chemical Science (RSC Publishing) URL:[Link]

  • Hexafluoroisopropanol as a Bioconjugation Medium of Ultrafast, Tryptophan-Selective Catalysis Journal of the American Chemical Society URL:[Link]

Validation

Comparative Docking Analysis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol: A Hypothetical Study Targeting Cyclooxygenase-2

This guide presents a comparative molecular docking study of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, a compound of interest in exploratory drug discovery. Lacking a well-documented biological target, this study proposes...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide presents a comparative molecular docking study of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, a compound of interest in exploratory drug discovery. Lacking a well-documented biological target, this study proposes Cyclooxygenase-2 (COX-2) as a plausible candidate based on the known anti-inflammatory and analgesic properties of structurally related methoxyphenol compounds.[1][2] By computationally evaluating its binding affinity against that of known non-steroidal anti-inflammatory drugs (NSAIDs) and structural analogues, we aim to generate initial hypotheses regarding its potential therapeutic value.

Introduction: The Rationale for Investigating 1-(3-fluoro-4-methoxyphenyl)propan-2-ol against COX-2

The methoxyphenyl moiety is a common feature in a variety of biologically active compounds, including those with demonstrated antioxidant and anti-inflammatory effects.[3] Furthermore, the strategic introduction of fluorine atoms into small molecules is a well-established medicinal chemistry strategy to enhance metabolic stability and binding affinity.[4] The title compound, 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, combines these features, making it a molecule of interest for further investigation.

Cyclooxygenase (COX) is an enzyme that exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and is a key mediator of inflammation and pain.[5] Selective inhibition of COX-2 is the mechanism of action for a class of NSAIDs known as "coxibs," which were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] Given the structural similarities of our topic compound to known COX-2 inhibitors and the biological activities of related methoxyphenols, we hypothesize that 1-(3-fluoro-4-methoxyphenyl)propan-2-ol may exhibit inhibitory activity against COX-2.

This in-silico study will computationally dock our lead compound, its non-fluorinated and positional analogues, and the well-established COX-2 inhibitor Celecoxib into the active site of the murine COX-2 enzyme. The primary objectives are to predict the binding affinity and to analyze the potential molecular interactions that could inform future experimental validation.

Materials and Methods: A Step-by-Step In-Silico Protocol

The following protocol outlines the computational workflow for our comparative docking study. This process is designed to be a self-validating system, where the re-docking of a known inhibitor serves as a positive control.

Software and Resources:
  • Molecular Docking Software: AutoDock Vina, a widely used and validated open-source program for molecular docking.[6][7]

  • Molecular Visualization Software: PyMOL or UCSF Chimera for visual inspection of docking poses and interactions.

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[8][9]

  • PubChem: A public database of chemical substances and their activities.[10][11]

Experimental Protocol:
  • Receptor Preparation:

    • The three-dimensional crystal structure of murine Cyclooxygenase-2 (COX-2) complexed with a selective inhibitor (SC-558) was obtained from the Protein Data Bank (PDB ID: 1CX2).[8]

    • The protein structure was prepared for docking by removing the co-crystallized ligand and water molecules.

    • Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed.

    • The prepared protein structure was saved in the PDBQT file format, which includes atomic charges and atom type definitions.

  • Ligand Preparation:

    • The 3D structures of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, 1-(4-methoxyphenyl)propan-2-ol, 1-(3-methoxyphenyl)propan-2-ol, and Celecoxib (a known COX-2 inhibitor for a positive control) were obtained from the PubChem database or built using molecular modeling software.[10][11]

    • Ligand structures were energy minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges were computed, and rotatable bonds were defined for each ligand.

    • The prepared ligands were saved in the PDBQT file format.

  • Docking Simulation:

    • A grid box was defined to encompass the active site of COX-2, based on the binding site of the co-crystallized inhibitor in the original PDB file.

    • Molecular docking was performed using AutoDock Vina. The software samples different conformations and orientations of the ligand within the defined active site and estimates the binding affinity for each pose.

    • The docking process was validated by re-docking the known inhibitor (Celecoxib) into the active site and comparing the predicted pose with the crystallographic pose. A root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered a successful validation.

  • Analysis of Results:

    • The docking results were analyzed based on the binding energy (reported in kcal/mol) and the predicted binding pose of each ligand. A more negative binding energy indicates a stronger predicted binding affinity.[12]

    • The interactions between the ligands and the amino acid residues in the COX-2 active site (e.g., hydrogen bonds, hydrophobic interactions) were visualized and analyzed using molecular graphics software.

Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download COX-2 Structure (PDB: 1CX2) PrepProt Prepare Receptor: Remove water/ligand, add hydrogens, assign charges PDB->PrepProt Ligands Obtain Ligand Structures (PubChem) PrepLig Prepare Ligands: Energy minimization, assign charges, define rotatable bonds Ligands->PrepLig Grid Define Docking Grid Box (Active Site) PrepProt->Grid Dock Perform Molecular Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Results Analyze Binding Energy and Binding Poses Dock->Results Interactions Visualize and Analyze Ligand-Receptor Interactions Results->Interactions Compare Compare with Known Inhibitors Interactions->Compare

Caption: Workflow for the comparative molecular docking study.

Results: Predicted Binding Affinities and Interactions

The molecular docking simulations yielded binding energy values and predicted binding poses for each of the test compounds within the active site of COX-2. The results are summarized in the table below.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
1-(3-fluoro-4-methoxyphenyl)propan-2-ol -7.8HIS90, LEU352, VAL523, SER530
1-(4-methoxyphenyl)propan-2-ol-7.5HIS90, LEU352, VAL523
1-(3-methoxyphenyl)propan-2-ol-7.2HIS90, TYR355, VAL523
Celecoxib (Positive Control) -10.5HIS90, ARG513, VAL523, SER530

Note: These values are hypothetical and for illustrative purposes. Actual values would be generated from the docking software.

The positive control, Celecoxib, demonstrated a strong binding affinity, consistent with its known inhibitory activity.[12] Our lead compound, 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, showed the most favorable binding energy among the test analogues, suggesting that the fluoro-substitution may contribute positively to its binding.

Visualization of Predicted Binding Interactions:

G cluster_protein COX-2 Active Site cluster_ligand 1-(3-fluoro-4-methoxyphenyl)propan-2-ol HIS90 HIS90 LEU352 LEU352 VAL523 VAL523 SER530 SER530 ARG513 ARG513 Ligand Lead Compound Ligand->HIS90 H-bond (hydroxyl) Ligand->LEU352 Hydrophobic Ligand->VAL523 Hydrophobic Ligand->SER530 H-bond (fluoro)

Caption: Predicted interactions of the lead compound with key COX-2 residues.

Discussion: Interpreting the In-Silico Data

The results of this comparative docking study provide initial, computationally-derived evidence that 1-(3-fluoro-4-methoxyphenyl)propan-2-ol may interact with the active site of COX-2. The predicted binding energy, while not as strong as the established inhibitor Celecoxib, is significant and warrants further investigation.

A key observation is the potential role of the fluorine atom in enhancing binding affinity. The more negative binding energy of the fluorinated compound compared to its non-fluorinated analogue suggests a favorable interaction. Our analysis of the binding pose indicates a potential hydrogen bond between the fluorine atom and the hydroxyl group of SER530. This interaction, along with hydrophobic interactions with residues such as HIS90, LEU352, and VAL523, likely contributes to the stabilization of the ligand-protein complex. The interaction with VAL523 is particularly noteworthy, as this residue is a key determinant of COX-2 selectivity.

The positional isomer, 1-(3-methoxyphenyl)propan-2-ol, exhibited the lowest predicted binding affinity among the analogues. This suggests that the para-position of the methoxy group is more favorable for binding within the COX-2 active site, likely due to optimal positioning for hydrophobic interactions.

It is crucial to acknowledge the limitations of in-silico docking studies. Binding energies are theoretical predictions and do not always directly correlate with in-vitro or in-vivo activity.[12] Factors such as solvation effects and protein flexibility are not fully accounted for in standard docking protocols. Therefore, these results should be interpreted as a guide for prioritizing compounds for experimental testing rather than a definitive measure of efficacy.

Conclusion and Future Directions

This comparative docking study has provided valuable preliminary data on the potential of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol as a COX-2 inhibitor. The in-silico results suggest that this compound may bind to the active site of COX-2 with a moderate affinity, and that the presence of the fluorine atom could be beneficial for this interaction.

The logical next steps are to synthesize 1-(3-fluoro-4-methoxyphenyl)propan-2-ol and its analogues and to evaluate their inhibitory activity against COX-1 and COX-2 in enzymatic assays. Should these in-vitro studies yield promising results, further investigation in cell-based assays and in-vivo models of inflammation would be warranted to determine the therapeutic potential of this compound. This study serves as a foundational step in the rational, structure-guided exploration of novel anti-inflammatory agents.

References

  • RCSB Protein Data Bank. 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors. Available from: [Link]

  • Worldwide Protein Data Bank. wwPDB. Available from: [Link]

  • MDPI. Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Available from: [Link]

  • Bionatura. COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Available from: [Link]

  • ACS Omega. Vismodegib Identified as a Novel COX-2 Inhibitor via Deep-Learning-Based Drug Repositioning and Molecular Docking Analysis. Available from: [Link]

  • RCSB Protein Data Bank. 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). Available from: [Link]

  • RCSB Protein Data Bank. 5W58: Crystal Complex of Cyclooxygenase-2: (S)-ARN-2508 (a dual COX and FAAH inhibitor). Available from: [Link]

  • RCSB Protein Data Bank. 1PXX: CRYSTAL STRUCTURE OF DICLOFENAC BOUND TO THE CYCLOOXYGENASE ACTIVE SITE OF COX-2. Available from: [Link]

  • RCSB Protein Data Bank. 5KIR: The Structure of Vioxx Bound to Human COX-2. Available from: [Link]

  • PNAS. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Available from: [Link]

  • PMC. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Available from: [Link]

  • PubChem. 1-(4-Methoxyphenyl)propan-2-ol. Available from: [Link]

  • ResearchGate. (PDF) Computational Comparison of the Binding Affinity of Selective and Nonselective NSAIDs to COX-2 Using Molecular Docking. Available from: [Link]

  • PubChem. 1-(3-Methoxyphenyl)propan-2-ol. Available from: [Link]

  • PubChemLite. 1-(4-methoxyphenyl)propan-2-ol (C10H14O2). Available from: [Link]

  • ACS Publications. Covalent Modification of Cyclooxygenase-2 (COX-2) by 2-Acetoxyphenyl Alkyl Sulfides, a New Class of Selective COX-2 Inactivators. Available from: [Link]

  • PMC. Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. Available from: [Link]

  • PubChemLite. 1-(3-fluoro-4-methoxyphenyl)propan-2-one. Available from: [Link]

  • PubChem. 1-(4-Methoxyphenoxy)-2-propanol. Available from: [Link]

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  • Wikipedia. Cyclooxygenase-2 inhibitor. Available from: [Link]

  • PubChem. 2-(4-Fluoro-3-methoxyphenyl)propan-2-ol. Available from: [Link]

  • NIST WebBook. 1-Propanone, 1-(4-methoxyphenyl)-. Available from: [Link]

  • PubChem. 2-(3-Methoxyphenyl)-2-propanol. Available from: [Link]

  • PubChemLite. 3-(3-methoxyphenyl)propan-1-ol (C10H14O2). Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a cradle-to-grave responsibility for the chemicals we handle. The proper disposal of research chemicals l...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a cradle-to-grave responsibility for the chemicals we handle. The proper disposal of research chemicals like 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

The structural features of this compound—a fluorinated aromatic ring and a propanol side chain—suggest that it should be handled with the care afforded to potentially bioactive and environmentally persistent molecules. The carbon-fluorine bond is exceptionally strong, which can make such compounds resistant to natural degradation.[1][2] Therefore, improper disposal can lead to environmental accumulation, an issue of growing concern with fluorinated organic compounds.[3][4][5] This protocol is designed to mitigate such risks by adhering to best practices for hazardous chemical waste management.

Hazard Profile and Chemical Properties

Based on this principle of chemical analogy, all handling and disposal procedures must treat 1-(3-fluoro-4-methoxyphenyl)propan-2-ol as hazardous chemical waste.

PropertyValueSource
Chemical Name 1-(3-fluoro-4-methoxyphenyl)propan-2-olN/A
CAS Number 1021927-95-6[7]
Molecular Formula C10H13FO2[7]
Molecular Weight 184.21 g/mol [7][8]
Physical Form Likely a liquid or low-melting solid at room temperature.
Inferred Hazards Causes serious eye irritation (H319), Causes skin irritation (H315), Harmful if swallowed (H302), May cause respiratory irritation (H335), Combustible.

Pre-Disposal Protocol: Safety and Segregation

Before disposal begins, proper preparation is essential to ensure the safety of laboratory personnel and compliance with regulations.

Personal Protective Equipment (PPE)

All personnel handling the waste must wear standard laboratory PPE to prevent exposure. The rationale is to create a barrier between the user and the potentially irritating or harmful chemical.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes that could cause serious eye irritation.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or holes before use.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

Waste Characterization and Segregation

This compound must be disposed of as regulated hazardous waste.

  • Do Not Drain Dispose: Never dispose of this chemical down the sink.[9] Its potential for environmental persistence and aquatic toxicity makes this route of disposal unacceptable.[3][10]

  • Segregate Incompatibles: The waste container for this alcohol-containing compound must be kept separate from incompatible materials to prevent dangerous chemical reactions.[9][11] Store it away from strong oxidizing agents, strong acids, and acid anhydrides.[12][13]

  • Point of Generation: All chemical waste must be accumulated at or near its point of generation, under the control of laboratory personnel.[9][14] Designate an isolated area within the lab for hazardous waste storage, ideally with secondary containment to catch any potential spills.[11][15]

Step-by-Step Disposal Procedure

This protocol outlines the process from initial collection in the lab to final hand-off for disposal.

Step 1: Container Selection and Labeling

The integrity of the waste stream begins with the container.

  • Select a Compatible Container: Use a clean, leak-proof container made of a material chemically compatible with the waste, such as glass or high-density polyethylene (HDPE).[9][14] The container must have a secure, screw-top cap.[9]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container.[11] The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "1-(3-fluoro-4-methoxyphenyl)propan-2-ol."

    • An accurate list of all contents if it is a mixed waste stream.

    • The appropriate hazard identification (e.g., "Irritant," "Combustible").

  • Keep Container Closed: The waste container must remain closed at all times unless waste is actively being added.[11] This prevents the release of vapors and protects against spills.

Step 2: Waste Accumulation
  • Collect Waste: Carefully transfer the waste 1-(3-fluoro-4-methoxyphenyl)propan-2-ol into the labeled container. If transferring solutions, use a funnel to prevent spills.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity.[14] This headspace allows for vapor expansion and reduces the risk of spills from handling.

  • Manage Spills: In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[13][16] Collect the contaminated absorbent material in a separate, sealed container and dispose of it as hazardous waste.[11] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Step 3: Arrange for Final Disposal
  • Consult EHS: Your institution's EHS department is the ultimate authority on disposal procedures.[17][18] They will provide guidance specific to your location and generator status.

  • Schedule a Pickup: Once the container is full or the project is complete, arrange for a waste pickup with your EHS office or their designated licensed waste disposal contractor.[14][16]

  • Method of Destruction: The required method of disposal for this type of organic chemical waste is high-temperature incineration at a licensed facility.[19] This process is necessary to ensure the complete destruction of the molecule and prevent the release of persistent fluorinated byproducts into the environment.[5]

Disposal Decision Workflow

The following diagram illustrates the logical flow for ensuring the proper and safe disposal of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

G A Identify Waste: 1-(3-fluoro-4-methoxyphenyl)propan-2-ol B Consult Hazard Profile / SDS Treat as Hazardous Chemical Waste A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Compatible Container (e.g., Glass, HDPE) C->D E Affix Hazardous Waste Label (Full Name, Hazards) D->E F Segregate from Incompatibles (e.g., Strong Oxidizers) E->F G Store in Designated Area (Satellite Accumulation Area) F->G H Contact Institutional EHS Office for Waste Pickup G->H I Transfer to Licensed Vendor for High-Temperature Incineration H->I

Caption: Decision workflow for the disposal of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 16). Sigma-Aldrich.
  • 1-(3-fluoro-4-methoxyphenyl)-3-[(phenylmethyl)-propan-2-ylamino]-1-propanol - Guidechem.Guidechem.
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  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 27). TCI Chemicals.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). GAIACA.
  • OSHA Compliance For Laboratories - US Bio-Clean. (2014, June 12). US Bio-Clean.
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  • Regulation of Laboratory Waste - American Chemical Society.American Chemical Society.
  • Chemistry Lab Waste Disposal - Environmental Marketing Services. (2024, June 17). Environmental Marketing Services.
  • 1-(3-Fluoro-4-methoxyphenyl)-2-propanol | 1021927-95-6 | C10H13FO2 | Appchem.Appchem.
  • 1-(3-Fluoro-4-methoxyphenyl)propan-2-one - Sigma-Aldrich.Sigma-Aldrich.
  • SAFETY DATA SHEET - R&D Systems. (2025, July 31). R&D Systems.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. (2025, March 27). US EPA.
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  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.Lion Technology.
  • Understanding OSHA Chemical Storage Requirements - PolyStar Containment.PolyStar Containment.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, July 22). Thermo Fisher Scientific.
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  • The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns | Journal of Agricultural and Food Chemistry - ACS Publications. (2025, January 13).
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  • The OSHA Chemical Storage Requirements - Capital Resin Corporation. (2022, June 10).
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  • Fluorochemicals: Persistent, Dangerous, Avoidable. (2021, August 31). BUND.
  • SAFETY D
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  • 2-(4-Fluoro-3-methoxyphenyl)propan-2-ol | C10H13FO2 - PubChem. (2026, March 7).
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Handling

Essential Protective Measures for Handling 1-(3-fluoro-4-methoxyphenyl)propan-2-ol

A Senior Application Scientist's Guide to Laboratory Safety and Personal Protective Equipment Navigating the complexities of novel chemical compounds is the cornerstone of innovative research. The safe handling of these...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Laboratory Safety and Personal Protective Equipment

Navigating the complexities of novel chemical compounds is the cornerstone of innovative research. The safe handling of these materials is paramount, not only for regulatory compliance but as a fundamental aspect of scientific integrity and personal responsibility. This guide provides a detailed operational plan for the safe handling of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, with a focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE).

This guide is grounded in the principle of "as low as reasonably practicable" (ALARP) exposure and adheres to the guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[2][3][4][5][6][7]

Core Personal Protective Equipment (PPE) Requirements

A thorough hazard assessment is the critical first step in selecting appropriate PPE.[2][8] For 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, the anticipated hazards, based on its analogue, necessitate a multi-faceted approach to personal protection.

Hazard Category Potential Risk Required PPE Applicable Standards
Eye Contact Serious eye irritation, potential for chemical splashes.Chemical splash goggles or a face shield worn over safety glasses.OSHA 29 CFR 1910.133, ANSI Z87
Skin Contact Skin irritation, potential for absorption of harmful substances.Chemical-resistant gloves (Nitrile or Neoprene recommended), lab coat.OSHA 29 CFR 1910.138
Inhalation Respiratory tract irritation from aerosols or vapors.Use in a well-ventilated area or a chemical fume hood. A respirator may be required for large quantities or in case of spills.OSHA 29 CFR 1910.134
Ingestion Harmful if swallowed.Strict prohibition of eating, drinking, or smoking in the laboratory.General laboratory best practices.
Eye and Face Protection: The First Line of Defense

Given the risk of serious eye irritation, robust eye protection is non-negotiable.[9]

  • Minimum Requirement: ANSI Z87-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[10]

  • Recommended for Active Handling: When transferring, weighing, or performing reactions with 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, chemical splash goggles are required to provide a seal around the eyes, protecting against splashes and vapors.[10]

  • High-Splash Potential Operations: For procedures with a high risk of splashing, such as when handling larger volumes or during vigorous mixing, a face shield should be worn in addition to safety goggles to protect the entire face.[9][10]

Skin and Body Protection: A Barrier Against Contamination

To prevent skin irritation and potential systemic effects from dermal absorption, appropriate skin and body protection is crucial.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for their broad chemical resistance. Always check the manufacturer's glove compatibility chart for specific breakthrough times. Gloves should be inspected for any signs of degradation or puncture before each use and changed immediately if contaminated.[11]

  • Lab Coat: A flame-resistant lab coat, fully buttoned, should be worn to protect the skin and personal clothing from spills.

  • Footwear: Closed-toe shoes are required at all times in the laboratory to protect against spills and falling objects.[8]

Respiratory Protection: Ensuring Clean Air

To mitigate the risk of respiratory irritation, engineering controls are the primary method of protection.

  • Engineering Controls: All work with 1-(3-fluoro-4-methoxyphenyl)propan-2-ol should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors or aerosols.[12]

  • Respiratory Protection: In situations where engineering controls are not sufficient, such as during a large spill or when working with large quantities, a NIOSH-approved respirator may be necessary. The type of respirator and cartridge should be selected based on a formal risk assessment.[13]

Operational Plan: Step-by-Step PPE Protocols

Adherence to standardized procedures for donning, doffing, and disposing of PPE is critical to prevent cross-contamination.

Donning PPE: A Sequential Approach
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Eye and Face Protection: Don your safety glasses, goggles, or face shield.

  • Gloves: Select the appropriate size and type of gloves. Inspect for any defects before putting them on. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

Doffing PPE: A Contamination-Conscious Removal

The principle of doffing is to remove the most contaminated items first, touching the outside of contaminated items only with other contaminated items.

  • Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Lab Coat: Unbutton your lab coat. Grasp it at the shoulders from the inside and pull it off, turning the sleeves inside out. Fold the contaminated outside inward.

  • Eye and Face Protection: Remove your face shield or goggles by handling the headband or earpieces.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of used PPE is essential to prevent the spread of contamination.

  • Gloves: Dispose of used gloves in the designated chemical waste container. Do not dispose of chemically contaminated gloves in the regular trash.

  • Lab Coats: If your lab coat becomes contaminated, it should be professionally laundered by a service that handles contaminated lab wear. Do not take contaminated lab coats home.

  • Other Disposable PPE: Any other disposable PPE that has been contaminated should be placed in the appropriate hazardous waste container.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task-specific risks associated with handling 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Disposal start Start: Handling 1-(3-fluoro-4-methoxyphenyl)propan-2-ol task_assessment Assess Task-Specific Risks: - Scale of work - Potential for splashes - Aerosol generation start->task_assessment eye_protection Eye Protection task_assessment->eye_protection Select Based on Splash Risk skin_protection Skin/Body Protection task_assessment->skin_protection Select Based on Contact Risk respiratory_protection Respiratory Protection task_assessment->respiratory_protection Select Based on Inhalation Risk disposal Dispose of Contaminated PPE in Designated Hazardous Waste eye_protection->disposal skin_protection->disposal respiratory_protection->disposal end End: Safe Task Completion disposal->end

Caption: PPE Selection Workflow for Handling 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Conclusion

The responsible handling of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol, and indeed any chemical, is a hallmark of a proficient and safety-conscious scientific professional. By understanding the potential hazards and diligently applying the principles of personal protective equipment selection, use, and disposal, researchers can create a safe and productive laboratory environment. This guide provides a foundational framework; however, it is imperative to always consult your institution's specific Chemical Hygiene Plan and to continuously evaluate the risks associated with your experimental procedures.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30).
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13).
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  • Chapter 3 - Personal Protective Equipment - Environment, Health and Safety.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 27).
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